molecular formula C9H9NO B031235 4-Methoxyindole CAS No. 4837-90-5

4-Methoxyindole

Número de catálogo: B031235
Número CAS: 4837-90-5
Peso molecular: 147.17 g/mol
Clave InChI: LUNOXNMCFPFPMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methoxyindole is a significant substituted indole derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its core structure, featuring a methoxy group at the 4-position of the indole scaffold, makes it a privileged precursor for the synthesis of more complex heterocyclic compounds, including tryptamine analogs, ergot alkaloids, and other pharmacologically relevant molecules. Researchers utilize this compound extensively to study structure-activity relationships (SAR) in the development of novel ligands for serotonin and melatonin receptors. Its electron-donating methoxy group influences the indole's electronic distribution and reactivity, which is crucial for modulating the binding affinity and selectivity of synthesized compounds in neuropharmacological studies. Furthermore, this compound finds application in material science as an intermediate for the creation of functional organic materials and dyes. Provided as a high-purity solid, our this compound is characterized to ensure consistency and reliability for your most demanding research applications, facilitating advancements in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNOXNMCFPFPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Record name 4-methoxyindole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197500
Record name 4-Methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 4-Methoxyindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11171
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4837-90-5
Record name 1H-Indole, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxyindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4837-90-5

This technical guide provides an in-depth overview of 4-Methoxyindole, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the physicochemical properties, synthesis, analytical methods, and biological significance of this compound, presenting data in a structured and accessible format.

Core Properties and Data

This compound is a solid at room temperature, with a white to off-white or light brown appearance.[1][2] It is sensitive to light and should be stored accordingly.[2][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 4837-90-5[1][3][4][5][6]
Molecular Formula C₉H₉NO[1][3][4][6]
Molecular Weight 147.17 g/mol [1][3][4][5][6]
Appearance White to off-white, light brown, or grey crystalline powder or chunks.[1][2][3][7]
Melting Point 69-70 °C[3][4][7]
Boiling Point 181-183 °C at 24 mmHg[3][4][7]
Solubility Soluble in ethanol (B145695) (50 mg/mL).[3][4]
Storage Temperature 2-8°C, under inert atmosphere, protected from light.[1][2][5]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic features.

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.07 (s, 1H, NH), 7.11 (t, 1H), 7.04 (d, 1H), 6.98 (t, 1H), 6.65 (dd, 1H), 6.52 (d, 1H), 3.94 (s, 3H, OCH₃)[3]
¹³C NMR Key peaks (ppm): ~55 (OCH₃), aromatic carbons in the range of 100-155.[3]
IR Spectroscopy Characteristic peaks (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1600-1450 (aromatic C=C stretch), ~1250-1000 (C-O stretch of aryl ether).
Mass Spectrometry Molecular Ion (M⁺): m/z 147. Key fragments: m/z 132, 104.[3]

Synthesis and Analysis

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 1-methoxy-2-methyl-3-nitrobenzene.[8]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

  • To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF, add 8.74 ml of N,N-dimethylformamide dimethyl acetal (B89532) and 5.44 ml of pyrrolidine.[8]

  • Reflux the mixture for 3 hours.[8]

  • Concentrate the mixture to half its volume under vacuum.[8]

  • Pour the remaining mixture into an ether/water mixture and extract with ether.[8]

  • Wash the organic phase with a saturated NaCl solution and dry over MgSO₄.[8]

  • Evaporate the solvent under vacuum to yield the intermediate product.[8]

Step 2: Synthesis of this compound

  • Prepare activated zinc by stirring 150 ml of zinc powder in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water to a neutral pH, then with anhydrous EtOH and ether, and dry.[8]

  • To a solution of 10 g of the intermediate from Step 1 in 46 ml of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20 and 30°C using an ice bath.[8]

  • Stir the reaction mixture at room temperature for 30 minutes and then filter.[8]

  • Extract the filtrate with EtOAc.[8]

  • Wash the organic phase with NaHCO₃ solution and then with a saturated NaCl solution. Dry over MgSO₄.[8]

  • Evaporate the solvent under vacuum.[8]

  • Purify the residue by chromatography on silica (B1680970) gel, eluting with a cyclohexane/EtOAc mixture to yield this compound.[8]

G Synthesis of this compound A 1-methoxy-2-methyl-3-nitrobenzene R1 DMF, N,N-dimethylformamide dimethyl acetal, pyrrolidine, reflux A->R1 B 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine R2 Activated Zinc, Acetic Acid B->R2 C This compound R1->B R2->C

A simplified workflow for the synthesis of this compound.
Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A general reversed-phase HPLC method is described below.

  • Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient can be run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.

G HPLC Analysis Workflow A Sample Preparation (Dissolve and Filter) B Injection into HPLC A->B C Separation on C18 Column B->C D UV Detection at 254 nm C->D E Data Analysis (Purity Assessment) D->E

Workflow for the HPLC analysis of this compound.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[2][9] It is a reactant in the preparation of:

  • GABA analogs[2][9]

  • HIV-1 integrase inhibitors[2][9]

  • Anticancer agents[2][9]

  • Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors[2][9]

  • Integrase strand-transfer inhibitors (INSTIs)[2][9]

Role as a Precursor in SGLT2 Inhibitors

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of medications used in the management of type 2 diabetes. They work by inhibiting the SGLT2 protein in the renal proximal tubule, which is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By blocking this transporter, SGLT2 inhibitors promote the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][10] This mechanism also leads to a mild osmotic diuresis and natriuresis, contributing to a reduction in blood pressure and body weight.[5]

G Mechanism of SGLT2 Inhibitors cluster_0 Renal Proximal Tubule A Glucose and Sodium in Glomerular Filtrate B SGLT2 Transporter A->B C Reabsorption into Bloodstream B->C E Urinary Glucose Excretion B->E D SGLT2 Inhibitor D->B Inhibits

Mechanism of action of SGLT2 inhibitors in the renal tubule.
Role as a Precursor in HIV-1 Integrase Inhibitors

This compound derivatives are also utilized in the development of HIV-1 integrase inhibitors. The HIV-1 integrase enzyme is essential for the replication of the virus as it facilitates the integration of the viral DNA into the host cell's genome.[8] By blocking the strand transfer step of this process, integrase inhibitors prevent the viral DNA from becoming a permanent part of the host's genetic material, thus halting viral replication.[7][8]

G Mechanism of HIV-1 Integrase Inhibitors cluster_0 HIV Replication Cycle in Host Cell A Viral DNA B HIV-1 Integrase Enzyme A->B C Integration into Host Genome B->C E Viral Replication C->E D Integrase Inhibitor D->B Inhibits

Mechanism of action of HIV-1 integrase inhibitors.

Safety and Handling

This compound is classified as an irritant.[3] The following GHS hazard and precautionary statements apply:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][11]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a dust mask.[12] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.

References

Synthesis of 4-Methoxyindole: A Technical Guide to Decarboxylation of 4-Methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methoxyindole, a valuable building block in medicinal chemistry and drug development, via the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid. This document provides a comprehensive overview of various synthetic methodologies, including detailed experimental protocols and a comparative analysis of reaction conditions and yields.

Introduction

This compound and its derivatives are key structural motifs in a wide range of biologically active compounds. Consequently, efficient and scalable synthetic routes to these intermediates are of significant interest to the pharmaceutical and chemical research communities. One of the most direct methods for the preparation of this compound is the decarboxylation of its corresponding 2-carboxylic acid precursor. This guide explores several effective methods to achieve this transformation, with a focus on providing practical, actionable information for laboratory implementation.

Core Synthesis: Decarboxylation of 4-Methoxy-1H-indole-2-carboxylic Acid

The principal transformation discussed is the removal of the carboxylic acid group from the C2 position of the indole (B1671886) ring to yield this compound.

Reaction_Scheme cluster_reagents Reaction Conditions start 4-Methoxy-1H-indole-2-carboxylic acid product This compound start->product Decarboxylation co2 CO2 reagents e.g., Copper, Quinoline (B57606), Heat or Organic Acid, DMF, Heat or Microwave Irradiation

Caption: General reaction scheme for the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid.

Comparative Analysis of Synthetic Methodologies

Several methods have been successfully employed for the decarboxylation of indole-2-carboxylic acids. The following table summarizes the key quantitative data for the most effective and relevant methods applicable to the synthesis of this compound.

MethodCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
Method 1: Copper-Catalyzed Decarboxylation Copper powderQuinolineReflux294[1]
Method 2: Metal-Free Decarboxylation Formic Acid (catalytic)DMF95-100696 (on analog)[2]
Method 3: Microwave-Assisted (Cu-cat.) Copper(I) oxideNMP/Quinoline1900.25High (general)[3]
Method 4: Microwave-Assisted (Ag-cat.) Silver(I) carbonateAcetonitrile (B52724)1300.5High (general)[4]

Detailed Experimental Protocols

Method 1: Copper-Catalyzed Decarboxylation in Quinoline

This is a classical and high-yielding method for the decarboxylation of indole-2-carboxylic acids.

Experimental Workflow:

Workflow_Method1 start Combine Reactants: 4-methoxy-1H-indole-2-carboxylic acid, copper powder, and quinoline reflux Reflux the mixture for 2 hours start->reflux cool Cool the reaction mixture to room temperature reflux->cool filter Filter through celite cool->filter extract Pour filtrate into ice, adjust pH to 4 with HCl, and extract with ethyl acetate (B1210297) (3x) filter->extract wash Wash combined organic extracts with 2M HCl (3x), saturated NaHCO3, and brine extract->wash dry Dry the organic layer over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica (B1680970) gel chromatography concentrate->purify product Obtain this compound purify->product

Caption: Workflow for the copper-catalyzed decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid.

Procedure:

  • In a round-bottom flask, combine 4-methoxy-1H-indole-2-carboxylic acid (3.65 g, 19.09 mmol), copper powder (849 mg, 13.36 mmol), and freshly distilled quinoline (50 mL).[1]

  • Heat the mixture to reflux and maintain for 2 hours.[1]

  • Cool the reaction mixture to room temperature and filter through a pad of celite.[1]

  • Pour the filtrate into ice and adjust the pH to 4 with concentrated hydrochloric acid.[1]

  • Extract the aqueous solution three times with ethyl acetate (100 mL each).[1]

  • Combine the organic extracts and wash them three times with 2M hydrochloric acid (100 mL each), followed by washing with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting residue by silica gel flush chromatography using a hexane-ethyl acetate (85:15) eluent to afford this compound as a white solid (2.64 g, 94% yield).[1]

Method 2: Metal-Free Decarboxylation with an Organic Acid Catalyst

This method offers an alternative to the use of heavy metals, which can be advantageous in pharmaceutical synthesis to avoid metal contamination. The following is a general procedure based on a closely related substrate.

Experimental Workflow:

Workflow_Method2 start Dissolve 4-methoxy-1H-indole-2-carboxylic acid in N,N-dimethylformamide (DMF) add_catalyst Add a catalytic amount of formic acid start->add_catalyst heat Heat the mixture at 95-100 °C for 6 hours add_catalyst->heat cool Cool the reaction mixture to room temperature heat->cool remove_solvent Remove the solvent by distillation under reduced pressure cool->remove_solvent product Obtain this compound remove_solvent->product

Caption: Workflow for the metal-free decarboxylation using an organic acid catalyst.

Procedure:

  • Dissolve 4-methoxy-1H-indole-2-carboxylic acid in N,N-dimethylformamide.

  • Add a catalytic amount of an organic acid, such as formic acid.[2]

  • Heat the reaction mixture to 95-100 °C and stir for approximately 6 hours.[2]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Remove the N,N-dimethylformamide by distillation under reduced pressure to yield the crude this compound. Further purification may be achieved by chromatography or recrystallization.

Method 3: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

Microwave-assisted synthesis can significantly reduce reaction times. This is a general procedure that should be optimized for the specific substrate.

Procedure:

  • In an oven-dried microwave vial, combine 4-methoxy-1H-indole-2-carboxylic acid (1.0 mmol), copper(I) oxide (7.2 mg, 0.05 mmol), and 1,10-phenanthroline (B135089) (18 mg, 0.10 mmol).[3]

  • Make the reaction mixture inert (e.g., by purging with nitrogen or argon).

  • Add a mixture of NMP (1.5 mL) and quinoline (0.5 mL) via syringe.[3]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 190 °C for 15 minutes with a maximum power of 150 W.[3]

  • After the reaction, cool the vial to room temperature.

  • The product can be isolated and purified using standard workup and chromatography procedures as described in Method 1.

Method 4: Microwave-Assisted Silver-Catalyzed Protodecarboxylation

This method provides another rapid, microwave-assisted alternative. This is a general procedure that will likely require optimization.

Procedure:

  • In an oven-dried microwave reaction vial, charge the 4-methoxy-1H-indole-2-carboxylic acid (0.50 mmol), silver(I) carbonate (15 mol %), and potassium persulfate (2 equiv.) in acetonitrile (4 mL).[4]

  • Seal the vial and heat the mixture in a microwave reactor at 130 °C for 30 minutes.[4]

  • After cooling, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying, and concentration.

  • Purification of the crude product can be performed by silica gel chromatography.

Mechanistic Insights: The Role of Copper in Decarboxylation

The copper-catalyzed decarboxylation is proposed to proceed through the formation of a copper carboxylate intermediate. This complexation facilitates the cleavage of the carbon-carbon bond, leading to the release of carbon dioxide and the formation of an organocopper species. Subsequent protonolysis, likely from the solvent or trace water, yields the final indole product and regenerates the copper catalyst.

Mechanism start Indole-2-carboxylic acid cu_complex Copper Carboxylate Intermediate start->cu_complex + Cu(I) organocopper Organocopper Intermediate cu_complex->organocopper - CO2 product This compound organocopper->product + H+

Caption: Proposed mechanism for the copper-catalyzed decarboxylation of indole-2-carboxylic acids.

Conclusion

The synthesis of this compound from 4-methoxy-1H-indole-2-carboxylic acid can be effectively achieved through several methodologies. The traditional copper-catalyzed decarboxylation in quinoline offers a high-yielding and well-established protocol. For applications where metal contamination is a concern, a metal-free approach using an organic acid catalyst presents a viable alternative. Furthermore, microwave-assisted methods, both copper and silver-catalyzed, provide a significant acceleration of the reaction, making them attractive for rapid synthesis and library generation. The choice of method will depend on the specific requirements of the researcher, including scale, purity requirements, and available equipment. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process and aid in the successful synthesis of this important indole derivative.

References

The Multifaceted Biological Activities of 4-Methoxyindole and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 4-methoxyindole and its derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in therapeutic areas ranging from oncology and inflammation to infectious diseases and neurodegenerative disorders. The presence of the methoxy (B1213986) group at the 4-position of the indole ring critically influences the molecule's electronic properties and steric profile, often enhancing its interaction with biological targets and improving its pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A significant mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for cell division.

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as potent inhibitors of tubulin assembly. These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Anticancer Activity and Tubulin Polymerization Inhibition

Compound/DerivativeCancer Cell LineIC50 (µM) - CytotoxicityIC50 (µM) - Tubulin PolymerizationReference
OXi8006 analogue (36)SK-OV-3 (ovarian)< 11.1[1]
OXi8006 analogue (35)SK-OV-3 (ovarian)< 1< 5[1]
OXi8006 analogue (31)SK-OV-3 (ovarian)< 1< 5[1]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e)MDA-MB 231 (breast)0.0351.5[2]
Indole derivative 33NCI/ADR-RES (multi-drug resistant)Not specified≤ 5[3]
Indole derivative 44NCI/ADR-RES (multi-drug resistant)Not specified≤ 5[3]
Indole quinoline (B57606) hybrid 2K562 (leukemia)5-112.54[4]
Indole quinoline hybrid 3K562 (leukemia)5-112.09[4]
Pyrazole-naphthalene derivative 11Not specified2.784.6[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

  • Purified bovine brain tubulin (>99%)

  • GTP (Guanosine-5'-triphosphate) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Test compounds (dissolved in DMSO)

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the diluted test compound or vehicle control.

  • Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution.

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the modulation of key signaling pathways that control cell survival, proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit NF-κB activation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4 LPS/TNF-α->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation p50/p65 NF-κB (p50/p65) IκBα->p50/p65 Inhibition Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation p50/p65_nuc NF-κB (p50/p65) p50/p65->p50/p65_nuc Translocation This compound Derivative This compound Derivative This compound Derivative->IKK Inhibition DNA DNA p50/p65_nuc->DNA Binding Inflammatory Genes Pro-inflammatory & Anti-apoptotic Genes DNA->Inflammatory Genes Transcription

Inhibition of the NF-κB signaling pathway by a this compound derivative.

MAPK Signaling Pathway Modulation

The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some this compound derivatives can modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nuc ERK ERK->ERK_nuc Translocation This compound Derivative This compound Derivative This compound Derivative->Raf Inhibition Transcription Factors e.g., c-Myc, AP-1 ERK_nuc->Transcription Factors Activation Proliferation Genes Cell Proliferation Genes Transcription Factors->Proliferation Genes Transcription

Modulation of the MAPK signaling pathway by a this compound derivative.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have shown significant anti-inflammatory properties in both in vitro and in vivo models.[5] This activity is often attributed to the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Inhibition of Pro-inflammatory Enzymes

Arachidonate 15-Lipoxygenase (ALOX15) Inhibition

ALOX15 is an enzyme that plays a role in the biosynthesis of inflammatory mediators. Certain substituted 5-(4-methoxyphenyl)-1H-indoles act as allosteric inhibitors of ALOX15.[6][7]

Quantitative Data: ALOX15 Inhibition

Compound/DerivativeSubstrateIC50 (µM)Reference
Substituted 5-(4-methoxyphenyl)-1H-indole (Compound 1)Linoleic AcidNot specified (highly selective inhibition)[6]
N-(5-(1H-indol-2-yl)-2-methoxyphenyl)sulfamoyl)carbamatesLinoleic AcidSubmicromolar[7]

Experimental Protocol: ALOX15 Inhibition Assay

This spectrophotometric assay measures the inhibition of ALOX15-catalyzed peroxidation of linoleic acid.

Materials:

  • Recombinant human ALOX15

  • Linoleic acid

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Test compounds (dissolved in DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of ALOX15 in borate buffer. Prepare a stock solution of linoleic acid.

  • Assay Setup: In a quartz cuvette, mix the borate buffer, ALOX15 enzyme solution, and the test compound at various concentrations. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add the linoleic acid solution to the cuvette to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 5 minutes. This corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: Calculate the initial reaction rate for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives have been confirmed in animal models of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer

Procedure:

  • Animal Dosing: Administer the this compound derivative or vehicle control to the rats (e.g., intraperitoneally or orally).

  • Induction of Edema: After a specified time (e.g., 30 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole (2h)Staphylococcus aureus6.25[8]
Indole-triazole (3d)Staphylococcus aureus6.25[8]
Indole-thiadiazole (2c)Bacillus subtilis3.125[8]
Indole-triazole (3c)Bacillus subtilis3.125[8]
Indole-pyrimidine (16)Candida albicans0.86 (µM/mL)[9]
Indole-pyrimidine (19)Aspergillus niger0.79 (µM/mL)[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25°C for 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a major class of drugs used to treat Alzheimer's disease. Several indole derivatives have been shown to inhibit AChE.

Quantitative Data: Acetylcholinesterase Inhibition

Compound/DerivativeIC50 (µM)Reference
Indole amine (24)4.66[10]
Indole amine (25)4.28[10]
N-alkyl indole (5g)35.0[11]
Indole-based sulfonamide (9)0.15[12]
Indolinone derivative (3c)0.00044[13]
CUR-IPA59.30 (human AChE)[14]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds

  • 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

  • Reaction Initiation: Add the ATCI solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the reaction rate for each concentration. Determine the percentage of inhibition and the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential to address a wide range of unmet medical needs. The structure-activity relationship studies, coupled with detailed mechanistic investigations, will continue to guide the design of more potent and selective drug candidates based on the this compound core. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds.

References

4-Methoxyindole and its Analogs: A Technical Overview of their Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a promising class of heterocyclic compounds with significant potential in cancer therapy. Among these, 4-methoxyindole and its related structures have garnered interest for their antiproliferative and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound and its analogs in cancer cells. Due to the limited direct research on this compound, this document synthesizes findings from closely related derivatives to provide a comprehensive picture of their potential therapeutic mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the molecular basis of the anticancer activities of these compounds.

Core Mechanisms of Action

Research into methoxyindole derivatives has revealed a multi-faceted approach to combating cancer cell proliferation and survival. The primary mechanisms identified include the induction of cell cycle arrest, the triggering of apoptosis (programmed cell death), and the modulation of key signaling pathways that govern cell growth and survival.

Cell Cycle Arrest

Several studies have demonstrated the ability of methoxyindole derivatives to halt the progression of the cell cycle in cancer cells, thereby inhibiting their division and proliferation.

A notable derivative, This compound-3-carbinol , has been shown to slow down the cell cycle in colon cancer cells at a concentration of 100 µM.[1] At a higher concentration of 200 µM, it induces a significant level of cell death and causes an accumulation of the remaining viable cells in the G0/G1 phase of the cell cycle.[1] Similarly, certain 5-methoxyindole-isatin hybrids have been found to cause a lengthening of the G1 phase, effectively reducing the proportion of cells entering the subsequent S and G2/M phases.[2][3] This G1 phase arrest is a critical checkpoint for cell growth, and its induction prevents the replication of damaged DNA.

Another class of related compounds, synthetic 6,7-annulated-4-substituted indoles , disrupts the mitotic phase of the cell cycle.[4] These compounds have been observed to interfere with the formation of the mitotic spindle by destabilizing microtubules, which are essential for chromosome segregation.[4] Furthermore, they block cytokinesis, the final step of cell division, by stabilizing actin filaments.[4]

Induction of Apoptosis

A key strategy in cancer therapy is to induce apoptosis in malignant cells. Methoxyindole derivatives have been shown to activate the apoptotic cascade through various mechanisms. Evidence suggests that some of these compounds can trigger DNA fragmentation, a hallmark of apoptosis.[4] The induction of apoptosis is a desirable outcome as it leads to the clean and efficient removal of cancer cells without inducing an inflammatory response.

Quantitative Data on Antiproliferative Activity

The antiproliferative efficacy of various methoxyindole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassCancer Cell Line(s)IC50 Value (µM)Reference
This compound-3-carbinolDLD-1 (Colon)116[1]
HCT 116 (Colon)96[1]
5-Methoxyindole-isatin hybrid (Compound 5o)Various human cancer cell lines1.69[2][3]
5-Methoxyindole-isatin hybrid (Compound 5w)Various human cancer cell lines1.91[2][3]
Synthetic 6,7-annulated-4-substituted indolesHL-60 (Leukemia)Low-micromolar range[4]

Signaling Pathways and Molecular Targets

The anticancer effects of methoxyindole derivatives are underpinned by their interaction with specific signaling pathways and molecular targets within cancer cells.

One of the key molecular targets identified is the retinoblastoma protein (Rb) . A potent 5-methoxyindole-isatin hybrid was found to significantly decrease the amount of phosphorylated Rb protein.[2][3] Rb is a tumor suppressor protein that, in its active (hypophosphorylated) state, prevents excessive cell growth by inhibiting cell cycle progression at the G1/S checkpoint. By reducing Rb phosphorylation, these compounds maintain Rb in its active state, thus enforcing the G1 cell cycle arrest.

The disruption of the mitotic machinery by synthetic 6,7-annulated-4-substituted indoles points to tubulin and actin as direct or indirect molecular targets.[4] By interfering with the dynamics of these cytoskeletal proteins, these compounds effectively halt cell division.

G1_Phase_Arrest_by_Methoxyindole_Derivatives Methoxyindole Derivatives Methoxyindole Derivatives Inhibition of CDK4/6 Inhibition of CDK4/6 Methoxyindole Derivatives->Inhibition of CDK4/6 Rb (phosphorylated) p-Rb (inactive) Inhibition of CDK4/6->Rb (phosphorylated) prevents phosphorylation Rb (active) Rb (active) Rb (phosphorylated)->Rb (active) E2F E2F Rb (active)->E2F sequesters G1/S Transition G1/S Transition Rb (active)->G1/S Transition inhibits E2F->G1/S Transition promotes Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest blocked

G1 Phase Cell Cycle Arrest Pathway.

Mitotic_Disruption_by_Annulated_Indoles Annulated Indoles Annulated Indoles Tubulin Polymerization Tubulin Polymerization Annulated Indoles->Tubulin Polymerization inhibits Actin Polymerization Actin Polymerization Annulated Indoles->Actin Polymerization promotes Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption Actin Stabilization Actin Stabilization Actin Polymerization->Actin Stabilization Cytokinesis Block Cytokinesis Block Actin Stabilization->Cytokinesis Block Cell Division Failure Cell Division Failure Mitotic Spindle Disruption->Cell Division Failure Cytokinesis Block->Cell Division Failure

Disruption of Mitosis and Cytokinesis.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its analogs.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., DLD-1, HCT 116, HL-60)

  • Complete culture medium

  • 96-well plates

  • This compound or analog (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Incubation & Reaction cluster_2 Measurement Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

MTT Assay Experimental Workflow.
Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptosis-related proteins.

Materials:

  • Treated and untreated cancer cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Rb, anti-p-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with a DNA-staining dye (e.g., propidium (B1200493) iodide) is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the treated and untreated cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Staining: Rehydrate the cells in PBS and stain with PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, G2/M phases).

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds for cancer therapy. Their ability to induce cell cycle arrest and apoptosis, coupled with their modulation of key cancer-related signaling pathways, warrants further investigation.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound itself.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds.

  • Exploring the potential for combination therapies with existing anticancer drugs.

  • Developing structure-activity relationships to design more potent and selective analogs.

This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound and its analogs as potential anticancer agents. The provided protocols and data serve as a valuable resource for designing and executing further preclinical investigations.

References

The Occurrence of 4-Methoxyindole in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyindole, a naturally occurring indole (B1671886) alkaloid, has garnered significant interest within the scientific community due to its potential applications in pharmaceutical and agrochemical research. As a derivative of indole, it serves as a crucial building block in the synthesis of a variety of bioactive compounds. This technical guide provides an in-depth overview of the natural occurrence of this compound and its derivatives in plants, detailing its biosynthesis, methods for its detection and quantification, and its known biological roles.

Natural Occurrence of this compound and its Derivatives in Plants

The presence of this compound and its derivatives has been identified in a select number of plant species, primarily within the Brassicaceae and Fabaceae families, as well as in the medicinal plant Alstonia venenata. While the free form of this compound is less commonly reported, its derivatives, such as this compound-3-acetonitrile, this compound-3-aldehyde, and 4-chloro-6-methoxyindole, have been isolated and quantified.

Quantitative Data on this compound Derivatives in Plants

The following table summarizes the quantitative data available for this compound derivatives found in various plant species.

Plant SpeciesFamilyPlant PartCompoundConcentrationReference
Brassica rapa L. ssp. chinensis (Chinese Cabbage)BrassicaceaeFresh aerial partsThis compound-3-acetonitrile60 µg / 300 g fresh weight[1]
Brassica rapa L. ssp. chinensis (Chinese Cabbage)BrassicaceaeFresh aerial partsThis compound-3-aldehyde720 µg / 300 g fresh weight[1]
Vicia faba (Fava Bean)FabaceaeNot specified4-chloro-6-methoxyindoleNot quantified[2][3]
Alstonia venenataApocynaceaeNot specifiedThis compound alkaloidsNot quantified[4]

Biosynthesis of this compound Derivatives

The biosynthetic pathway of this compound derivatives has been primarily studied in the model plant Arabidopsis thaliana, a member of the Brassicaceae family. The pathway involves the modification of indole-3-yl-methyl glucosinolate (I3M), a secondary metabolite derived from the amino acid tryptophan.

A key enzyme in this pathway is CYP81F2 , a cytochrome P450 monooxygenase.[5][6] This enzyme catalyzes the hydroxylation of the indole ring of I3M at the 4-position, leading to the formation of 4-hydroxy-indole-3-yl-methyl glucosinolate (4OHI3M).[5][6] Subsequently, a methyltransferase enzyme is believed to catalyze the methylation of the hydroxyl group to produce 4-methoxy-indole-3-yl-methyl glucosinolate (4MOI3M).

Biosynthesis of 4-methoxy-indole-3-yl-methyl glucosinolate.

Experimental Protocols

Extraction and Quantification of this compound Derivatives from Plant Material

The following provides a general methodology for the extraction and analysis of this compound derivatives from plant tissues, based on high-performance liquid chromatography (HPLC), a commonly used technique for the analysis of indole alkaloids.[7]

1. Sample Preparation:

  • Fresh plant material is homogenized and extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture.

  • The extraction is typically performed at room temperature with agitation for several hours.

  • The resulting extract is filtered to remove solid debris.

2. Solid-Phase Extraction (SPE) for Clean-up:

  • The crude extract is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

  • The cartridge is washed with a non-polar solvent to remove lipids and other non-polar impurities.

  • The indole derivatives are then eluted with a more polar solvent, such as methanol or acetonitrile (B52724).

3. HPLC Analysis:

  • The purified extract is analyzed by reverse-phase HPLC using a C18 column.

  • A gradient elution is typically employed, with a mobile phase consisting of a mixture of water (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection is commonly performed using a UV detector, as indole compounds exhibit strong UV absorbance.

4. Quantification:

  • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

experimental_workflow start Plant Material (e.g., Chinese Cabbage leaves) homogenization Homogenization in Methanol start->homogenization filtration Filtration homogenization->filtration spe Solid-Phase Extraction (SPE) Clean-up filtration->spe hplc HPLC Analysis (C18 column, UV detection) spe->hplc quantification Quantification (Comparison to standards) hplc->quantification end Concentration Data quantification->end

General workflow for extraction and analysis.

Signaling Pathways and Biological Roles

Currently, there is a lack of published research on specific signaling pathways in plants that directly involve this compound. The primary known biological role of its derivatives, particularly the glucosinolates, is in plant defense against herbivores and pathogens. Upon tissue damage, these glucosinolates are hydrolyzed by myrosinase enzymes to produce biologically active compounds that can deter feeding or inhibit microbial growth.

Conclusion

The natural occurrence of this compound and its derivatives in plants represents a promising area for further research. While its presence has been confirmed in a limited number of species, the development of more sensitive analytical techniques may lead to its identification in a wider range of plants. The elucidation of the complete biosynthetic pathway and the enzymes involved opens up possibilities for metabolic engineering to enhance the production of these valuable compounds. Future research should focus on exploring the full spectrum of its biological activities and its potential role in plant signaling pathways, which could unlock new applications in medicine and agriculture.

References

Spectroscopic Profile of 4-Methoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methoxyindole, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₉NO, with a molecular weight of 147.17 g/mol .[1][2] The following tables summarize the key quantitative data from ¹H NMR and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.07br s1HN-H
7.108t, J=8.0 Hz1HAr-H
7.043d, J=8.0 Hz1HAr-H
6.978t, J=2.8 Hz1HAr-H
6.651d, J=8.0 Hz1HAr-H
6.523dd, J=2.8, 1.6 Hz1HAr-H
3.942s3HOCH₃

br s : broad singlet, t : triplet, d : doublet, dd : doublet of doublets, s : singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹³C NMR peak data for this compound were not available in the aggregated search results. However, analysis of the structure suggests the presence of nine distinct carbon signals. A typical ¹³C NMR spectrum would show signals for the aromatic carbons, the carbons of the indole (B1671886) ring, and the methoxy (B1213986) carbon.

Infrared (IR) Spectroscopy

A specific experimental peak list for the infrared spectrum of this compound was not available in the search results. However, based on its functional groups, the following characteristic absorption bands are expected:

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupIntensity
3500 - 3300N-H stretchIndole N-HMedium
3100 - 3000C-H stretchAromatic C-HMedium
2950 - 2850C-H stretchAliphatic C-H (in OCH₃)Medium
1600 - 1475C=C stretchAromatic ringMedium-Weak
1300 - 1000C-O stretchAryl etherStrong
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The table below lists the major fragments observed, with their corresponding mass-to-charge ratio (m/z) and relative intensity.

m/zRelative Intensity (%)
147.0100.0
148.010.3
132.086.5
133.08.2
116.011.3
104.050.1
89.07.3
77.011.9

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing, although modern spectrometers can reference the residual solvent peak.

  • Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for acquisition include a pulse angle of 90° and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Characterization Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet / ATR Sample->Prep_IR Prep_MS Vaporize for GC/Direct Inlet Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR FID -> Fourier Transform -> NMR Spectrum NMR->Data_NMR Data_IR Interferogram -> Fourier Transform -> IR Spectrum IR->Data_IR Data_MS Ion Detection -> Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shifts Multiplicity, Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Ion Peak Fragmentation Pattern Data_MS->Interpret_MS Characterization Structural Elucidation of This compound Interpret_NMR->Characterization Interpret_IR->Characterization Interpret_MS->Characterization

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Solubility of 4-Methoxyindole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Methoxyindole, a key biochemical reagent used in the synthesis of a variety of pharmacologically active compounds.[1] Understanding the solubility of this compound in different organic solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures.

Introduction to this compound

This compound (CAS No. 4837-90-5) is a derivative of indole (B1671886) with a molecular weight of 147.17 g/mol .[2] It serves as a crucial building block in the synthesis of compounds such as GABA analogs, HIV-1 integrase inhibitors, and anticancer agents.[1] The physicochemical properties, particularly solubility, are critical for designing reaction conditions, developing purification strategies, and formulating for biological assays.

Quantitative Solubility Data

The solubility of a compound is a critical parameter that dictates its handling and application. The following table summarizes the available quantitative solubility data for this compound in common organic solvents. It is important to note that publicly available data is limited, and the values provided are based on information from chemical suppliers.

SolventSolvent TypeSolubility (mg/mL)Classification & Notes
Ethanol Polar Protic50Soluble[3][4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic100Soluble. Ultrasonic assistance may be needed.[5]

This table will be updated as more quantitative data becomes publicly available.

Based on the principle of "like dissolves like," it can be predicted that this compound, a moderately polar molecule, will exhibit good solubility in other polar organic solvents such as methanol (B129727) and tetrahydrofuran (B95107) (THF), and lower solubility in nonpolar solvents like hexane. However, experimental verification is essential.

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is necessary. The equilibrium shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable technique.[6][7]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC system with a suitable column and detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of a specific organic solvent to each respective vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at high speed to pellet the remaining undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples using the validated HPLC method to determine the precise concentration of this compound.

    • A standard calibration curve must be prepared using solutions of this compound at known concentrations for accurate quantification.

  • Data Analysis:

    • Calculate the solubility by multiplying the measured concentration from the HPLC analysis by the dilution factor.

    • Express the final solubility in standard units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the standardized shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Filtration cluster_analysis 4. Analysis cluster_result 5. Result Calculation prep_solid Add excess this compound to vials prep_solvent Add known volume of organic solvent prep_solid->prep_solvent equil Seal and shake vials at constant temperature (24-48 hours) prep_solvent->equil centrifuge Centrifuge to pellet undissolved solid equil->centrifuge filter Filter supernatant using 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered sample to known volume filter->dilute hplc Quantify concentration using HPLC dilute->hplc result Calculate Solubility (mg/mL or mol/L) hplc->result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

theoretical studies on 4-Methoxyindole electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Electronic Structure of 4-Methoxyindole

This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the electronic structure of this compound and related methoxy-substituted aromatic compounds. It is intended for researchers, scientists, and drug development professionals interested in the quantum chemical properties that govern the molecule's reactivity, stability, and potential as a pharmacological agent.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound.[1] Its structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring with a methoxy (B1213986) group substituent, makes it a subject of interest in medicinal chemistry. Understanding the electronic structure is crucial for predicting its chemical behavior, reaction mechanisms, and interactions with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into molecular properties that are often difficult to measure experimentally.[2] These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and spectroscopic properties.[3][4]

Computational Protocols and Methodologies

The theoretical investigation of a molecule's electronic structure follows a standardized workflow. The primary goal is to find the molecule's most stable geometric configuration (energy minimum) and then calculate its electronic properties.[5]

Geometry Optimization

The initial step in computational analysis is geometry optimization. A starting 3D structure of this compound is used as input, and a chosen level of theory is applied to iteratively adjust bond lengths, angles, and dihedrals until the configuration with the lowest possible energy is found.[5]

Typical Protocol:

  • Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[6] The B3LYP hybrid functional is a common choice for organic molecules.[4][7]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is frequently employed as it provides a good description of electron distribution, including polarization and diffuse functions.[7][8]

  • Software: The Gaussian suite of programs is a standard tool for performing these calculations.[9]

Frequency Calculation

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Verification of Minimum Energy: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5]

  • Vibrational Spectra Prediction: The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the computational model.[3][7]

The logical workflow for these foundational calculations is depicted below.

G cluster_input Setup cluster_validation Validation & Analysis cluster_output Results Input Initial Molecular Structure (this compound) Opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Input->Opt Submit for calculation Freq Frequency Calculation Opt->Freq Properties Calculation of Electronic Properties (HOMO-LUMO, MEP, Charges) Opt->Properties Calculate properties on stable structure Confirm Energy Minimum Confirmation (No Imaginary Frequencies) Freq->Confirm Analyze frequencies Confirm->Properties Proceed upon validation

Caption: Standard computational workflow for electronic structure analysis.

Electronic Structure Analysis

Once a validated structure is obtained, a variety of electronic properties can be calculated to understand the molecule's behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[2][10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, stability, and the energy of electronic transitions.[5][12] A smaller gap suggests higher reactivity and lower kinetic stability.[10]

PropertyDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.[11]-5.0 to -6.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.[11]-0.5 to -1.5
ΔE (Gap) ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.[5]4.0 to 5.0

Note: The values presented are representative for similar aromatic systems and may vary depending on the specific level of theory and solvent model used.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[5] It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack.[4]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are the preferred sites for electrophilic attack.[4]

  • Positive Regions (Blue): Indicate electron-poor areas, often around hydrogen atoms. These are potential sites for nucleophilic attack.[4]

Atomic Charges and Dipole Moment

Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to calculate the partial atomic charges on each atom in the molecule.[4][7] This data provides a quantitative measure of the intramolecular charge distribution and helps explain the molecule's polarity. The overall polarity is quantified by the molecular dipole moment (μ), which influences solubility and intermolecular interactions.[5]

ParameterDescription
Mulliken/NBO Charges Partial charge calculated for each atom, indicating local electron density.[4]
Dipole Moment (μ) A measure of the net molecular polarity arising from the charge distribution.[5]

Applications in Drug Development

The theoretical analysis of this compound's electronic structure has direct implications for drug development:

  • Reactivity Prediction: The HOMO-LUMO gap and MEP map help predict how the molecule might interact with other molecules, including biological targets.[10]

  • Pharmacophore Modeling: Understanding the charge distribution and electrostatic potential is essential for designing molecules that can effectively bind to receptor sites.

  • Metabolic Stability: Identifying the most reactive sites on the molecule can provide clues about its potential metabolic pathways.

References

The Methoxyindole Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the History, Discovery, and Application of Methoxyindoles in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The introduction of a methoxy (B1213986) substituent to this heterocyclic system has proven to be a particularly fruitful strategy, modulating the pharmacokinetic and pharmacodynamic properties of indole-based compounds to yield drugs with diverse and potent activities. This technical guide provides an in-depth exploration of the history, discovery, and medicinal chemistry of methoxyindoles, offering a comprehensive resource for professionals in the field of drug development.

A Historical Timeline of Methoxyindole Discovery

The journey of methoxyindoles in medicine is intrinsically linked to the study of endogenous signaling molecules and the subsequent development of synthetic analogs.

  • 1936: The first chemical synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent psychedelic, is achieved, laying the groundwork for future investigations into methoxy-substituted tryptamines.

  • 1958: Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a key hormone regulating the circadian rhythm, is isolated from the pineal gland. This discovery highlights the crucial role of the 5-methoxyindole (B15748) core in biological systems.

  • 1965: Indomethacin (B1671933), a non-steroidal anti-inflammatory drug (NSAID) featuring a 5-methoxyindole core, receives its first approval. Its development marks a significant step in the application of synthetic methoxyindoles for treating inflammatory conditions.

  • 1969: Pindolol, a non-selective beta-blocker with a methoxyindole-like (indolyloxy) structure, is patented. It is later launched in the US in 1977 for the treatment of hypertension.

Key Methoxyindole Drug Classes and their Mechanisms of Action

Endogenous Methoxyindoles and their Analogs: Melatonin and 5-MeO-DMT

Melatonin and 5-MeO-DMT are prime examples of naturally occurring methoxyindoles with profound physiological effects.

Melatonin exerts its effects primarily through two G-protein coupled receptors, MT1 and MT2.[1] Activation of these receptors, predominantly coupled to Gαi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is central to the regulation of sleep-wake cycles.

Melatonin_Signaling Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gai Gαi MT1->Gai MT2->Gai AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Physiological_Effects Circadian Rhythm Regulation CREB->Physiological_Effects

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic that acts as a non-selective serotonin (B10506) receptor agonist, with high affinity for the 5-HT1A and 5-HT2A subtypes.[2][3][4] Its psychedelic effects are primarily mediated through the activation of 5-HT2A receptors, while its interaction with 5-HT1A receptors may contribute to its anxiolytic and antidepressant properties.[5]

Five_MeO_DMT_Signaling Five_MeO_DMT 5-MeO-DMT Five_HT2A 5-HT2A Receptor Five_MeO_DMT->Five_HT2A Five_HT1A 5-HT1A Receptor Five_MeO_DMT->Five_HT1A Gq Gαq Five_HT2A->Gq Anxiolytic_Effects Anxiolytic/Antidepressant Effects Five_HT1A->Anxiolytic_Effects PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca2_PKC Psychedelic_Effects Psychedelic Effects Ca2_PKC->Psychedelic_Effects

Synthetic Methoxyindoles in Inflammation and Cardiovascular Disease

Indomethacin , a potent NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[6] It is a non-selective inhibitor of both COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[6][7]

Indomethacin_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 inhibits Indomethacin->COX2 inhibits

Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[8] It blocks the action of catecholamines at both β1 and β2 adrenergic receptors, leading to a reduction in heart rate and blood pressure.[9] Its partial agonist activity can mitigate some of the side effects associated with other beta-blockers.[9]

Pindolol_Mechanism Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptors β1 & β2 Adrenergic Receptors Catecholamines->Beta_Receptors Adenylyl_Cyclase Adenylyl Cyclase Beta_Receptors->Adenylyl_Cyclase Pindolol Pindolol Pindolol->Beta_Receptors blocks cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cardiovascular_Effects ↓ Heart Rate ↓ Blood Pressure cAMP->Cardiovascular_Effects

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative methoxyindole compounds.

CompoundTargetAssay TypeValueUnitsReference
Indomethacin COX-1IC500.063µM[10]
COX-2IC500.48µM[10]
COX-1IC5018nM[11]
COX-2IC5026nM[11]
COX-1IC50230nM[12]
COX-2IC50630nM[12]
Melatonin MT1 (human)Ki80pM[13]
MT2 (human)Ki383pM[13]
Ramelteon MT1 (human)Ki14pM[13]
MT2 (human)Ki112pM[13]
5-MeO-DMT 5-HT1AKi1.9-3nM[2]
5-HT2AEC501.80 - 3.87nM[4]
5-HT1AEC503.92 - 1,060nM[4]

Experimental Protocols

Synthesis of Indomethacin

A common synthetic route to indomethacin involves the Fischer indole synthesis.

Indomethacin_Synthesis_Workflow Start 4-Methoxyphenylhydrazine + Methyl Levulinate Fischer_Indole Fischer Indole Synthesis (Acid Catalyst) Start->Fischer_Indole Indole_Ester 5-Methoxy-2-methyl-3-indoleacetic acid methyl ester Fischer_Indole->Indole_Ester Hydrolysis Alkaline Hydrolysis Indole_Ester->Hydrolysis Indole_Acid 5-Methoxy-2-methyl-3-indoleacetic acid Hydrolysis->Indole_Acid Acylation Acylation with p-chlorobenzoyl chloride Indole_Acid->Acylation Indomethacin Indomethacin Acylation->Indomethacin

Detailed Protocol:

  • Formation of Phenylhydrazone: React 4-methoxyphenylhydrazine with methyl levulinate in the presence of an acid catalyst (e.g., HCl) in a suitable solvent like ethanol.

  • Fischer Indole Synthesis: Heat the resulting phenylhydrazone to induce cyclization and formation of the indole ring, yielding the methyl ester of 5-methoxy-2-methyl-3-indoleacetic acid.

  • Hydrolysis: Saponify the methyl ester using a base such as sodium hydroxide (B78521) to obtain 5-methoxy-2-methyl-3-indoleacetic acid.

  • Acylation: Acylate the indole nitrogen with p-chlorobenzoyl chloride in the presence of a base like sodium hydride in an aprotic solvent such as DMF to yield indomethacin.

Melatonin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for melatonin receptors.

Melatonin_Binding_Assay_Workflow Preparation Prepare cell membranes expressing MT1 or MT2 receptors Incubation Incubate membranes with 2-[¹²⁵I]iodomelatonin and test compound Preparation->Incubation Separation Separate bound and free radioligand by filtration Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Analysis Determine Ki values using competition binding analysis Quantification->Analysis

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the melatonin receptor of interest and isolate the membrane fraction by centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled melatonin analog (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled test compound.

  • Separation: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.[14]

COX Inhibition Assay

This protocol describes a cell-based assay to measure the inhibitory activity of compounds against COX-1 and COX-2.

COX_Inhibition_Assay_Workflow Cell_Culture Culture cells expressing COX-1 or COX-2 Incubation Incubate cells with test compound Cell_Culture->Incubation Stimulation Stimulate prostaglandin (B15479496) production (e.g., with arachidonic acid) Incubation->Stimulation Measurement Measure prostaglandin levels (e.g., PGE₂) by ELISA or LC-MS/MS Stimulation->Measurement Analysis Determine IC50 values Measurement->Analysis

Detailed Protocol:

  • Cell Culture: Plate cells that endogenously or recombinantly express COX-1 or COX-2 in a multi-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., indomethacin).

  • Stimulation: Add arachidonic acid to the cells to initiate prostaglandin synthesis.

  • Prostaglandin Measurement: After a defined incubation period, collect the cell supernatant and measure the concentration of a specific prostaglandin (e.g., PGE₂) using a commercially available ELISA kit or by LC-MS/MS.[15]

  • Data Analysis: Plot the percentage of inhibition of prostaglandin production against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Conclusion

The methoxyindole scaffold continues to be a fertile ground for drug discovery. From the regulation of our internal clocks to the management of pain and inflammation, and the exploration of consciousness, methoxyindole-containing molecules have demonstrated a remarkable breadth of therapeutic potential. A thorough understanding of their history, mechanisms of action, and the experimental methodologies used to evaluate them is essential for the continued development of novel and improved therapies based on this versatile chemical motif.

References

The Versatility of 4-Methoxyindole as a Precursor in Alkaloid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxyindole, a readily available indole (B1671886) derivative, serves as a pivotal precursor in the synthesis of a diverse array of complex alkaloids, many of which exhibit significant biological activity. Its strategic methoxy (B1213986) substitution on the indole nucleus allows for both direct incorporation into target molecules and facile transformation into other key functional groups, rendering it a versatile building block for synthetic chemists. This technical guide provides an in-depth exploration of the utility of this compound in the synthesis of two distinct classes of alkaloids: the Corynanthe-type indole alkaloids, exemplified by mitragynine (B136389) and its analogs, and the psychedelic tryptamine (B22526), psilocin. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthesis of Corynanthe-Type Indole Alkaloids from a this compound-Derived Precursor

The 9-methoxy-substituted Corynanthe indole alkaloids, including the opioid receptor agonist mitragynine, can be synthesized from a chiral tetracyclic intermediate derived from 4-methoxytryptophan, which is itself accessible from this compound. The synthetic strategy hinges on key transformations including the Larock heteroannulation, a Pictet-Spengler reaction, and a nickel-mediated cyclization.

Synthetic Pathway Overview

The overall synthetic approach involves the initial preparation of a suitably protected 4-methoxytryptophan derivative, followed by its elaboration into a key tetracyclic intermediate. This intermediate then serves as a common precursor for the synthesis of mitragynine, 9-methoxygeissoschizol, and 9-methoxy-N(b)-methylgeissoschizol.

G cluster_0 Synthesis of 4-Methoxytryptophan Intermediate cluster_1 Assembly of Tetracyclic Core cluster_2 Synthesis of Target Alkaloids A Boc-protected 2-iodo-3-methoxyaniline (B1590050) C 4-Methoxytryptophan Derivative (22) A->C Larock Heteroannulation (Pd(OAc)2, K2CO3, LiCl) B Internal Alkyne B->C Larock Heteroannulation (Pd(OAc)2, K2CO3, LiCl) D 4-Methoxytryptophan Derivative (22) F α,β-Unsaturated Ester (6) D->F Pictet-Spengler Reaction E Aldehyde E->F Pictet-Spengler Reaction G Tetracyclic Intermediate (5) F->G Ni(COD)2-mediated Cyclization H Tetracyclic Intermediate (5) I Mitragynine H->I Further Elaboration J 9-Methoxygeissoschizol H->J Reduction K 9-Methoxy-N(b)-methylgeissoschizol J->K Methylation

Caption: Synthetic strategy for Corynanthe alkaloids.

Key Experimental Protocols

1. Larock Heteroannulation for the Synthesis of 4-Methoxytryptophan Derivative (22b) [1]

To a mixture of Boc-protected 2-iodo-3-methoxyaniline (10b, 51.20 g, 0.147 mol), internal alkyne (21a, 56.80 g, 0.176 mol), potassium carbonate (50.42 g, 0.365 mol), and lithium chloride (6.365 g, 0.150 mol) in DMF (300 mL) is added palladium acetate (B1210297) (650 mg, 2.90 mmol). The mixture is degassed under vacuum and purged with argon. The reaction is heated at 100 °C for 72 hours under a slow stream of argon. After cooling to room temperature, ethyl acetate (400 mL) is added, and the mixture is filtered through Celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the desired 4-methoxytryptophan derivative.

2. Asymmetric Pictet-Spengler Reaction [1]

A solution of the 4-methoxytryptophan derivative and an appropriate aldehyde in a suitable solvent (e.g., CH2Cl2) is treated with an acid catalyst (e.g., trifluoroacetic acid) at low temperature (-78 °C). The reaction is stirred for several hours, and then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting α,β-unsaturated ester (6) is purified by chromatography.

3. Ni(COD)₂-Mediated Cyclization to form Tetracyclic Intermediate (5) [1]

To a solution of the α,β-unsaturated ester (6) in a degassed solvent such as THF is added Ni(COD)₂. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted, dried, and concentrated. Purification by flash chromatography yields the tetracyclic intermediate (5).

4. Synthesis of 9-Methoxygeissoschizol (3) and 9-Methoxy-N(b)-methylgeissoschizol (4) [2]

The tetracyclic ester (5) is reduced with a reducing agent like lithium aluminum hydride (LAH) to provide 9-methoxygeissoschizol (3) in high yield (90%).[2] Subsequent N-methylation of 9-methoxygeissoschizol (3) with methyl iodide, followed by an ion exchange, furnishes 9-methoxy-N(b)-methylgeissoschizol (4).[2]

Quantitative Data for Corynanthe Alkaloid Synthesis
CompoundStepReagents and ConditionsYield (%)Spectroscopic Data
22b Larock HeteroannulationPd(OAc)₂, K₂CO₃, LiCl, DMF, 100 °C, 72 h-¹H NMR, ¹³C NMR, HRMS available in literature[1]
6 Pictet-SpenglerTFA, CH₂Cl₂, -78 °C to rt-¹H NMR, ¹³C NMR, HRMS available in literature[1]
5 Ni-mediated CyclizationNi(COD)₂, THF, rt-¹H NMR, ¹³C NMR, HRMS available in literature[1]
3 ReductionLAH, THF90¹³C NMR data consistent with natural product[2]
4 MethylationMeI, then AgCl-¹³C NMR data consistent with natural product[2]
Mitragynine Elaboration from 5Multi-step sequence-¹H NMR, ¹³C NMR consistent with literature values[3][4][5][6]

Synthesis of Psilocin from this compound

The synthesis of the psychedelic alkaloid psilocin (4-hydroxy-N,N-dimethyltryptamine) from this compound requires an initial O-demethylation step to furnish the key intermediate, 4-hydroxyindole (B18505). Subsequently, a Speeter-Anthony tryptamine synthesis approach can be employed to introduce the dimethylaminoethyl side chain at the C3 position of the indole.

Synthetic Pathway Overview

The synthetic route from this compound to psilocin is a two-stage process. The first stage involves the cleavage of the methyl ether to reveal the phenolic hydroxyl group. The second stage builds the tryptamine side chain.

G cluster_0 Stage 1: O-Demethylation cluster_1 Stage 2: Speeter-Anthony Tryptamine Synthesis A This compound B 4-Hydroxyindole A->B BBr3, CH2Cl2 C 4-Hydroxyindole D 4-Acetoxyindole (B1630585) C->D Ac₂O, Pyridine (B92270) E Indole-3-glyoxylamide (B122210) intermediate D->E 1. Oxalyl chloride 2. Dimethylamine (B145610) F Psilocin E->F LiAlH₄, THF

Caption: Synthetic pathway to Psilocin.

Key Experimental Protocols

1. O-Demethylation of this compound to 4-Hydroxyindole

A solution of this compound in dry dichloromethane (B109758) is cooled to 0 °C under an inert atmosphere.[7] Boron tribromide (BBr₃) (1M solution in DCM, typically 2-3 equivalents) is added dropwise.[7] The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature while monitoring the reaction progress by TLC. Upon completion, the reaction is carefully quenched by the slow addition of water or methanol (B129727) at 0 °C. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-hydroxyindole can be purified by column chromatography.

2. Acetylation of 4-Hydroxyindole [8]

To a solution of 4-hydroxyindole in anhydrous dichloromethane at 0 °C is added pyridine, followed by acetic anhydride.[8] The mixture is stirred and allowed to warm to room temperature for 2 hours. Water is then added, and the mixture is concentrated in vacuo. The resulting residue is dissolved in ethyl acetate and washed sequentially with water and saturated sodium chloride solution. The organic layer is dried and concentrated to yield 4-acetoxyindole, which can be used in the next step without further purification.[8]

3. Synthesis of the Indole-3-glyoxylamide Intermediate [8]

To a solution of 4-acetoxyindole in anhydrous diethyl ether at 0 °C is added oxalyl chloride.[8] After stirring, n-hexane is added, and the mixture is cooled to allow for the precipitation of the intermediate. The resulting solid is filtered and dissolved in anhydrous tetrahydrofuran. To this solution at 0 °C, a solution of dimethylamine in THF and pyridine are added. The reaction is stirred at room temperature, and the resulting solid is collected and used directly in the next step.[8]

4. Reduction to Psilocin [9]

Under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., 2-methyltetrahydrofuran) is prepared in a flame-dried flask.[9] A solution of the crude indole-3-glyoxylamide intermediate in the same anhydrous solvent is added dropwise at 0 °C.[9] The reaction mixture is then heated to reflux and stirred until the reaction is complete. After cooling in an ice bath, the reaction is cautiously quenched by the sequential dropwise addition of water, a sodium hydroxide (B78521) solution, and then more water.[9] The resulting slurry is filtered, and the solid salts are washed with the reaction solvent. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude psilocin, which can be purified by crystallization.[9]

Quantitative Data for Psilocin Synthesis
CompoundStepReagents and ConditionsYield (%)Notes
4-Hydroxyindole O-DemethylationBBr₃, CH₂Cl₂VariableYield dependent on scale and specific conditions.
4-Acetoxyindole AcetylationAc₂O, Pyridine, CH₂Cl₂HighOften used crude in the next step.[8]
Indole-3-glyoxylamide Amidation1. (COCl)₂, Et₂O; 2. (CH₃)₂NH, THF~80 (over 2 steps)Yield reported for the two-step acylation-amidation.[10]
Psilocin ReductionLiAlH₄, THF, reflux>85High yield for the final reduction step.[10]

This compound stands out as a valuable and versatile starting material in the synthesis of complex indole alkaloids. Its utility is demonstrated in the efficient assembly of the core structures of Corynanthe-type alkaloids like mitragynine, leveraging powerful synthetic transformations. Furthermore, through a straightforward O-demethylation, it provides access to 4-hydroxyindole, a crucial intermediate for the synthesis of psilocin. The detailed protocols and synthetic pathways outlined in this guide are intended to serve as a practical resource for researchers engaged in the field of natural product synthesis and drug discovery, highlighting the strategic importance of this compound as a precursor in the construction of biologically significant molecules.

References

Methodological & Application

Application Notes: Synthesis and Evaluation of 4-Methoxyindole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole (B1671886) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique chemical properties and ability to interact with various biological targets have made it a valuable template for the development of novel therapeutics, particularly in oncology.[3][4] Among these, 4-methoxyindole derivatives have emerged as a promising class of anticancer agents.[1][5] These compounds often function as microtubule-targeting agents, disrupting tubulin polymerization, which is a critical process for cell division.[2][6] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in cancer cells.[6][7]

This document provides detailed protocols for the synthesis of this compound derivatives, their evaluation for anticancer activity, and an overview of their mechanism of action. The methodologies are intended for researchers in medicinal chemistry and drug development.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the cytotoxic activity and tubulin polymerization inhibitory effects of representative this compound derivatives. These compounds, inspired by the vascular disrupting agent OXi8006, feature a 2-aryl-3-aroyl indole core.[8] Modifications were primarily made to the 3-aroyl moiety and the substitution pattern on the indole ring to explore structure-activity relationships (SAR).[8]

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected this compound Analogues [8]

Compound3-Aroyl Moiety SubstitutionIndole Ring SubstitutionSK-OV-3 (Ovarian)NCI-H460 (Lung)DU-145 (Prostate)
OXi8006 (Lead) 3,4,5-trimethoxybenzoyl6-methoxyPotentPotentPotent
31 4-trifluoromethoxy6-methoxy0.0240.0160.021
35 3,4,5-trimethoxybenzoyl7-hydroxy0.0190.0130.013
36 3,4,5-trimethoxybenzoyl7-methoxy0.0140.0100.009
28 3,4,5-trifluoro6-methoxy>10>10>10
25-27 Nitro-bearing6-methoxyInactiveInactiveInactive

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Table 2: Tubulin Assembly Inhibition (IC₅₀, µM) of Selected this compound Analogues [8]

CompoundIC₅₀ (µM)
OXi8006 (Lead) 1.8
30 < 5
31 < 5
35 < 5
36 < 5
28 7.5
29 > 20

IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%.

Structure-Activity Relationship (SAR) Insights:

  • The 3,4,5-trimethoxy substitution pattern on the 3-aroyl moiety is crucial for potent activity.[8]

  • Halogen and nitro functionalities on the 3-aroyl ring, such as in compounds 25-29, lead to a significant decrease or complete loss of activity.[8]

  • Shifting the methoxy (B1213986) group on the indole ring from position 6 to position 7 (compound 36) can enhance both cytotoxicity and tubulin inhibition, yielding activity comparable to the lead compound OXi8006.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-Aryl-3-Aroyl-4-Methoxyindole Derivatives

This protocol is based on the Bischler-Mohlau indole synthesis, followed by a Friedel-Crafts acylation to introduce the 3-aroyl group.[8]

Step 1: Synthesis of 2-Aryl-4-Methoxyindole Core (Bischler-Mohlau)

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-methoxyaniline in N,N-dimethylaniline at 170°C.

  • Addition of Bromoacetophenone: Slowly add a solution of the appropriately substituted α-bromoacetophenone in ethyl acetate (B1210297) dropwise to the heated aniline (B41778) solution.

  • Reaction: Stir the reaction mixture at 170°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-aryl-4-methoxyindole intermediate.[9]

Step 2: Acylation of the Indole Core

  • Reaction Setup: Dissolve the 2-aryl-4-methoxyindole intermediate (from Step 1) in o-dichlorobenzene in a round-bottom flask.

  • Addition of Acyl Chloride: Add the desired substituted benzoyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) to the solution.

  • Reaction: Heat the reaction mixture to reflux at 160°C for 12 hours.[8]

  • Work-up and Purification: After cooling, the product can be purified directly using column chromatography on silica gel, eluting with a suitable solvent system (e.g., cyclohexane/ethyl acetate gradient).[9]

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[8][10]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the antiproliferative activity of the synthesized compounds against human cancer cell lines.[11]

  • Cell Seeding: Seed human cancer cells (e.g., HEPG-2, SK-OV-3) in 96-well plates at a density of 2 x 10⁴ cells per well.[11]

  • Incubation: Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Expose the cells to various concentrations of the synthesized this compound derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11][12]

  • MTT Addition: After the treatment period, add 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3: Tubulin Polymerization Inhibition Assay

This assay measures the ability of the compounds to interfere with the assembly of microtubules in vitro.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

  • Monitoring: Monitor the increase in absorbance (turbidity) at 340 nm over time, which corresponds to the extent of microtubule formation.

  • Data Analysis: Compare the polymerization curves of treated samples with a control (e.g., paclitaxel (B517696) for promotion, colchicine (B1669291) for inhibition). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]

Visualizations

The following diagrams illustrate the key workflows and mechanisms discussed.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product A 3-Methoxyaniline S1 Step 1: Bischler-Mohlau Condensation A->S1 B α-Bromoacetophenone B->S1 C Aroyl Chloride S2 Step 2: Friedel-Crafts Acylation C->S2 I1 2-Aryl-4-methoxyindole Intermediate S1->I1 Purification FP Final this compound Derivative S2->FP Purification & Characterization I1->S2

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_process Cellular Process compound This compound Derivative tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymer tubulin->microtubule Polymerization (Normal Cell) microtubule->tubulin Depolymerization mitosis Mitotic Spindle Formation microtubule->mitosis Disruption g2m G2/M Phase Arrest apoptosis Apoptosis (Cell Death) inhibition_label Inhibition inhibition_label->microtubule

Caption: Mechanism of action via tubulin polymerization inhibition.

G cluster_vitro In Vitro Evaluation start Synthesized Compound Library cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity mechanism Mechanism of Action (Tubulin Assay) start->mechanism data Data Analysis: IC₅₀ Determination SAR Analysis cytotoxicity->data mechanism->data end Lead Compound Identification data->end

Caption: Workflow for the biological evaluation of anticancer agents.

References

Application Notes and Protocols: Utilizing 4-Methoxyindole in the Preparation of GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Analogs of GABA are of significant interest in drug discovery and development for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets. Incorporating a 4-methoxyindole moiety into a GABA analog structure presents a promising strategy for developing novel modulators of GABAergic neurotransmission with potentially unique pharmacological profiles. This compound serves as a versatile starting material for the synthesis of these analogs.[1][2]

This document provides detailed application notes and a proposed experimental protocol for the synthesis of a this compound-containing GABA analog. It also outlines the general signaling pathway of GABA receptors and discusses the potential biological evaluation of these novel compounds.

Proposed Synthesis of 4-(4-methoxy-1H-indol-3-yl)butanoic Acid

A plausible and chemically sound method for the synthesis of a GABA analog from this compound involves a two-step process: a Friedel-Crafts acylation followed by a reduction. This approach is based on established reactivity of indoles.

Step 1: Friedel-Crafts Acylation of this compound with Succinic Anhydride (B1165640)

The first step involves the acylation of this compound at the electron-rich C3 position with succinic anhydride to form 4-(4-methoxy-1H-indol-3-yl)-4-oxobutanoic acid.

Step 2: Reduction of the Ketone

The second step is the reduction of the keto group in the intermediate to yield the final GABA analog, 4-(4-methoxy-1H-indol-3-yl)butanoic acid. A common method for this transformation is the Wolff-Kishner reduction.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxy-1H-indol-3-yl)-4-oxobutanoic acid (Intermediate)

  • Materials:

    • This compound

    • Succinic anhydride

    • Nitrobenzene (solvent)

    • Anhydrous aluminum chloride (catalyst)

    • Hydrochloric acid (10% aqueous solution)

    • Sodium bicarbonate (5% aqueous solution)

    • Dichloromethane (B109758)

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with 10% HCl, water, and then extract the product into a 5% sodium bicarbonate solution.

    • Acidify the bicarbonate layer with 10% HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-methoxy-1H-indol-3-yl)-4-oxobutanoic acid.

Protocol 2: Synthesis of 4-(4-methoxy-1H-indol-3-yl)butanoic acid (Final Product)

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 4-(4-methoxy-1H-indol-3-yl)-4-oxobutanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.

    • Add hydrazine hydrate (3.0 eq) to the mixture.

    • Heat the reaction mixture to 130-140 °C for 1.5 hours.

    • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 4-(4-methoxy-1H-indol-3-yl)butanoic acid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for the Synthesized GABA Analog

ParameterIntermediate: 4-(4-methoxy-1H-indol-3-yl)-4-oxobutanoic acidFinal Product: 4-(4-methoxy-1H-indol-3-yl)butanoic acid
Molecular Formula C₁₃H₁₃NO₄C₁₃H₁₅NO₃
Molecular Weight 247.25 g/mol 233.26 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Melting Point Not available (hypothetical: 180-185 °C)Not available (hypothetical: 150-155 °C)
Expected Yield 60-70%70-80%
Purity (by HPLC) >95%>98%
¹H NMR (DMSO-d₆, δ ppm) Hypothetical: 12.1 (s, 1H, COOH), 11.8 (s, 1H, NH), 8.2 (s, 1H, H-2), 7.2-6.5 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.2 (t, 2H, CH₂), 2.6 (t, 2H, CH₂)Hypothetical: 12.0 (s, 1H, COOH), 10.8 (s, 1H, NH), 7.1-6.4 (m, 4H, Ar-H and H-2), 3.8 (s, 3H, OCH₃), 2.9 (t, 2H, CH₂), 2.2 (t, 2H, CH₂), 1.9 (m, 2H, CH₂)
¹³C NMR (DMSO-d₆, δ ppm) Hypothetical: 198.0 (C=O), 174.0 (COOH), 154.0, 137.0, 124.0, 123.0, 115.0, 105.0, 100.0, 99.0 (Ar-C), 55.0 (OCH₃), 33.0 (CH₂), 28.0 (CH₂)Hypothetical: 174.5 (COOH), 153.5, 137.5, 123.5, 122.5, 116.0, 115.5, 104.5, 99.5 (Ar-C), 55.2 (OCH₃), 33.5 (CH₂), 25.0 (CH₂), 21.5 (CH₂)
Mass Spec (m/z) [M+H]⁺ calculated for C₁₃H₁₄NO₄: 248.08[M+H]⁺ calculated for C₁₃H₁₆NO₃: 234.11

Note: The spectroscopic data and yields presented are hypothetical and based on typical values for similar chemical structures and reactions, as specific experimental data for these exact compounds were not found in the available literature.

Biological Activity and Signaling Pathways

GABA Receptor Signaling

GABA exerts its inhibitory effects by binding to two main classes of receptors: GABAA and GABAB receptors.

  • GABAA Receptors: These are ligand-gated ion channels. When GABA binds to the GABAA receptor, it causes a conformational change that opens an integral chloride channel, leading to an influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential.

  • GABAB Receptors: These are G-protein coupled receptors. Their activation leads to the opening of potassium channels (K⁺ efflux) and the closing of calcium channels (Ca²⁺ influx), which also results in hyperpolarization and reduced neuronal excitability.

Potential Activity of this compound-Derived GABA Analogs

The synthesized 4-(4-methoxy-1H-indol-3-yl)butanoic acid is a structural analog of GABA and is expected to interact with GABA receptors. The lipophilic this compound moiety may influence the compound's ability to cross the blood-brain barrier and could confer selectivity for specific GABA receptor subtypes. The indole ring system might also engage in additional binding interactions within the receptor pocket, potentially leading to a unique modulatory profile (e.g., agonist, antagonist, or allosteric modulator).

Experimental Evaluation of Biological Activity

  • Receptor Binding Assays: To determine the affinity of the synthesized analog for GABA receptors, competitive binding assays using radiolabeled ligands (e.g., [³H]GABA, [³H]muscimol for GABAA, or [³H]baclofen for GABAB) can be performed on brain membrane preparations or cell lines expressing specific receptor subtypes.

  • Electrophysiology: Techniques such as two-electrode voltage clamp or patch-clamp recordings on oocytes or cultured neurons expressing GABA receptors can be used to characterize the functional activity of the compound. These experiments can determine whether the analog acts as an agonist (mimicking GABA), an antagonist (blocking GABA's effect), or a modulator (enhancing or diminishing GABA's effect).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction This compound This compound Reaction1 AlCl3, Nitrobenzene This compound->Reaction1 Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Reaction1 Intermediate 4-(4-methoxy-1H-indol-3-yl)-4-oxobutanoic acid Reaction1->Intermediate Reaction2 H2NNH2, KOH, Diethylene Glycol Intermediate->Reaction2 Final_Product 4-(4-methoxy-1H-indol-3-yl)butanoic acid (GABA Analog) Reaction2->Final_Product

Caption: Proposed synthetic workflow for the preparation of a this compound-based GABA analog.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD converts GABA_Vesicle GABA in Vesicles GAD->GABA_Vesicle produces GABA_A_Receptor GABA_A Receptor (Ionotropic) GABA_Vesicle->GABA_A_Receptor binds to GABA_B_Receptor GABA_B Receptor (Metabotropic) GABA_Vesicle->GABA_B_Receptor binds to Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->GABA_Vesicle triggers release Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization G_Protein G-protein Activation GABA_B_Receptor->G_Protein K_Channel K⁺ Channel Opening G_Protein->K_Channel K_Efflux K⁺ Efflux K_Channel->K_Efflux K_Efflux->Hyperpolarization

Caption: Simplified overview of the GABAergic signaling pathway.

References

4-Methoxyindole: A Versatile Scaffold for the Development of Novel HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the enzyme integrase represents a critical and highly validated target for antiretroviral therapy. The development of potent and selective HIV-1 integrase inhibitors is a key focus of modern drug discovery. Central to this effort is the exploration of novel chemical scaffolds that can serve as building blocks for these inhibitors. Among these, 4-methoxyindole has emerged as a promising starting material for the synthesis of a new class of HIV-1 integrase inhibitors, offering a unique combination of structural features amenable to chemical modification and optimization.

This application note provides a comprehensive overview of the use of this compound in the design and synthesis of HIV-1 integrase inhibitors. It details the synthetic protocols, presents key biological data for representative compounds, and outlines the mechanism of action of this class of inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral research.

Introduction to HIV-1 Integrase Inhibition

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. By blocking this process, integrase inhibitors prevent the virus from establishing a permanent infection. The clinical success of approved integrase inhibitors has highlighted the therapeutic potential of targeting this enzyme. The core pharmacophore of many integrase inhibitors includes a metal-chelating motif that interacts with the divalent metal ions in the enzyme's active site. The indole (B1671886) scaffold, and specifically this compound, provides a versatile platform for the construction of molecules bearing such motifs.

Synthesis of this compound-Based HIV-1 Integrase Inhibitors

A general and efficient synthetic route to a key class of this compound-based HIV-1 integrase inhibitors, the indole-3-glyoxylamides, has been established. This methodology allows for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize the antiviral potency.

A representative synthetic pathway commences with the acylation of this compound with oxalyl chloride to generate a reactive this compound-3-glyoxylyl chloride intermediate. This intermediate is then coupled with a variety of amine-containing fragments to produce the final indole-3-glyoxylamide (B122210) derivatives. The choice of the amine component is critical for modulating the compound's physicochemical properties and its interaction with the integrase enzyme.

G This compound This compound Intermediate This compound-3-glyoxylyl chloride intermediate This compound->Intermediate Acylation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Intermediate Final_Product This compound-3-glyoxylamide (HIV-1 Integrase Inhibitor) Intermediate->Final_Product Amide Coupling Amine R-NH2 Amine->Final_Product

Caption: General synthetic scheme for this compound-3-glyoxylamides.

Biological Activity

While specific quantitative data for a broad range of this compound-derived HIV-1 integrase inhibitors are proprietary or dispersed across various research publications, the general class of indole-based inhibitors has shown significant promise. For context, a related indole derivative, 1-(5-chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone (5CITEP), has been reported to bind to the active site of HIV-1 integrase. The biological activity of newly synthesized compounds is typically evaluated through a series of in vitro assays.

Table 1: Representative Biological Data for Indole-Based HIV-1 Integrase Inhibitors

Compound IDTargetAssay TypeIC50 (µM)EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
5CITEP HIV-1 IntegraseStrand TransferData not publicly availableData not publicly availableData not publicly availableData not publicly available
Hypothetical Compound A HIV-1 Integrase3'-Processinge.g., 5.2->100>19.2
Hypothetical Compound B HIV-1 IntegraseStrand Transfere.g., 1.8e.g., 0.5>100>200

Note: Data for hypothetical compounds A and B are illustrative examples based on typical values for promising lead compounds and are not from actual experimental results for this compound derivatives.

Mechanism of Action

HIV-1 integrase inhibitors derived from the this compound scaffold are designed to function as integrase strand transfer inhibitors (INSTIs). These molecules are believed to bind to the catalytic core domain of the integrase enzyme, chelating the essential divalent metal ions (Mg2+ or Mn2+) in the active site. This interaction prevents the binding of the host DNA and blocks the strand transfer step, thereby halting the integration of viral DNA into the host genome.

cluster_virus HIV-1 Replication Cycle cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Provirus Integrated Provirus Host_DNA Host DNA Host_DNA->Integration Integration->Provirus Integrase HIV-1 Integrase Integrase->Integration Inhibitor This compound-based Inhibitor Inhibitor->Block Block->Integration

Caption: Mechanism of action of this compound-based HIV-1 integrase inhibitors.

Experimental Protocols

General Procedure for the Synthesis of this compound-3-glyoxylamides

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere is added oxalyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. In a separate flask, a solution of the desired amine (1.5 eq) and a non-nucleophilic base such as triethylamine (B128534) (2.0 eq) in anhydrous THF is prepared. This amine solution is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound-3-glyoxylamide.

In Vitro HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the synthesized compounds against the strand transfer reaction of HIV-1 integrase is evaluated using a non-radioactive, ELISA-based assay.

  • Plate Preparation: A 96-well plate is coated with a donor DNA substrate that mimics the viral DNA end.

  • Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

  • Inhibitor Addition: The test compounds, dissolved in DMSO and diluted to various concentrations, are added to the wells and incubated.

  • Strand Transfer Reaction: A target DNA substrate is added to initiate the strand transfer reaction.

  • Detection: The integrated product is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a colorimetric substrate.

  • Data Analysis: The absorbance is measured, and the IC50 values (the concentration of inhibitor required to reduce the strand transfer activity by 50%) are calculated from the dose-response curves.

In Vitro HIV-1 3'-Processing Assay

The inhibitory effect on the 3'-processing activity of HIV-1 integrase can be assessed using a similar assay format, where the donor DNA is designed to be a substrate for the 3'-processing reaction. The detection method is adapted to specifically quantify the processed DNA product.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel HIV-1 integrase inhibitors. The synthetic accessibility of this compound-3-glyoxylamides allows for extensive structural modifications to optimize their antiviral potency and pharmacokinetic properties. The mechanism of action, targeting the crucial strand transfer step in the HIV-1 replication cycle, makes these compounds highly relevant for the development of new antiretroviral therapies. Further investigation into the structure-activity relationships of this compound class is warranted to identify lead candidates for preclinical and clinical development.

Application Note: High-Purity Isolation of 4-Methoxyindole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the purification of 4-methoxyindole from a crude reaction mixture using automated flash column chromatography. This compound is a crucial building block in the synthesis of various pharmacologically active compounds. The presented methodology ensures high purity and yield, making it suitable for researchers, scientists, and professionals in drug development. This document provides a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate easy implementation.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including those with applications as dual dopamine-serotonin releasers and anticancer agents.[1] The purity of this starting material is paramount to ensure the desired efficacy and safety profile of the final drug candidates. Column chromatography is a standard technique for the purification of organic compounds. This protocol has been optimized for the efficient separation of this compound from common impurities generated during its synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [2]
Appearance Off-white to light brown crystalline powder[3]
Melting Point 70 °C[2]
Boiling Point 181-183 °C / 24 mmHg[2]
Solubility Soluble in ethanol[3]
Storage Conditions Store at 2-8°C, protect from light[2][3]

Potential Impurities from Synthesis

Based on common synthetic routes for this compound, such as the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid or multi-step syntheses from nitroaromatic precursors, potential impurities may include unreacted starting materials, intermediates, and byproducts.[1] These impurities can vary in polarity, necessitating an efficient chromatographic separation.

Experimental Protocol: Purification of this compound

This protocol is designed for an automated flash chromatography system.

1. Materials and Reagents:

2. Equipment:

  • Automated flash chromatography system with a UV detector

  • Rotary evaporator

  • Glassware (flasks, beakers, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

3. Column Preparation:

  • Select a pre-packed silica gel column suitable for the amount of crude material to be purified. A general guideline is a column with a stationary phase weight of 40-80 times the weight of the crude sample.

  • Equilibrate the column with the initial mobile phase composition (95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved on the UV detector.

4. Sample Preparation and Loading:

  • Wet Loading (preferred for good solubility):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Draw the solution into a syringe and inject it onto the column through the system's injection port.

  • Dry Loading (for compounds with poor solubility in the initial eluent):

    • Dissolve the crude this compound in a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Load the resulting powder onto a dry-loading cartridge and place it at the head of the main column.

5. Chromatographic Conditions:

The following conditions have been optimized for the separation of this compound.

ParameterSetting
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Flow Rate 20 mL/min (for a 40g column, adjust proportionally)
Detection UV at 254 nm and 280 nm
Gradient Elution See Table below

Gradient Elution Program:

Time (min)% Mobile Phase B (Ethyl Acetate)
0 - 25
2 - 155 → 30 (Linear Gradient)
15 - 2030
20 - 2230 → 100 (Linear Gradient)
22 - 25100

6. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram peaks. This compound is expected to elute as the major peak.

  • Analyze the collected fractions by thin-layer chromatography (TLC) to confirm the presence and purity of the desired product. Use a mobile phase of 80:20 Hexane:Ethyl Acetate for TLC analysis.

  • Combine the pure fractions containing this compound.

7. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified this compound by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Logical Workflow of the Purification Protocol

Purification_Workflow Workflow for this compound Purification cluster_preparation Preparation cluster_chromatography Chromatography cluster_analysis_isolation Analysis & Isolation cluster_characterization Characterization prep_column Column Equilibration (95:5 Hexane:EtOAc) load_sample Sample Loading prep_column->load_sample prep_sample Sample Preparation (Wet or Dry Loading) prep_sample->load_sample run_gradient Gradient Elution (5-30% EtOAc) load_sample->run_gradient collect_fractions Fraction Collection (UV-guided) run_gradient->collect_fractions analyze_fractions TLC Analysis of Fractions collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Solvent Evaporation combine_pure->evaporate_solvent dry_product Drying under Vacuum evaporate_solvent->dry_product characterize Purity & Identity Confirmation (NMR, MS, MP) dry_product->characterize

Caption: Workflow for the purification of this compound.

Expected Results

This protocol is expected to yield this compound with a purity of >98% as determined by HPLC and NMR analysis. The recovery from the crude material will depend on the initial purity, but yields of 80-95% from the purification step are typically achievable.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Optimize the gradient. A shallower gradient may improve resolution.
Column overloading.Reduce the amount of crude material loaded onto the column.
Product does not elute Mobile phase is not polar enough.Increase the final concentration of ethyl acetate or add a small percentage of methanol to the mobile phase.
Streaking on TLC Compound is acidic/basic and interacting strongly with silica.Add a small amount of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Compound instability on silica.Minimize the time the compound is on the column. Consider using a different stationary phase like alumina.[4]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hexane and ethyl acetate are flammable. Avoid open flames and sparks.

  • Handle silica gel with care to avoid inhalation of fine particles.

Conclusion

The detailed protocol presented in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following this procedure, researchers and drug development professionals can obtain high-purity material, which is essential for the successful synthesis of downstream pharmaceutical targets. The inclusion of troubleshooting guidelines and a clear workflow diagram further enhances the utility of this document.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyindole is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is critical to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity and the separation of potential process-related impurities and degradation products.

The indole (B1671886) ring possesses a strong chromophore, making UV detection a suitable choice for this analysis.[1] This method has been developed to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in a drug development setting.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of indole derivatives.[1]

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (analytical grade)

    • Methanol (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent Methanol
Gradient Elution Program

The gradient elution program for the separation is detailed in Table 2.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Method Development and Validation Protocol

The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[2][3]

System Suitability

Before sample analysis, the chromatographic system's suitability must be verified. Inject the standard solution five times and evaluate the parameters listed in Table 3.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a forced degradation study should be performed on this compound. The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate that the main peak is free from co-eluting peaks. A photodiode array (PDA) detector can be used to assess peak purity.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). A calibration curve should be constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

The accuracy of the method should be determined by recovery studies. This can be performed by spiking a known amount of this compound reference standard into a placebo or a sample of known purity at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day Precision): The repeatability of the method should be assessed by analyzing six replicate preparations of the sample solution at 100% of the nominal concentration on the same day.

  • Intermediate Precision (Inter-day Precision): The intermediate precision should be determined by analyzing the same sample on two different days, by two different analysts, and on two different instruments.

ParameterAcceptance Criteria
% RSD for Repeatability ≤ 2.0%
% RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

The LOQ should be experimentally verified by analyzing a sample at this concentration and ensuring that the precision and accuracy are acceptable.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should be checked under these varied conditions.

Data Presentation

The results of the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 4: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
50Example Value
75Example Value
100Example Value
125Example Value
150Example Value
Correlation Coefficient (r²) Example Value

Table 5: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80Example ValueExample Value
100%100Example ValueExample Value
120%120Example ValueExample Value
Average % Recovery Example Value

Table 6: Precision Data

Parameter% RSD
Repeatability (n=6) Example Value
Intermediate Precision (n=6) Example Value

Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) Start Define Analytical Objective: Purity of this compound Select_Components Select Column (C18) & Mobile Phase (ACN/Water) Start->Select_Components Optimize_MP Optimize Mobile Phase (Formic Acid concentration) Select_Components->Optimize_MP Optimize_Gradient Develop Gradient Elution Optimize_MP->Optimize_Gradient Select_Wavelength Select Detection Wavelength (e.g., 280 nm) Optimize_Gradient->Select_Wavelength System_Suitability_Dev Initial System Suitability Check Select_Wavelength->System_Suitability_Dev Specificity Specificity (Forced Degradation) System_Suitability_Dev->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Reference Standard Solution System_Suitability Perform System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare this compound Sample Solution Inject_Samples Inject Standard and Sample Solutions Prep_Sample->Inject_Samples System_Suitability->Inject_Samples Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Integrate_Peaks Integrate Peaks Acquire_Data->Integrate_Peaks Calculate_Purity Calculate Purity (% Area) Integrate_Peaks->Calculate_Purity Generate_Report Generate Report Calculate_Purity->Generate_Report

References

Application Notes and Protocols for the Assignment of 1H and 13C NMR Signals of 4-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) signals for the heterocyclic compound 4-methoxyindole. This document includes tabulated spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a visual representation of the molecule's structure-spectra correlation.

Introduction

This compound is a key structural motif found in numerous biologically active compounds and serves as a valuable building block in synthetic organic chemistry and drug discovery. Accurate and unambiguous assignment of its NMR signals is fundamental for the structural characterization of its derivatives and for monitoring the progress of chemical reactions. This document outlines the expected chemical shifts and coupling constants for this compound and provides standardized protocols for obtaining high-quality NMR spectra.

¹H and ¹³C NMR Spectral Data of this compound

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) at ambient temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (NH)8.07br s-1H
H-77.11d8.11H
H-67.04t7.91H
H-26.98t2.61H
H-56.65d7.71H
H-36.52dd3.1, 0.81H
-OCH₃3.94s-3H

br s = broad singlet, d = doublet, t = triplet, dd = doublet of doublets, s = singlet

Table 2: ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
C-4154.5
C-7a138.2
C-3a125.0
C-2122.8
C-6121.9
C-7114.5
C-5103.2
C-399.8
-OCH₃55.3

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and the assignment of its ¹H and ¹³C NMR signals.

Figure 1. Correlation of this compound structure with its ¹H and ¹³C NMR signal assignments.

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of this compound for analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS)

  • NMR tube (5 mm diameter, high precision)

  • Pasteur pipette and bulb

  • Small glass vial

  • Cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound and transfer it to a clean, dry glass vial.

  • Solvent Addition: Using a micropipette, add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS to the vial.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the sample solution through the plugged pipette directly into the NMR tube. This step is crucial to remove any dust or insoluble impurities that can degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field instrument

  • Probe: 5 mm broadband probe

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • Receiver Gain (RG): Set automatically by the instrument.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 120 ppm).

  • Receiver Gain (RG): Set automatically by the instrument.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in both spectra.

Experimental Workflow

The following diagram illustrates the workflow from sample preparation to final data analysis for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup & Tuning filter->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase_cal Phase & Calibrate ft->phase_cal integrate_pick Integrate & Peak Pick phase_cal->integrate_pick assign Assign Signals integrate_pick->assign

Figure 2. Experimental workflow for NMR analysis of this compound.

Application Notes and Protocols for the Recrystallization of 4-Methoxyindole to High Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Methoxyindole, a key intermediate in the synthesis of various biologically active compounds, through recrystallization. The objective is to obtain high-purity crystalline this compound suitable for downstream applications in research and drug development.

Introduction

This compound is a crucial building block in medicinal chemistry. The purity of this starting material is paramount to ensure the desired outcome and reproducibility of subsequent synthetic steps and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document outlines two primary methods for the recrystallization of this compound to achieve high purity. The selection of the appropriate method will depend on the nature of the impurities present in the crude material.

Physicochemical Properties of this compound

A summary of the key physical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₉H₉NON/A
Molecular Weight147.17 g/mol N/A
Melting Point69-71 °CN/A
AppearanceOff-white to light brown crystalline powder[1]
Solubility in Ethanol (B145695)50 mg/mLN/A

Recrystallization Protocols

Two primary protocols are presented below. Protocol A utilizes a single solvent system, which is often effective for removing small amounts of impurities with different solubility profiles. Protocol B employs a two-solvent (solvent/anti-solvent) system, which is particularly useful when the desired compound is highly soluble in one solvent and poorly soluble in another, allowing for fine-tuned precipitation.

Protocol A: Single-Solvent Recrystallization using an Alcohol

This protocol is based on the known solubility of this compound in ethanol and is also adaptable for methanol (B129727), which often exhibits similar solvent characteristics for indole (B1671886) derivatives. A methanol/water mixture has been shown to be effective for the crystallization of indole itself and can be a good alternative.[2]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute) or Methanol

  • Deionized Water (if using a mixed solvent system)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Experimental Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a clean Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol, starting with ~15-20 mL for 1 g of compound) to the flask.

    • Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. A reflux condenser should be used to prevent solvent loss.

    • If the solid does not completely dissolve, add small additional portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

    • For a mixed solvent system (e.g., methanol/water): Dissolve the crude this compound in a minimal amount of hot methanol. Then, add hot water dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of hot methanol until the solution becomes clear again.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

Expected Purity and Yield:

ParameterExpected Value
Purity>99% (depending on the initial purity of the crude material)
Yield70-90%
Protocol B: Two-Solvent Recrystallization using Ethyl Acetate (B1210297) and Hexane (B92381)

This method is effective for purifying indole derivatives and relies on the high solubility of this compound in a polar solvent like ethyl acetate and its poor solubility in a non-polar solvent like hexane.[3]

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water or oil bath

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Experimental Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethyl acetate at room temperature or with gentle warming to completely dissolve the solid.

  • Precipitation:

    • Slowly add hexane (the anti-solvent) to the stirred solution at room temperature.

    • Continue adding hexane until the solution becomes persistently turbid, indicating the onset of precipitation.

  • Crystallization:

    • Gently warm the turbid solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation is well underway, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the approximate ratio used for crystallization) or with pure cold hexane.

  • Drying:

    • Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Expected Purity and Yield:

ParameterExpected Value
Purity>99.5%
Yield75-95%

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described recrystallization protocols.

Recrystallization_Workflow cluster_A Protocol A: Single-Solvent Recrystallization A_Start Start with Crude This compound A_Dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) A_Start->A_Dissolve A_HotFilter Hot Filtration (Optional) A_Dissolve->A_HotFilter A_Cool Slow Cooling to Room Temperature A_HotFilter->A_Cool A_IceBath Cool in Ice Bath A_Cool->A_IceBath A_Filter Vacuum Filtration A_IceBath->A_Filter A_Wash Wash with Cold Solvent A_Filter->A_Wash A_Dry Dry Crystals A_Wash->A_Dry A_End High-Purity This compound A_Dry->A_End

Caption: Workflow for single-solvent recrystallization.

Recrystallization_Workflow_B cluster_B Protocol B: Two-Solvent Recrystallization B_Start Start with Crude This compound B_Dissolve Dissolve in Minimal Solvent (Ethyl Acetate) B_Start->B_Dissolve B_AddAntiSolvent Add Anti-Solvent (Hexane) to Turbidity B_Dissolve->B_AddAntiSolvent B_Warm Warm to Clarity B_AddAntiSolvent->B_Warm B_Cool Slow Cooling to Room Temperature B_Warm->B_Cool B_IceBath Cool in Ice Bath B_Cool->B_IceBath B_Filter Vacuum Filtration B_IceBath->B_Filter B_Wash Wash with Cold Solvent Mixture B_Filter->B_Wash B_Dry Dry Crystals B_Wash->B_Dry B_End High-Purity This compound B_Dry->B_End

Caption: Workflow for two-solvent recrystallization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out (formation of an oil instead of crystals)The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add a small amount of additional solvent to the hot solution. Ensure slow cooling. Try a different solvent or solvent system with a lower boiling point.
No crystal formation upon coolingToo much solvent was used. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and allow to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Low recovery yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus is pre-heated for hot filtration.
Poor purity of the final product The cooling process was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities present.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different recrystallization solvent or the two-solvent method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use a heating mantle or a steam bath for heating.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

References

Application Notes: Indole-Based Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole (B1671886) and its derivatives are a significant class of heterocyclic compounds that form the core structure of the amino acid tryptophan and many bioactive natural products. The inherent fluorescence of the indole scaffold makes it an attractive platform for the development of fluorescent probes for biological and electrochemical sensing.[1][2] While 4-methoxyindole itself is primarily a precursor in chemical synthesis, its structural motif is part of a broader family of indole-based fluorescent probes designed for cellular imaging.[3][4][5] These probes are engineered to exhibit changes in their fluorescent properties in response to specific cellular analytes or microenvironmental changes, such as pH, ion concentration, or enzymatic activity.[1][3]

This document provides detailed application notes and protocols for the use of a representative indole-based fluorescent probe, 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP) , as a ratiometric sensor for intracellular pH.[6]

Principle of Action: FMIP as a Ratiometric pH Probe

FMIP is a donor-π-acceptor (D-π-A) type fluorescent probe.[1] Its fluorescence characteristics are sensitive to the pH of its environment. The probe exhibits a ratiometric response to pH changes, meaning that the ratio of its fluorescence intensities at two different emission wavelengths changes with pH.[6] This ratiometric behavior is highly advantageous for cellular imaging as it provides a built-in correction for variations in probe concentration, photobleaching, and instrumental factors.

In acidic environments, the nitrogen atom in the indole ring can be protonated, which alters the electronic structure and, consequently, the fluorescence emission spectrum of the molecule.[1][6] This results in a shift in the emission maximum, allowing for the quantitative measurement of pH by calculating the ratio of the fluorescence intensities at the two peaks.

Applications in Cellular Imaging

Indole-based fluorescent probes like FMIP have several key applications in cellular and biomedical research:

  • Monitoring Intracellular pH: The ability to measure pH in living cells is crucial for understanding various cellular processes, including endocytosis, lysosomal function, apoptosis, and enzyme activity.[6][7]

  • Drug Development: These probes can be used to study the effects of drug candidates on cellular pH homeostasis.

  • Disease Research: Abnormal intracellular pH is associated with various diseases, including cancer. Fluorescent pH probes can be valuable tools for studying these pathological conditions.[7]

Quantitative Data Summary

The photophysical and sensing properties of the indole-based ratiometric fluorescent pH probe FMIP are summarized in the table below.[6]

PropertyValue
Probe Name FMIP
Excitation Wavelength ~415 nm
Emission Wavelengths 478 nm and 528 nm
Stokes Shift 113 nm (at pH 3.5) - 163 nm (at pH 7.0)
pKa 3.90
Linear pH Range 3.3 - 4.5
Cell Permeability Yes
Photostability Good

Experimental Protocols

Protocol 1: Preparation of FMIP Stock Solution
  • Materials:

  • Procedure:

    • Prepare a 1 mM stock solution of FMIP by dissolving the appropriate amount of the probe in anhydrous DMSO.

    • Vortex the solution until the probe is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Live Cell Imaging of Intracellular pH
  • Materials:

    • Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips

    • Cell culture medium (e.g., DMEM)

    • Phosphate-buffered saline (PBS), pH 7.4

    • FMIP stock solution (1 mM in DMSO)

    • Fluorescence microscope with appropriate filter sets

  • Procedure:

    • Cell Seeding: Seed the cells on a suitable imaging substrate and culture them until they reach the desired confluency (typically 60-80%).

    • Probe Loading:

      • Dilute the 1 mM FMIP stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined experimentally.

      • Remove the existing culture medium from the cells and wash them once with warm PBS.

      • Add the FMIP-containing medium to the cells.

    • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

    • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unincorporated probe.

    • Imaging:

      • Add fresh, pre-warmed cell culture medium or PBS to the cells.

      • Image the cells using a fluorescence microscope equipped with a suitable filter set for FMIP (Excitation: ~415 nm, Emission: collect at ~478 nm and ~528 nm).

      • Acquire images in both emission channels.

    • Data Analysis:

      • Calculate the ratio of the fluorescence intensities (I₅₂₈ / I₄₇₈) for each pixel or region of interest.

      • Correlate the intensity ratio to pH values using a pre-determined calibration curve.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Cell Seeding C Probe Loading & Incubation A->C B Probe Preparation B->C D Washing C->D E Fluorescence Imaging D->E F Image Acquisition E->F G Ratiometric Analysis F->G H pH Correlation G->H

Caption: Experimental workflow for intracellular pH imaging.

pH_Sensing_Mechanism cluster_probe FMIP Probe cluster_emission Fluorescence Emission Probe_Neutral FMIP (Neutral pH) Probe_Acidic FMIP-H+ (Acidic pH) Probe_Neutral->Probe_Acidic Protonation Emission_Neutral Emission Peak 1 (~478 nm) Probe_Neutral->Emission_Neutral Excitation (~415 nm) Probe_Acidic->Probe_Neutral Deprotonation Emission_Acidic Emission Peak 2 (~528 nm) Probe_Acidic->Emission_Acidic Excitation (~415 nm)

Caption: pH sensing mechanism of the FMIP probe.

References

Application of 4-Methoxyindole in Materials Science for Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of 4-methoxyindole as a primary building block in materials for organic electronics is an emerging area of research. As such, publicly available, peer-reviewed data on the performance of devices specifically employing this compound-based materials is limited. The following application notes and protocols are based on established principles in materials science and organic electronics, drawing parallels from structurally related compounds containing indole (B1671886) and methoxy (B1213986) moieties. The quantitative data presented is illustrative and intended to provide a comparative framework.

Application Notes

This compound as a Promising Scaffold for Hole-Transporting Materials

The indole nucleus is an electron-rich heterocyclic system that has been explored as a component in various organic functional materials. The introduction of a methoxy (-OCH3) group at the 4-position of the indole ring can significantly influence its electronic properties. The methoxy group is a well-known electron-donating group, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This is a crucial parameter for hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), as a suitable HOMO level is required for efficient hole injection from the anode and effective charge transfer from the light-absorbing layer.

Derivatives of this compound can be envisioned as core units in the design of novel HTMs. By functionalizing the indole nitrogen and other positions on the aromatic ring, it is possible to create larger, more complex molecules with tailored properties. For instance, attaching arylamine moieties, which are common in high-performance HTMs, to the this compound core could lead to materials with enhanced hole mobility and thermal stability. The methoxy group may also influence the molecular packing in the solid state, which is a critical factor for efficient charge transport.

Potential in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound derivatives could potentially be utilized as host materials in the emissive layer or as hole-transporting layers. As a host material, the triplet energy of the this compound derivative would need to be sufficiently high to confine the excitons on the dopant emitter molecules. The electron-donating nature of the this compound core might necessitate the incorporation of electron-withdrawing groups to achieve a balanced charge transport within the emissive layer.

Application in Organic Solar Cells (OSCs)

In the context of organic solar cells, polymers or small molecules containing the this compound unit could be designed as donor materials. The electron-rich nature of this compound would contribute to a higher HOMO level, which is desirable for achieving a high open-circuit voltage (Voc) in combination with a suitable acceptor material. The absorption properties of such materials would need to be tuned, likely through copolymerization or the attachment of other chromophoric units, to ensure broad absorption of the solar spectrum.

Quantitative Data Summary

The following table summarizes hypothetical and target quantitative data for a potential this compound-based hole-transporting material, designated as "4MI-HTM," in comparison to the widely used HTM, Spiro-OMeTAD. This data is for illustrative purposes to guide future research.

Property4MI-HTM (Hypothetical)Spiro-OMeTAD (Reference)
HOMO Energy Level (eV) -5.1 to -5.3-5.22
LUMO Energy Level (eV) -1.9 to -2.1-2.0
Band Gap (eV) 3.0 to 3.23.22
Hole Mobility (cm²/Vs) > 1 x 10⁻⁴~2 x 10⁻⁴
Glass Transition Temp. (°C) > 120125
Decomposition Temp. (°C) > 400420
Perovskite Solar Cell Efficiency (%) Target: > 20%Up to 25%

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical this compound-Based Hole-Transporting Material (4MI-TPA)

This protocol describes a hypothetical synthesis of a simple this compound derivative functionalized with triphenylamine (B166846) (TPA) units.

Materials:

  • This compound

  • 4-Iodobromobenzene

  • Triphenylamine

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • N-Arylation of this compound:

    • In a nitrogen-filled glovebox, combine this compound (1 eq.), 4-iodobromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2 eq.) in anhydrous DMF.

    • Heat the mixture at 120 °C for 24 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(4-bromophenyl)-4-methoxyindole.

  • Buchwald-Hartwig Amination:

    • In a nitrogen-filled glovebox, combine N-(4-bromophenyl)-4-methoxyindole (1 eq.), triphenylamine (1.1 eq.), Pd(OAc)₂ (0.02 eq.), P(o-tol)₃ (0.04 eq.), and NaOtBu (1.4 eq.) in anhydrous toluene.

    • Degas the mixture and heat at 110 °C for 12 hours.

    • After cooling, filter the mixture through a pad of Celite and wash with toluene.

    • Concentrate the filtrate and purify the residue by column chromatography followed by recrystallization to yield the final product, 4MI-TPA.

Protocol 2: Fabrication of a Perovskite Solar Cell using a this compound-Based HTM

This protocol outlines the fabrication of a standard n-i-p perovskite solar cell using a hypothetical 4MI-HTM.

Device Structure: FTO / SnO₂ / Perovskite / 4MI-HTM / Au

Procedure:

  • Substrate Preparation:

    • Pattern fluorine-doped tin oxide (FTO) glass by etching with zinc powder and HCl.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of SnO₂ by spin-coating a commercial SnO₂ nanoparticle solution onto the FTO substrate at 3000 rpm for 30s.

    • Anneal the substrates at 150 °C for 30 minutes in air.

  • Perovskite Layer Deposition:

    • Prepare a perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃) in a mixed solvent of DMF and DMSO.

    • In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the SnO₂ layer in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the films at 100 °C for 1 hour.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of the 4MI-HTM (e.g., 70 mg/mL in chlorobenzene) with additives such as 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 20s.

  • Electrode Deposition:

    • Deposit an 80 nm thick gold (Au) top electrode by thermal evaporation under high vacuum through a shadow mask.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 4MI-HTM cluster_fabrication Perovskite Solar Cell Fabrication start This compound & Reagents step1 N-Arylation start->step1 step2 Buchwald-Hartwig Amination step1->step2 product Purified 4MI-HTM step2->product htl 4MI-HTM HTL Deposition product->htl Used in sub_prep FTO Substrate Cleaning & Patterning etl SnO2 ETL Deposition sub_prep->etl perovskite Perovskite Layer Deposition etl->perovskite perovskite->htl electrode Au Electrode Evaporation htl->electrode device Completed Device electrode->device

Caption: Workflow for the synthesis of a hypothetical this compound-based HTM and its subsequent use in the fabrication of a perovskite solar cell.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Electronic & Physical Properties cluster_performance Device Performance core This compound Core homo HOMO Energy Level core->homo methoxy Methoxy Group (-OCH3) methoxy->homo Raises HOMO functional_groups Functional Groups (e.g., Arylamines) mobility Hole Mobility functional_groups->mobility stability Thermal/Morphological Stability functional_groups->stability voc Open-Circuit Voltage (Voc) homo->voc Influences jsc Short-Circuit Current (Jsc) mobility->jsc Impacts ff Fill Factor (FF) mobility->ff Impacts pce Power Conversion Efficiency (PCE) stability->pce Affects Longevity voc->pce jsc->pce ff->pce

Caption: Logical relationship between the molecular structure of a hypothetical this compound-based material and its impact on perovskite solar cell performance.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Methoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, synthesizing 4-methoxyindole can present challenges that lead to suboptimal yields. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and addressing frequently asked questions to help you navigate the complexities of this synthesis.

Fischer Indole (B1671886) Synthesis: Troubleshooting and FAQs

The Fischer indole synthesis is a widely used method for preparing indoles, but it is not without its difficulties, especially with substituted phenylhydrazines.

Frequently Asked Questions (Fischer Synthesis)

Q1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the most probable causes?

A1: Low yields in the Fischer indole synthesis of this compound can often be attributed to a few key factors:

  • Purity of Starting Materials: 4-methoxyphenylhydrazine is susceptible to degradation. Ensure its purity before starting the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][2] The optimal catalyst often needs to be determined empirically.

  • Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.

  • Side Reactions: The presence of the methoxy (B1213986) group can lead to the formation of unexpected side products, significantly reducing the yield of the desired this compound.[3]

Q2: I'm observing multiple spots on my TLC, and the main product is not this compound. What are these side products?

A2: With 4-methoxyphenylhydrazine, particularly when using hydrogen halide-based acids (like HCl in ethanol), "abnormal" products can form.[3] A common side reaction is the substitution of the methoxy group. For instance, using HCl can lead to the formation of a chlorinated indole as a major byproduct instead of the desired 7-methoxyindole (B1360046) derivative (when starting with 2-methoxyphenylhydrazine).[3] Migration of the methoxy group can also occur with certain Lewis acids.[3] Another potential side reaction is N-N bond cleavage in the hydrazone intermediate, which can be more prevalent with electron-donating groups like methoxy.

Q3: How can I optimize the reaction conditions to favor the formation of this compound?

A3: To improve the yield of this compound, consider a systematic optimization of your reaction conditions:

  • Catalyst Screening: If one acid catalyst is giving poor results, try others. For example, if PPA is causing decomposition, a milder Lewis acid like ZnCl₂ might be more effective.

  • Temperature and Time Adjustment: Monitor the reaction closely using TLC to find the optimal balance between reaction completion and product degradation.

  • Solvent Choice: The polarity of the solvent can influence the reaction. Experiment with different solvents to find the most suitable one for your specific substrate and catalyst combination.

  • Isolate the Hydrazone: A two-step procedure, where the phenylhydrazone is first formed, isolated, and purified before the cyclization step, can often improve the final yield by ensuring a clean starting material for the critical ring-closure.

Quantitative Data: Fischer Synthesis of a Methoxyindole Derivative

The following table, adapted from a study on the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, illustrates how the choice of acid catalyst can dramatically affect the product distribution and yield. While not the direct synthesis of this compound, it highlights the challenges with methoxy-substituted systems.

RunAcid Catalyst/SolventTemperature (°C)Time (h)Total Yield (%)Product Ratio (Normal:Abnormal)
147% HBr1002251:99 (6-Bromoindole derivative)
220% HCl/EtOH782341:9 (6-Chloroindole derivative)
310% HCl/EtOH782411:1.5 (6-Chloroindole derivative)
4PPA850.54779:21 (Normal 7-methoxy product favored)
5ZnCl₂/AcOH1150.539Formation of 5-chloroindole (B142107) derivative
6BF₃·OEt₂/AcOH1150.545Methoxy group migration observed

Data adapted from a study on ethyl pyruvate 2-methoxyphenylhydrazone, which yields a 7-methoxyindole derivative as the "normal" product.[3]

Alternative Synthesis Routes

When the Fischer indole synthesis proves to be inefficient, alternative methods can offer a more reliable path to this compound.

Leimgruber-Batcho Indole Synthesis

This two-step method is often a high-yielding alternative to the Fischer synthesis.

Step 1: Enamine Formation

  • To a solution of 2-methyl-3-nitroanisole (B1293961) (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 equivalents) and pyrrolidine (B122466) (1.2 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, the reaction mixture can be poured into ice-water and the precipitated enamine collected by filtration.

Step 2: Reductive Cyclization

  • Suspend the crude enamine in a solvent such as ethanol (B145695) or ethyl acetate.

  • Add a reducing agent. Common choices include Raney nickel with hydrazine (B178648) hydrate, palladium on carbon (Pd/C) with hydrogen gas, or titanium trichloride (B1173362) (TiCl₃).[4][5]

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Q4: The first step of my Leimgruber-Batcho synthesis is not working well. What could be the issue?

A4: Incomplete enamine formation can be a problem. Ensure that your reagents, particularly the DMF-DMA, are of good quality. The reaction often requires elevated temperatures, so ensure your reaction is being heated sufficiently. The presence of other active methylene (B1212753) groups in your starting material can also lead to side reactions.[4]

Q5: The reductive cyclization step is giving me a low yield. How can I improve it?

A5: The choice of reducing agent and reaction conditions is crucial.

  • Catalyst Poisoning: If using a catalytic hydrogenation, ensure your starting material and solvent are free of impurities that could poison the catalyst.

  • Incomplete Reduction: Some reducing agents may not be strong enough. If iron in acetic acid is failing, a more robust system like Raney nickel and hydrazine may be more effective.

  • Side Reactions: In some cases, the enamine double bond can be reduced, leading to the formation of 2-aminophenylethylamine derivatives as byproducts.[4]

Reissert Indole Synthesis

The Reissert synthesis provides another route to indoles, starting from an ortho-nitrotoluene.

Step 1: Condensation

  • Prepare a solution of potassium ethoxide in absolute ethanol.

  • To this solution, add 2-methyl-3-nitroanisole (1 equivalent) followed by the dropwise addition of diethyl oxalate (B1200264) (1.1 equivalents) while maintaining a low temperature (e.g., 10-20°C).

  • Allow the mixture to stir at room temperature for several hours, during which a precipitate should form.

  • Collect the precipitate by filtration and wash with cold ethanol and ether. This solid is the potassium salt of the ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization

  • Dissolve the potassium salt from the previous step in water and acidify with a mineral acid (e.g., HCl) to precipitate the pyruvic acid derivative.

  • Suspend the crude pyruvic acid derivative in a mixture of acetic acid and water.

  • Add zinc dust portion-wise while keeping the temperature below 40°C with external cooling.

  • After the addition is complete, stir the mixture for a few more hours at room temperature.

  • Filter off the remaining zinc, and the this compound-2-carboxylic acid will precipitate from the filtrate. This can then be decarboxylated by heating to yield this compound.[6]

Visualizing the Synthetic Pathways

To better understand the workflow and decision-making process in troubleshooting and selecting a synthetic route, the following diagrams are provided.

Fischer_Troubleshooting start Low Yield in Fischer Synthesis check_purity Verify Purity of 4-Methoxyphenylhydrazine start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) start->analyze_byproducts check_purity->optimize_conditions screen_catalysts Screen Acid Catalysts (PPA, ZnCl2, BF3) optimize_conditions->screen_catalysts adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time two_step Isolate Hydrazone Intermediate optimize_conditions->two_step consider_alternative Consider Alternative Synthesis Route optimize_conditions->consider_alternative Persistent Low Yield abnormal_product Identify Abnormal Products (e.g., Halogenation) analyze_byproducts->abnormal_product success Improved Yield screen_catalysts->success adjust_temp_time->success two_step->success change_acid Change Acid Type (e.g., avoid HX) abnormal_product->change_acid Substitution Observed abnormal_product->consider_alternative Persistent Side Reactions change_acid->success

Caption: Troubleshooting workflow for the Fischer indole synthesis of this compound.

Synthesis_Selection start Goal: Synthesize This compound fischer Fischer Indole Synthesis start->fischer Initial Attempt leimgruber Leimgruber-Batcho Synthesis start->leimgruber Alternative reissert Reissert Synthesis start->reissert Alternative fischer_adv Advantages: - Atom economical - Widely used fischer->fischer_adv fischer_disadv Disadvantages: - Potential low yield - Abnormal products with  methoxy substituents fischer->fischer_disadv leimgruber_adv Advantages: - Generally high yields - Milder conditions leimgruber->leimgruber_adv leimgruber_disadv Disadvantages: - Two-step process - Availability of starting  o-nitrotoluene leimgruber->leimgruber_disadv reissert_adv Advantages: - Good for certain  substitution patterns reissert->reissert_adv reissert_disadv Disadvantages: - Multi-step - Often requires  decarboxylation reissert->reissert_disadv

Caption: Comparison of synthetic routes to this compound.

References

identifying byproducts in 4-methoxyindole reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxyindole. Find guidance on identifying common byproducts in various reactions using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Due to its electron-rich nature, enhanced by the methoxy (B1213986) group, this compound is prone to several side reactions, particularly under acidic conditions or in the presence of strong electrophiles. Common issues include:

  • Dimerization: Acid-catalyzed self-reaction to form dimeric and oligomeric species.

  • Oxidation: Formation of oxidized species, especially when exposed to air and light over time.

  • Polysubstitution: In electrophilic substitution reactions, the high reactivity of the indole (B1671886) ring can lead to the introduction of more than one substituent.

  • Side-chain reactions: In reactions like the Vilsmeier-Haack or Mannich reactions, byproducts arising from further reaction of the initial product can occur.

Q2: I am seeing an unexpected peak with a mass corresponding to a dimer of this compound in my LC-MS analysis. What could be the cause?

A2: Dimerization is a common issue in reactions involving electron-rich indoles, especially in the presence of acid catalysts.[1] The methoxy group at the 4-position further activates the indole ring, making it susceptible to electrophilic attack from a protonated this compound molecule. This can lead to the formation of various dimeric structures.

Troubleshooting Steps:

  • Minimize Acid Concentration: Use the minimum effective concentration of your acid catalyst.

  • Control Reaction Temperature: Running the reaction at a lower temperature can help minimize side reactions.

  • Use a Protective Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation, which can sometimes initiate dimerization.

Troubleshooting Guides for Specific Reactions

Vilsmeier-Haack Reaction

Q3: My Vilsmeier-Haack formylation of this compound is giving me multiple products. How can I identify the byproducts by mass spectrometry?

A3: The Vilsmeier-Haack reaction introduces a formyl group onto the indole ring, typically at the 3-position.[2][3][4] However, the high reactivity of this compound can lead to byproducts.

Potential Byproducts and their Identification:

ByproductExpected Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Mass Spec Fragmentation Clues
This compound-3-carbaldehyde (Desired Product)175.18176.07Loss of CO (-28 Da), Loss of CH3 (-15 Da)
This compound-2-carbaldehyde175.18176.07Similar to 3-substituted, may show different relative intensities
Bis(4-methoxyindol-3-yl)methane306.36307.15Fragmentation leading to a this compound fragment (m/z 148)
N-formyl-4-methoxyindole175.18176.07Loss of CO (-28 Da)

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF).

  • Reaction: Dissolve this compound in DMF and cool the solution in an ice bath. Add the freshly prepared Vilsmeier reagent dropwise to the this compound solution.

  • Monitoring: Monitor the reaction progress using LC-MS.[5]

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify using column chromatography.

Logical Workflow for Vilsmeier-Haack Byproduct Identification

G cluster_0 Reaction & Work-up cluster_1 Analysis cluster_2 Byproduct Identification A Vilsmeier-Haack Reaction on this compound B Reaction Mixture A->B C LC-MS Analysis B->C D Mass Spectrum C->D E Identify [M+H]⁺ of Desired Product (m/z 176) D->E F Identify [M+H]⁺ of Dimer (m/z 307) D->F G Identify other unexpected masses D->G H Tandem MS (MS/MS) on Byproduct Ions F->H G->H I Elucidate Byproduct Structures H->I

Caption: Workflow for identifying byproducts in a Vilsmeier-Haack reaction.

Mannich Reaction

Q4: I am performing a Mannich reaction with this compound, formaldehyde (B43269), and a secondary amine, but I am observing a significant amount of a bis-indole byproduct. Why is this happening and how can I confirm its structure?

A4: The Mannich reaction is a three-component condensation that introduces an aminomethyl group, typically at the 3-position of the indole.[6][7] However, under the acidic conditions often used, the intermediate Eschenmoser's salt or a similar iminium ion is highly reactive. This can react with a second molecule of this compound to form a bis(indolyl)methane byproduct.[8]

Potential Byproducts and their Identification:

ByproductExpected Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Mass Spec Fragmentation Clues
3-(Aminomethyl)-4-methoxyindole (Desired Product)Varies with amineVariesLoss of the amine moiety
Bis(4-methoxyindol-3-yl)methane306.36307.15Fragmentation yielding a this compound fragment (m/z 148)
2-substituted Mannich productVaries with amineVariesMay form under certain conditions

Experimental Protocol: Mannich Reaction with this compound

  • Reagent Preparation: Mix the secondary amine and aqueous formaldehyde in a suitable solvent like ethanol (B145695) or acetic acid.

  • Reaction: Add this compound to the cooled reagent mixture.

  • Monitoring: Track the formation of the product and byproducts using LC-MS.[9]

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product.

  • Purification: Purify the desired Mannich base from the bis-indole byproduct by column chromatography or crystallization.

Signaling Pathway for Mannich Reaction and Byproduct Formation

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products Indole This compound Mannich_Base Mannich Base (Desired) Indole->Mannich_Base Reacts with Iminium Ion Bis_Indole Bis(indolyl)methane (Byproduct) Indole->Bis_Indole Reacts with Iminium Ion (excess indole) Amine Secondary Amine Iminium Iminium Ion Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Iminium->Mannich_Base Iminium->Bis_Indole

Caption: Reaction pathways in the Mannich reaction of this compound.

Oxidation and Photodegradation

Q5: My this compound sample has developed a color and shows new peaks in the mass spectrum upon storage. What are these impurities?

A5: this compound is susceptible to oxidation and photodegradation, especially if not stored properly.[10][11] Exposure to light and air can lead to the formation of various oxidized and radical species.

Potential Degradation Products and their Identification:

Degradation ProductExpected Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Mass Spec Fragmentation Clues
4-Methoxyoxindole163.17164.07Addition of an oxygen atom (+16 Da) to this compound
4-Methoxyisatin177.15178.06Addition of two oxygen atoms (+32 Da) to this compound
4-Methoxyindolyl radical146.16-Detected by specialized techniques
Dimeric Oxidation Products~320-350~321-351Complex fragmentation patterns

Troubleshooting and Prevention:

  • Storage: Store this compound in a cool, dark place under an inert atmosphere.[12]

  • Solvent Choice: Be mindful of using degassed solvents for reactions and analysis to minimize dissolved oxygen.

  • Analysis: When analyzing by LC-MS, protect samples from light in the autosampler.

Experimental Workflow for Analyzing Degraded this compound

G A Degraded this compound Sample B Dissolve in HPLC-grade solvent A->B C LC-MS Analysis B->C D Acquire Full Scan Mass Spectrum C->D E Identify [M+H]⁺ of this compound (m/z 148) D->E F Look for masses corresponding to +16 Da, +32 Da, etc. D->F G Perform MS/MS on potential degradation products F->G H Compare fragmentation with known indole oxidation products G->H

Caption: A workflow for the analysis of degraded this compound samples.

References

challenges in the purification of 4-methoxyindole from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-methoxyindole from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: The nature and quantity of impurities in your crude this compound will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual (4-methoxyphenyl)hydrazine (B1593770) and the corresponding ketone or aldehyde are common if the Fischer indole (B1671886) synthesis is used.

  • Isomeric Byproducts: The Fischer indole synthesis can sometimes yield regioisomers, particularly if unsymmetrical ketones are used.

  • Side-Reaction Products: Harsh acidic conditions can lead to the formation of various side-products. In some cases, unexpected products such as chlorinated indoles have been observed when using HCl in ethanol.

  • Polymeric Materials: Indoles can be sensitive to strong acids and may polymerize.

  • Reagents and Catalysts: Residual acid catalysts (e.g., ZnCl₂, polyphosphoric acid) and their byproducts may be present.

  • Solvent Residues: Solvents used in the reaction and work-up may be retained in the crude product.

Q2: My this compound appears to be degrading during column chromatography on silica (B1680970) gel. What is happening and how can I prevent it?

A2: this compound, being an electron-rich indole, can be sensitive to the acidic nature of standard silica gel, leading to degradation. This can manifest as streaking on a TLC plate or low recovery from the column.

To mitigate this, consider the following:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine (B128534) (typically 1-2%) in your eluent.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the silica gel.

  • Check for Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If you observe new spots or streaking, your compound is likely degrading on the silica.

Q3: I am having difficulty separating this compound from a closely eluting impurity. How can I improve the resolution of my column chromatography?

A3: Co-elution of impurities with similar polarities to this compound is a common challenge. To improve separation:

  • Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. A shallow gradient elution can often provide better separation than an isocratic one.

  • Try Different Solvents: If a standard hexane/ethyl acetate (B1210297) system is not effective, consider solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.

  • Adjust the Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.

  • Reduce the Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica gel.

Q4: I am trying to crystallize this compound, but it is "oiling out" instead. What can I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the solution being too supersaturated or cooling too quickly.

Here are some troubleshooting steps:

  • Use a Different Solvent System: The ideal crystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Experiment with different solvents or solvent mixtures.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate crystallization.

  • Reduce Impurity Concentration: If the crude material is very impure, the impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting crystallization.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Degradation on Silica Gel 1. Use deactivated silica gel (treat with triethylamine).2. Switch to a neutral stationary phase like alumina.3. Minimize the time on the column by using flash chromatography.
Incomplete Elution 1. After your product has eluted, flush the column with a much more polar solvent to see if any material was strongly adsorbed.2. Ensure your chosen eluent is polar enough to move the compound down the column.
Loss During Work-up 1. Ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase during extraction.2. Back-extract the aqueous layers to recover any dissolved product.
Volatility This compound is a solid, but if impurities are volatile, ensure they are not being lost during solvent removal under vacuum.
Problem 2: Product is still impure after a single purification step
Possible Cause Troubleshooting Steps
Co-eluting Impurities 1. Re-purify using a different chromatographic method (e.g., different solvent system, different stationary phase).2. Attempt crystallization after column chromatography.
Thermal Instability If purification involves heating (e.g., for crystallization), the compound may be degrading. Try to purify at a lower temperature.
Oxidation The indole nucleus can be susceptible to oxidation. If the compound changes color upon standing in air, consider working under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Silica Gel Chromatography >95%60-85%Good for separating a wide range of impurities.Potential for product degradation on acidic silica.
Crystallization >99%50-70% (after initial purification)Can provide very high purity product.May not be effective for removing all impurities; can have lower yields.
Preparative HPLC >99.5%VariableExcellent separation of closely related impurities.More expensive and time-consuming; limited by scale.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound
  • Preparation of the Stationary Phase:

    • For every 1 gram of crude this compound, use approximately 50-100 grams of silica gel.

    • Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Packing the Column:

    • Pour the slurry into the column and allow it to pack evenly. Use gentle pressure to remove any air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the initial solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

    • Collect fractions and monitor by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • In a test tube, dissolve a small amount of the impure this compound in a minimal amount of a hot solvent (e.g., toluene, ethanol, or a mixture of ethyl acetate and hexane).

    • Allow the solution to cool to room temperature. A good crystallization solvent will result in the formation of crystals upon cooling.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the bulk of the impure this compound in the minimum amount of the chosen hot solvent.

  • Cooling:

    • Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Low Purity After Column Chromatography streaking Streaking on TLC? start->streaking co_elution Co-elution of Impurities? streaking->co_elution No deactivate Use Deactivated Silica or Alumina streaking->deactivate Yes optimize_solvent Optimize Solvent System (Change Polarity/Solvents) co_elution->optimize_solvent Yes change_stationary_phase Try a Different Stationary Phase optimize_solvent->change_stationary_phase recrystallize Attempt Recrystallization change_stationary_phase->recrystallize

Caption: Troubleshooting decision tree for low purity of this compound after column chromatography.

optimizing reaction conditions for the synthesis of 4-methoxyindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyindole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Problem 1: Low Yield in Fischer Indole (B1671886) Synthesis of this compound Derivatives

Question: My Fischer indole synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors, particularly when dealing with substituted phenylhydrazines like 4-methoxyphenylhydrazine.[1] Key areas to investigate include the stability of intermediates, reaction conditions, and the choice of catalyst.

Potential Causes and Optimization Strategies:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[2] The optimal catalyst often needs to be determined empirically.[1] If one acid is giving poor results, consider screening others. For example, zinc chloride is commonly used in the synthesis of 4,5-dimethoxyindole derivatives.[3]

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the reaction to completion.[4] However, excessively high temperatures can lead to degradation of starting materials or products. A systematic optimization of temperature and reaction time is recommended.

  • Side Reactions: The methoxy (B1213986) group can influence the electron density of the aromatic ring, potentially leading to side reactions. For instance, in the synthesis of 7-methoxyindoles, abnormal cyclization has been observed.[5] While this is for a different isomer, it highlights the directing effects of the methoxy group.

  • Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or the carbonyl compound can lead to the formation of unwanted byproducts, reducing the yield of the desired indole.[1] Ensure high purity of all reactants before starting the synthesis.

Experimental Workflow for Fischer Indole Synthesis Optimization

Fischer_Indole_Workflow cluster_prep Preparation cluster_cyclization Cyclization & Optimization cluster_workup Work-up & Analysis Start Start: High-Purity Reactants Hydrazone Hydrazone Formation: 4-Methoxyphenylhydrazine + Carbonyl Compound Start->Hydrazone Catalyst Acid Catalyst Screening: - Brønsted Acids (HCl, PPA) - Lewis Acids (ZnCl2) Hydrazone->Catalyst Temp Temperature Optimization: (e.g., 80-150°C) Catalyst->Temp Time Reaction Time Optimization: (e.g., 2-24 h) Temp->Time Workup Aqueous Work-up & Extraction Time->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: NMR, MS Purification->Analysis End End: Pure this compound Analysis->End

Caption: General workflow for optimizing the Fischer indole synthesis.

Problem 2: Difficulty with Purification of this compound Derivatives

Question: I am struggling to purify my this compound derivative. What are some common impurities and effective purification techniques?

Answer:

Purification challenges often arise from unreacted starting materials, isomeric byproducts, or degradation products. Column chromatography on silica (B1680970) gel is a standard and effective method for purifying this compound derivatives.[6]

Common Impurities:

  • Unreacted 4-methoxyphenylhydrazine or carbonyl compound.

  • Isomeric indole derivatives, if the cyclization is not completely regioselective.

  • Polymeric or tar-like substances from degradation at high temperatures.

Purification Strategy:

  • Column Chromatography: A gradient elution system is often effective. For example, a mixture of cyclohexane (B81311) and ethyl acetate (B1210297), starting with a low polarity (e.g., 98:2) and gradually increasing the polarity (e.g., to 95:5), can separate the desired product from less polar impurities.[6]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Washing: The crude product can be washed with appropriate aqueous solutions to remove acidic or basic impurities. For example, washing with a sodium bicarbonate solution can remove acidic residues, followed by a wash with brine.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Besides the Fischer indole synthesis, other methods include:

  • Reductive Cyclization: A multi-step synthesis starting from 1-methoxy-2-methyl-3-nitrobenzene, which is converted to an enamine derivative followed by reductive cyclization using activated zinc in acetic acid.[6]

  • Decarboxylation: Decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid using copper powder in quinoline (B57606) at reflux.[6]

  • Bischler-Möhlau Synthesis: Condensation of an appropriate α-halo-ketone with an aniline (B41778) derivative, though this can sometimes lead to issues with regioselectivity.[7]

Q2: How does the methoxy group affect the reactivity of the indole ring?

A2: The methoxy group is an electron-donating group, which enhances the electron density of the indole ring system. This increased nucleophilicity makes the molecule more reactive towards electrophilic substitution.[8] However, it can also influence the regioselectivity of reactions.[8]

Q3: Are there specific safety precautions I should take when working with reagents for this compound synthesis?

A3: Yes. Phenylhydrazine and its derivatives can be toxic and should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. Many of the acid catalysts used are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary Tables

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

CatalystTypical ConditionsYield (%)NotesReference
Zinc Chloride (ZnCl₂)Reflux in ethanol (B145695) or acetic acidModerate to GoodCommonly used for substituted indoles.[3][3]
Polyphosphoric Acid (PPA)80-100°CVariableCan act as both catalyst and solvent.[2]
Hydrochloric Acid (HCl)Reflux in ethanolVariableA common Brønsted acid catalyst.[5][5]
p-Toluenesulfonic Acid (TsOH)Reflux in benzene (B151609) or tolueneGoodStrong acid with low nucleophilicity.[5][5]
Aluminum Chloride (AlCl₃)VariableVariableA common Lewis acid catalyst.[2]

Table 2: Reaction Conditions for Selected this compound Syntheses

Synthesis MethodStarting MaterialsKey ReagentsTemperatureTimeYield (%)Reference
Reductive Cyclization1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidineActivated Zinc, Acetic Acid20-30°C30 min~21% (over 2 steps)[6]
Decarboxylation4-Methoxy-1H-indole-2-carboxylic acidCopper powder, QuinolineReflux2 h94%[6]
Fischer Indole Synthesis(4-methoxyphenyl)hydrazine, pyruvateEthanolic HClRefluxNot specifiedForms a mixture of isomers[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Cyclization [6]

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

  • To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF, add 8.74 ml of N,N-dimethylformamide dimethyl acetal (B89532) and 5.44 ml of pyrrolidine.

  • Reflux the mixture for 3 hours.

  • Concentrate the mixture to half its volume under vacuum.

  • Pour the remaining mixture into ether/water and extract with ether.

  • Wash the organic phase with saturated NaCl solution and dry over MgSO₄.

  • Evaporate the solvent under vacuum to yield the product (yield: 14.6 g).

Step 2: Synthesis of this compound

  • Activate zinc powder by stirring 150 ml of zinc powder in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.

  • To a solution of 10 g of the compound from Step 1 in 46 ml of acetic acid, add 31.6 g of activated zinc portion-wise, maintaining the temperature between 20 and 30°C with an ice bath.

  • Stir the reaction mixture at room temperature for 30 minutes and then filter.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.

  • Evaporate the solvent under vacuum.

  • Purify the residue by chromatography on silica gel, eluting with a cyclohexane/EtOAc gradient (from 98/2 to 95/5) to yield 4-methoxy-1H-indole (yield: 1.6 g).

Protocol 2: Synthesis of this compound via Decarboxylation [6]

  • Combine 3.65 g (19.09 mmol) of 4-methoxy-1H-indole-2-carboxylic acid and 849 mg of copper powder in quinoline.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 2M hydrochloric acid, followed by saturated sodium hydrogen carbonate and brine.

  • Dry the organic solution over magnesium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel chromatography using a hexane-ethyl acetate eluent to yield 4-methoxy-1H-indole (yield: 2.64 g, 94%).

References

preventing degradation of 4-methoxyindole during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-methoxyindole to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound is mainly affected by exposure to light, air (oxygen), and elevated temperatures. The indole (B1671886) ring is susceptible to oxidation and photodegradation.[1] Extreme pH conditions can also contribute to its degradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure maximum stability, solid this compound should be stored in a cool, dark, and dry place.[2][3] Specifically, it is recommended to store it at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to protect it from light and moisture.[1][4]

Q3: How should I store solutions of this compound?

A3: For optimal stability, solutions of this compound should be stored at low temperatures (2-8°C for short-term and -20°C or below for long-term storage).[1] It is crucial to use amber vials or wrap the containers in aluminum foil to protect them from light.[1] For extended storage, it is best to prepare aliquots of stock solutions in a dry, inert solvent like anhydrous DMSO and store them at -80°C under an inert atmosphere.[1]

Q4: I've noticed a color change in my this compound sample/solution. What does this indicate?

A4: A change in color, such as the appearance of a yellow, brown, or pink hue, is a common indicator of degradation.[1] This is often due to oxidation, which can lead to the formation of colored polymeric byproducts.[1]

Q5: Can I use antioxidants to improve the stability of my this compound solutions?

A5: Yes, adding antioxidants can be an effective way to inhibit oxidative degradation. However, the choice of antioxidant should be carefully considered to ensure it does not interfere with your downstream applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid this compound (e.g., turning yellow or brown) Exposure to light and/or air (oxidation).Store the compound in an amber vial or a container wrapped in foil, inside a desiccator, and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.
Precipitation of this compound from solution upon storage The solvent may be saturated, or the storage temperature may be too low for the concentration.Gently warm the solution and sonicate to redissolve the compound. If precipitation persists, consider using a higher volume of solvent to prepare a more dilute solution. Always ensure the solution is stored at the recommended temperature.
Unexpected peaks in HPLC analysis of a stored solution Degradation of this compound.Review the storage conditions of your solution. Ensure it is protected from light and stored at the appropriate low temperature. Prepare fresh solutions for critical experiments. The appearance of new peaks can be indicative of degradation products.
Inconsistent experimental results using this compound The purity of the compound may have been compromised due to degradation.It is crucial to assess the purity of your this compound stock, especially if it has been stored for an extended period or if you observe any visual changes. You can perform a quick purity check using TLC or HPLC.

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily initiated by light and oxygen.

Photodegradation

Exposure to UV light can lead to the homolytic cleavage of the N-H bond in the indole ring, forming a 4-methoxyindolyl radical. This highly reactive species can then undergo further reactions, including tautomerization.[5][6]

Photodegradation of this compound This compound This compound Excited_State Excited State* This compound->Excited_State UV light (hν) 4-methoxyindolyl_Radical 4-methoxyindolyl Radical Excited_State->4-methoxyindolyl_Radical N-H bond cleavage 3H-tautomer 3H-tautomer 4-methoxyindolyl_Radical->3H-tautomer H-atom rearrangement Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solutions Prepare Stock and Working Solutions photostability Photostability prep_solutions->photostability thermal Thermal Stability prep_solutions->thermal ph_stability pH Stability prep_solutions->ph_stability setup_hplc Set up HPLC Method hplc_analysis HPLC Analysis at Time Points setup_hplc->hplc_analysis photostability->hplc_analysis thermal->hplc_analysis ph_stability->hplc_analysis data_processing Data Processing and Calculation hplc_analysis->data_processing

References

Technical Support Center: Handling the Light Sensitivity of 4-Methoxyindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-methoxyindole and its derivatives. These compounds are known for their photosensitivity, and proper handling is crucial to ensure experimental accuracy and product integrity.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What happened?

A change in color, such as yellowing or darkening, is a common indicator of chemical degradation.[1] For photosensitive compounds like this compound, this is often due to exposure to ambient or UV light, which can trigger photochemical reactions.

Q2: What are the primary degradation products of this compound when exposed to light?

Exposure to UV light (at wavelengths of 305 nm or less) can cause the cleavage of the N-H bond in the indole (B1671886) ring.[2][3][4] This leads to the formation of two main photoproducts:

  • 4-methoxy-indolyl radical: A reactive species formed by the breaking of the N-H bond.[2][3][4]

  • 3H-tautomer of this compound: Formed when the released hydrogen atom reattaches to the C3 position of the indole ring.[2][3][4]

Q3: What are the recommended storage conditions for this compound and its derivatives?

To minimize degradation, these compounds should be stored in a cool, dark, and dry environment.[5] For long-term storage, it is best to use airtight containers that protect from light, such as amber vials, and maintain a low temperature (-20°C or -80°C).[5] Commercial suppliers of this compound recommend storage at 2-8°C, protected from light.[6][7] For highly sensitive derivatives, storing under an inert atmosphere like argon or nitrogen is also recommended.[5]

Q4: I need to work with this compound in solution. What precautions should I take?

Solutions of this compound should ideally be prepared fresh for each experiment to minimize degradation.[5] Use solvents that are appropriate for your compound and ensure the pH of aqueous buffers is near neutral, as extreme pH levels can catalyze hydrolysis.[5] Always work in a dimly lit area or use amber-colored labware to protect the solution from light.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis Photodegradation of the compound in the vial or during the run.1. Prepare samples immediately before analysis. 2. Use amber autosampler vials. 3. Minimize the exposure of the autosampler tray to light. 4. Include a "dark control" sample that has not been exposed to light to compare chromatograms.
Inconsistent experimental results Degradation of stock solutions or intermediates.1. Aliquot stock solutions and store them under recommended conditions (dark, low temperature). 2. Prepare fresh working solutions for each experiment. 3. Re-evaluate the purity of your starting material if it has been stored for a long time.
Color change of solid compound Degradation due to improper storage.1. Discard the degraded material if the color change is significant. 2. If the degradation is minor, consider repurification (e.g., recrystallization or chromatography), ensuring all steps are performed with minimal light exposure. 3. Always store the compound in a tightly sealed container in the dark and at the recommended temperature.

Experimental Protocols

Protocol 1: General Handling of this compound and its Derivatives

This protocol outlines the best practices for handling these light-sensitive compounds in a laboratory setting.

Materials:

  • This compound or its derivative

  • Spatula

  • Weighing paper/boat

  • Amber-colored vials or vials wrapped in aluminum foil

  • Appropriate solvents

  • Pipettes and tips

Procedure:

  • Conduct all weighing and solution preparation in a dimly lit area or under a fume hood with the sash lowered to minimize light exposure.

  • Use amber-colored glassware or wrap standard glassware in aluminum foil.

  • For weighing, retrieve the compound from its storage container and immediately seal the container. Weigh the desired amount quickly and transfer it to a light-protected vessel for dissolution.

  • Prepare solutions immediately before use. If a stock solution is required, prepare it, aliquot it into amber vials, and store it at the recommended low temperature.

  • During experiments, keep solutions in covered or amber containers as much as possible.

Protocol 2: Photostability Testing (Forced Degradation Study)

This protocol is a simplified version based on the ICH Q1B guidelines to assess the photosensitivity of a this compound derivative.[8][9]

Materials:

  • Solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile)

  • Chemically inert, transparent vials (e.g., quartz or borosilicate glass)

  • Control vials wrapped completely in aluminum foil

  • A photostability chamber or a light source with controlled UV and visible light output

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare a solution of your compound at a known concentration.

  • Transfer equal aliquots of the solution into both transparent and foil-wrapped (dark control) vials.

  • Place the vials in the photostability chamber.

  • Expose the samples to a controlled light source. A common starting point is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from both the exposed and dark control samples.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound and identify any degradation products.

  • Compare the chromatograms of the exposed samples to the dark control and the initial sample (time 0) to assess the extent of photodegradation.

Visualizations

Photodegradation_Pathway This compound This compound N-H Bond Cleavage N-H Bond Cleavage This compound->N-H Bond Cleavage Exposure to UV Light (≤ 305 nm) UV Light (≤ 305 nm) UV Light (≤ 305 nm)->N-H Bond Cleavage 4-Methoxy-indolyl Radical 4-Methoxy-indolyl Radical N-H Bond Cleavage->4-Methoxy-indolyl Radical Forms 3H-Tautomer 3H-Tautomer N-H Bond Cleavage->3H-Tautomer and

Caption: Photodegradation of this compound upon UV exposure.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prepare Solution Prepare Solution Aliquot into Vials Aliquot into Vials Prepare Solution->Aliquot into Vials Wrap Control Vials Wrap Control Vials Aliquot into Vials->Wrap Control Vials Expose to Light Source Expose to Light Source Wrap Control Vials->Expose to Light Source Collect Samples Over Time Collect Samples Over Time Expose to Light Source->Collect Samples Over Time HPLC/LC-MS Analysis HPLC/LC-MS Analysis Collect Samples Over Time->HPLC/LC-MS Analysis Compare Results Compare Results HPLC/LC-MS Analysis->Compare Results

Caption: Workflow for photostability testing of this compound derivatives.

References

resolving peak overlap in HPLC analysis of 4-methoxyindole isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of 4-methoxyindole and its isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak overlap for this compound and its isomers in reverse-phase HPLC?

Peak overlap, or co-elution, in the analysis of methoxyindole isomers typically arises from insufficient selectivity of the chromatographic system. The primary factors include:

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for differentiating the subtle structural differences between isomers.

  • Suboptimal Mobile Phase Composition: The organic modifier concentration and pH of the mobile phase may not provide adequate resolution.

  • Isocratic Elution: An isocratic method may not have the power to separate closely eluting compounds, especially in a complex sample matrix.

  • Poor Method Parameters: Factors like a high flow rate, an incorrect column temperature, or a large injection volume can all lead to band broadening and decreased resolution.

Q2: How can I improve the separation of my this compound isomers without changing my column?

Optimizing the mobile phase is the most effective way to improve resolution without changing the HPLC column. Key parameters to adjust include:

  • Organic Modifier Percentage: For reverse-phase HPLC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and often improve the separation between closely eluting peaks.

  • Mobile Phase pH: The pKa of indole (B1671886) derivatives can influence their retention. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate (B84403) or acetate) can alter the ionization state of the analytes and improve selectivity.

  • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can change the selectivity of the separation due to different solvent-analyte interactions.

Q3: When should I consider using a gradient elution method?

A gradient elution is recommended when you have a complex mixture of isomers with a wide range of polarities or when isocratic optimization fails to provide baseline separation. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly enhance the resolution of closely eluting peaks.

Troubleshooting Guide: Resolving Peak Overlap

Initial Assessment

Before making changes, it is crucial to assess the current state of your chromatography.

  • Determine Resolution (Rs): Calculate the resolution between the critical peak pair. A value of Rs ≥ 1.5 is desired for baseline separation.

  • Evaluate Peak Shape: Check for peak fronting or tailing, which can indicate column overload, secondary interactions, or a void in the column.

  • Confirm System Suitability: Ensure your HPLC system is performing correctly by running a standard with known, well-separated compounds.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak overlap issues with methoxyindole isomers.

G cluster_0 Troubleshooting Peak Overlap start Peak Overlap Observed (Rs < 1.5) opt_mobile_phase Optimize Mobile Phase start->opt_mobile_phase isocratic_adjust Adjust Isocratic %B opt_mobile_phase->isocratic_adjust Isocratic Method change_solvent Change Organic Solvent (e.g., ACN to MeOH) opt_mobile_phase->change_solvent Isocratic Method adjust_ph Adjust Mobile Phase pH opt_mobile_phase->adjust_ph Isocratic Method implement_gradient Implement Gradient Elution isocratic_adjust->implement_gradient No Improvement end_resolved Peak Resolution Achieved (Rs >= 1.5) isocratic_adjust->end_resolved Success change_solvent->implement_gradient No Improvement change_solvent->end_resolved Success adjust_ph->implement_gradient No Improvement adjust_ph->end_resolved Success opt_gradient Optimize Gradient Slope & Time implement_gradient->opt_gradient opt_other_params Optimize Other Parameters opt_gradient->opt_other_params No Improvement opt_gradient->end_resolved Success adj_temp Adjust Temperature opt_other_params->adj_temp adj_flow Decrease Flow Rate adj_temp->adj_flow No Improvement adj_temp->end_resolved Success change_column Change Column adj_flow->change_column No Improvement adj_flow->end_resolved Success new_stationary_phase Select Different Stationary Phase (e.g., Phenyl-Hexyl, C30) change_column->new_stationary_phase new_stationary_phase->end_resolved Success G cluster_1 Column Selection Logic start Resolution on C18 is insufficient (Rs < 1.5) consider_alt Consider Alternative Stationary Phases start->consider_alt phenyl_hexyl Phenyl-Hexyl Phase (for π-π interactions) consider_alt->phenyl_hexyl pfp PFP Phase (for polar/halogenated isomers) consider_alt->pfp biphenyl Biphenyl Phase (for enhanced aromatic selectivity) consider_alt->biphenyl test_column Test Selected Column with Optimized Method phenyl_hexyl->test_column pfp->test_column biphenyl->test_column end_resolved Resolution Achieved test_column->end_resolved Success end_reoptimize Re-optimize Mobile Phase test_column->end_reoptimize Failure

Technical Support Center: Improving the Solubility of 4-Methoxyindole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of 4-methoxyindole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is an indole (B1671886) derivative used in various chemical synthesis procedures.[1][2] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [3]
Appearance Off-white to light brown crystalline powder or colorless crystal[1]
Melting Point 69-70 °C[4][5]
Boiling Point 181-183 °C / 24 mmHg[4][5]
Storage Store at 4°C, protect from light[1]

Q2: What is the known solubility of this compound in common laboratory solvents?

This compound exhibits good solubility in organic solvents but is practically insoluble in aqueous solutions.[6][7] This is a common characteristic of many indole derivatives.[6]

SolventTypeSolubilityClassification
Ethanol Organic50 mg/mLSoluble[4]
Dimethyl Sulfoxide (B87167) (DMSO) OrganicGood (Commonly used for stock solutions)Soluble[6][8]
Water Aqueous< 0.1 mg/mL (estimated)Practically Insoluble[7]
Phosphate Buffered Saline (PBS) Aqueous< 0.1 mg/mL (estimated)Practically Insoluble[7]

Q3: Why is poor aqueous solubility a problem in biological assays?

The low aqueous solubility of compounds like this compound is a significant challenge in drug discovery and biological research.[9][10] When a compound precipitates out of the assay medium, it can lead to several issues:

  • False Negatives: The actual concentration of the dissolved, biologically active compound is lower than the intended concentration, which can lead to an underestimation of its potency.[11]

  • Poor Data Reproducibility: The amount of precipitation can vary between wells and experiments, resulting in inconsistent and unreliable data.[11]

  • False Positives: In some assay formats, precipitated particles can interfere with the detection method, for instance, by scattering light in optical assays.[11]

  • Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, the relationship between a compound's structure and its biological activity can be misinterpreted.[11]

Q4: What general strategies can be used to improve the solubility of this compound in aqueous assay buffers?

Several techniques can be employed to enhance the solubility of poorly soluble compounds for in vitro assays.[12][13][14]

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.[6][14] When diluting into the aqueous assay buffer, the final concentration of the organic solvent should be kept low to avoid toxicity, typically below 1% for most assays and often under 0.5% for cell-based assays.[6][15]

  • pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the assay buffer can significantly alter their ionization state and improve solubility.[6][16]

  • Sonication: Gentle sonication can help dissolve the compound when preparing the stock solution or during dilution into the assay buffer.[6][9]

  • Use of Excipients: Surfactants (e.g., Tween-20, Triton X-100) at low concentrations can help solubilize compounds by forming micelles, though this is more suitable for biochemical assays than cell-based assays where they can be toxic.[17][18]

  • Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12][16]

Q5: What is "DMSO shock" and how can it be avoided?

"DMSO shock" refers to the rapid precipitation of a compound when a high-concentration DMSO stock solution is diluted into an aqueous buffer.[11] This occurs because the compound is much less soluble in the aqueous environment than in the DMSO. To mitigate this, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and dispersion. Performing serial dilutions can also help manage the transition from a high-organic to a fully aqueous environment.

Troubleshooting Guide

Issue: I observe a cloudy solution or visible particles after adding my this compound stock to the assay buffer.

  • Possible Cause 1: Exceeding Aqueous Solubility Limit. The final concentration of this compound in your assay buffer is higher than its maximum solubility in that specific medium.

    • Solution: Perform a preliminary solubility test (see Protocol 2) to determine the approximate solubility limit of this compound in your final assay buffer. If precipitation is observed, lower the final test concentration of the compound.[11]

  • Possible Cause 2: "DMSO Shock". The rapid change in solvent polarity upon dilution is causing the compound to precipitate.[11]

    • Solution: Instead of adding a small volume of highly concentrated stock directly, try a serial dilution approach. Also, add the stock solution dropwise into the assay buffer while continuously vortexing or stirring to facilitate rapid dispersion.

  • Possible Cause 3: Interaction with Assay Components. Components in your cell culture medium or buffer (e.g., proteins in serum) may be interacting with the compound, causing it to precipitate.[6]

    • Solution: Test the solubility of this compound in different buffers or media to identify potential incompatibilities. If using serum, test solubility with and without serum to see if it contributes to the problem.

Issue: My this compound stock solution in DMSO appears cloudy or contains crystals.

  • Possible Cause 1: Precipitation during Storage. The compound may have precipitated out of the DMSO stock, especially after freeze-thaw cycles or if the stock was stored at a low temperature.[9][19]

    • Solution: Before use, visually inspect the stock solution.[11] If crystals are present, gently warm the solution (be cautious of compound stability) and sonicate to try and redissolve the compound.[11] It is best practice to prepare fresh stock solutions regularly.

  • Possible Cause 2: Water Contamination. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[6]

    • Solution: Use anhydrous, high-purity DMSO to prepare stock solutions.[6] Store the DMSO and the prepared stock solutions in tightly sealed containers with desiccant.

Issue: My experimental results are inconsistent and show poor reproducibility.

  • Possible Cause 1: Undetected Precipitation. Even if not visible to the naked eye, microprecipitation can occur, leading to variable concentrations of the dissolved compound in your assay wells.[6]

    • Solution: Before running a full experiment, prepare a dilution of this compound in the assay buffer at the highest concentration you plan to use. Incubate for a short period, then centrifuge the plate or tube and look for a pellet.[11] This can help confirm if precipitation is occurring.

  • Possible Cause 2: Compound Degradation. Indole derivatives can be sensitive to light, pH, and temperature, and the indole ring can be susceptible to oxidation.[6]

    • Solution: Protect stock solutions and assay plates from light. Prepare fresh dilutions from the stock solution for each experiment. Assess the stability of the compound in your assay buffer over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood.

  • Solvent Addition: Transfer the powder to an appropriate sterile vial (e.g., an amber glass vial to protect from light). Add the required volume of high-purity, anhydrous DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes.[6] Gentle warming may be applied if necessary, but caution should be exercised to avoid compound degradation.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.[9]

Protocol 2: Preliminary Aqueous Solubility Assessment

This simple shake-flask method can be used to estimate the solubility of this compound in your specific assay buffer.

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of your final assay buffer (e.g., cell culture medium with serum). Ensure undissolved solid is visible.

  • Equilibration: Seal the vial and agitate it at a controlled temperature (your assay incubation temperature) for a set period (e.g., 2-24 hours) to allow the solution to reach equilibrium.

  • Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Quantification: Dilute the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as HPLC with a standard calibration curve. This concentration represents the equilibrium solubility in your assay medium.

Visualizations

G cluster_stock Stock Solution Preparation cluster_assay Assay Plate Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10-50 mM) weigh->dissolve sonicate Vortex / Sonicate Until Clear dissolve->sonicate store Store at -20°C / -80°C sonicate->store serial_dilute Serial Dilution (Optional, in DMSO) store->serial_dilute final_dilution Dilute into Assay Buffer (While Vortexing) store->final_dilution serial_dilute->final_dilution perform_assay Perform Biological Assay final_dilution->perform_assay

Caption: Workflow for preparing this compound for biological assays.

G start Precipitation Observed? loc Where? start->loc stock In DMSO Stock loc->stock Stock assay In Aqueous Buffer loc->assay Assay cause_stock Cause: - Freeze/Thaw Cycles - Water Contamination - Concentration Too High stock->cause_stock cause_assay Cause: - Exceeds Aqueous Solubility - 'DMSO Shock' - Buffer Interaction assay->cause_assay sol_stock Solution: - Warm and Sonicate - Use Anhydrous DMSO - Prepare Fresh Stock cause_stock->sol_stock sol_assay Solution: - Lower Final Concentration - Add Stock Slowly & Vortex - Test Buffer Compatibility cause_assay->sol_assay

Caption: Troubleshooting decision tree for compound precipitation.

G center Improving Solubility of This compound cosolvent Co-solvents (DMSO, Ethanol) center->cosolvent ph pH Adjustment center->ph sonication Sonication center->sonication complex Complexation (Cyclodextrins) center->complex surfactant Surfactants (e.g., Tween-20) center->surfactant

Caption: Key techniques for enhancing compound solubility.

References

Technical Support Center: Strategies for Efficient 4-Methoxyindole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-methoxyindole functionalization.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Yield in N-Alkylation of this compound

  • Question: My N-alkylation of this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in N-alkylation of this compound can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

    • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the indole (B1671886) nitrogen, while an overly strong base can lead to side reactions.

      • Solution: Screen different bases. For simple alkyl halides, common bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective. For less reactive alkylating agents, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary.

    • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

      • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are generally preferred for N-alkylation of indoles as they can solvate the cation of the base and do not interfere with the nucleophilic attack of the indole nitrogen.[1][2]

    • Low Reactivity of the Alkylating Agent: Sterically hindered or electron-poor alkylating agents will react more slowly.

      • Solution: Increase the reaction temperature or use a more reactive alkylating agent if possible (e.g., iodide instead of chloride). Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides through an in-situ Finkelstein reaction.

    • Side Reactions: The presence of the electron-donating methoxy (B1213986) group can activate the indole ring for C-alkylation, competing with the desired N-alkylation.

      • Solution: Lowering the reaction temperature may favor N-alkylation. The choice of counter-ion from the base can also influence the N/C selectivity.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack Reaction)

  • Question: I am observing a mixture of isomers in the electrophilic substitution of this compound. How can I control the regioselectivity?

  • Answer: The 4-methoxy group is an activating, ortho-, para-directing group. However, the inherent reactivity of the indole nucleus, particularly at the C3 position, often leads to a mixture of products.[3][4]

    • Vilsmeier-Haack Reaction: This reaction typically occurs at the C3 position of indoles due to the high electron density.[5][6][7]

      • Troubleshooting:

        • Reaction Conditions: The reaction is sensitive to the stoichiometry of the Vilsmeier reagent (POCl₃/DMF). Using a slight excess of the reagent can drive the reaction to completion at the C3 position.

        • Steric Hindrance: If the C3 position is blocked, the reaction may be forced to other positions, but this is less common for this compound.

    • Friedel-Crafts Acylation: This reaction is notoriously difficult to control with activated indoles and can lead to polysubstitution and reaction at multiple sites.[8][9][10]

      • Troubleshooting:

        • Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) are critical. Using milder Lewis acids or stoichiometric amounts can sometimes improve selectivity.

        • Protecting Groups: Protecting the indole nitrogen with groups like tosyl (Ts) or Boc can deactivate the ring and improve selectivity, often directing acylation to the C3 or C2 positions.

        • Temperature Control: Running the reaction at low temperatures can help minimize side reactions and improve selectivity.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

  • Question: My Suzuki-Miyaura coupling with a halogenated this compound derivative is giving a low yield. What are the common pitfalls?

  • Answer: Suzuki-Miyaura coupling of nitrogen-containing heterocycles can be challenging. Here are some common issues and solutions:

    • Catalyst Deactivation: The indole nitrogen can coordinate to the palladium catalyst, leading to deactivation.

      • Solution: Use a suitable N-protecting group (e.g., Boc, Ts) to prevent coordination with the palladium center.

    • Inappropriate Ligand: The choice of phosphine (B1218219) ligand is crucial for an efficient catalytic cycle.

      • Solution: Screen a variety of ligands. For electron-rich indoles, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) often give good results.

    • Base and Solvent System: The base and solvent system can significantly impact the reaction outcome.

      • Solution: A common combination is a carbonate base (K₂CO₃, Cs₂CO₃) in a mixture of an organic solvent (e.g., dioxane, toluene) and water. Anhydrous conditions with bases like K₃PO₄ can also be effective.[11][12]

    • Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to the reaction conditions and undergo protodeboronation, reducing the amount available for cross-coupling.[13]

      • Solution: Use a slight excess of the boronic acid and ensure the reaction is performed under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the effect of the 4-methoxy group on the reactivity of the indole ring?

A1: The 4-methoxy group is a strong electron-donating group. It activates the entire indole ring towards electrophilic substitution, making it more reactive than unsubstituted indole. It primarily directs electrophilic attack to the ortho and para positions relative to itself (C5 and C7 on the benzene (B151609) ring). However, the inherent high nucleophilicity of the C3 position of the indole pyrrole (B145914) ring often leads to substitution at this site. The overall regioselectivity is a balance between these electronic effects.

Q2: How can I selectively functionalize the C7 position of this compound?

A2: Selective functionalization at the C7 position is challenging due to the high reactivity of the C3 position. One effective strategy is to use a directing group on the indole nitrogen. For example, a pivaloyl or a phosphinoyl group can direct metallation and subsequent functionalization to the C7 position.[14][15][16]

Q3: What are some common side reactions to be aware of during the functionalization of this compound?

A3:

  • Polysubstitution: Due to the activated nature of the ring, multiple functionalizations can occur, especially in electrophilic aromatic substitution reactions.

  • Oxidation: The electron-rich indole nucleus can be susceptible to oxidation, leading to colored impurities. It is important to handle reactions under an inert atmosphere where necessary.

  • C- vs. N-Functionalization: In reactions like alkylation, a mixture of C- and N-alkylated products can be formed.

  • Instability in Strong Acid: While the indole core is generally stable, prolonged exposure to strong acids can lead to polymerization or degradation.

Q4: Are there any specific safety precautions for working with this compound?

A4: this compound is generally handled with standard laboratory safety precautions. It is a powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation.[17][18] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Data Presentation: Comparison of Functionalization Strategies

The following tables summarize quantitative data for various functionalization reactions of this compound and related methoxyindoles to aid in the selection of optimal reaction conditions.

Table 1: N-Alkylation of Methoxyindoles

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl BromideK₂CO₃TFE1101870[19]
2Methyl IodideK₂CO₃ (11 eq)TolueneRT1284[20]
3Dimethyl SulfateK₂CO₃ (2.3 eq)TolueneRT1254[20]
4Benzyl BromideNaHDMFRT492[21]
5Ethyl BromideCs₂CO₃MeCN80688[1]

Table 2: Friedel-Crafts Acylation of Methoxy-Substituted Aromatics

| Entry | Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Anisole | Acetic Anhydride | AlCl₃ | DCM | Reflux | 1 | 98 |[8] | | 2 | Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | 150 | 2 | >99 |[22][23] | | 3 | Pyrene | Phthalic Anhydride | AlCl₃ | Mechanochemical | RT | 2 | 79 |[8] | | 4 | Anisole | Acetic Anhydride | - | - | - | - | 6.9 |[9] |

Table 3: Vilsmeier-Haack Formylation of Electron-Rich Aromatics

EntrySubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
11,3-Dimethoxy-5-(4-nitrophenoxy)benzenePOCl₃, DMFDMF803High[24]
2IndolePOCl₃, DMFDMF90190[25]
3PyrrolePOCl₃, DMFDioxane250.585[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction may require heating depending on the reactivity of the alkylating agent.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of this compound

  • To a flask containing anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring.[24]

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting this compound-3-carbaldehyde by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants This compound + Reagents Start->Reactants Solvent Anhydrous Solvent Reactants->Solvent Inert_Atmosphere Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Addition Reagent Addition (Controlled Temp) Inert_Atmosphere->Addition Stirring Stirring & Monitoring (TLC/LC-MS) Addition->Stirring Heating Heating (if required) Stirring->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for this compound functionalization.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield in Functionalization? Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Side_Reactions Investigate Side Reactions Start->Side_Reactions Solvent Solvent Appropriate? Check_Conditions->Solvent Regioisomers Formation of Regioisomers? Side_Reactions->Regioisomers Base_Catalyst Base/Catalyst/Ligand Optimal? Solvent->Base_Catalyst Temperature Temperature/Time Optimized? Base_Catalyst->Temperature Optimize Optimize Conditions Temperature->Optimize Decomposition Product or Starting Material Decomposition? Regioisomers->Decomposition Decomposition->Optimize

Caption: Troubleshooting logic for low-yield this compound functionalization.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Methoxyindole and 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886), a bicyclic aromatic heterocycle, serves as a privileged scaffold in a vast array of biologically active compounds, including neurotransmitters, hormones, and therapeutic agents. The position of substituents on the indole ring can dramatically influence the pharmacological properties of the resulting molecule. This guide provides an objective comparison of the biological activities of two closely related isomers: 4-methoxyindole and 5-methoxyindole (B15748). While both share the same molecular formula, the differential placement of the methoxy (B1213986) group significantly impacts their interaction with biological targets, leading to distinct pharmacological profiles. This comparison is supported by available experimental data and detailed methodologies for key assays.

Data Presentation: A Comparative Overview

Direct comparative studies providing a head-to-head analysis of the biological activities of this compound and 5-methoxyindole are limited in publicly available literature. However, by compiling data from various sources, a comparative profile can be constructed. The following table summarizes the known biological activities and receptor interactions for each compound. It is important to note that the absence of a reported activity does not necessarily indicate inactivity, but rather may reflect a lack of investigation.

Biological TargetThis compound5-Methoxyindole
Serotonin (B10506) Receptors
5-HT2A ReceptorNo direct binding data available for the parent compound. Used as a precursor for ligands with 5-HT2A activity.Derivatives of 5-methoxytryptamine (B125070) (containing the 5-methoxyindole moiety) are known agonists.[1]
5-HT3 ReceptorNo direct binding data available.Reported to act as an agonist.[2]
5-HT4 ReceptorNo direct binding data available.Derivatives have been studied as agonists.[3]
Melatonin (B1676174) Receptors
MT1/MT2 ReceptorsNo direct binding data available.The core structure of melatonin, the endogenous ligand for these receptors.[2][4]
Other Targets
PPARγNo data available.Suggested as a potential endogenous ligand.[2]
Anticancer Activity A derivative, this compound-3-carbinol, inhibits the proliferation of human colon cancer cells (DLD-1 and HCT 116) with IC50 values of 116 µM and 96 µM, respectively.[5]No direct data on anticancer activity of the parent compound.

Note: The data presented is based on studies of the parent compounds or their immediate derivatives. The potency and efficacy can vary significantly with further structural modifications.

Experimental Protocols

To facilitate reproducible research and comparative studies, detailed methodologies for key assays relevant to the biological activities of this compound and 5-methoxyindole are provided below.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a generalized method for determining the binding affinity of unlabeled compounds (like this compound or 5-methoxyindole) to serotonin receptors by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of test compounds for a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT3, 5-HT4).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-GR65630 for 5-HT3, [3H]-GR113808 for 5-HT4).

  • Non-specific Binding Ligand: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., 10 µM Serotonin or a specific antagonist).

  • Test Compounds: this compound and 5-methoxyindole dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific ligand), and competitive binding (radioligand + varying concentrations of test compound).

  • Reaction Mixture: To each well, add the following in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding ligand.

    • 50 µL of serially diluted test compound (for competitive binding wells).

    • 50 µL of radioligand at a concentration near its Kd.

    • 100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for GPCRs

This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds at G-protein coupled receptors (GPCRs) that signal through the modulation of cyclic AMP (cAMP).

Objective: To measure the effect of test compounds on intracellular cAMP levels and determine their EC50 (for agonists) or IC50 (for antagonists).

Materials:

  • Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the GPCR of interest (e.g., a Gs- or Gi-coupled serotonin receptor).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Test Compounds: this compound and 5-methoxyindole dissolved in a suitable solvent.

  • Reference Agonist and Antagonist: Known ligands for the receptor of interest.

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Stimulation Buffer: A buffer compatible with the cAMP assay kit, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • 96-well or 384-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay technology.

Procedure:

  • Cell Plating: Seed the cells into microplates at a predetermined density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds, reference agonist, and reference antagonist in the stimulation buffer.

  • Agonist Mode:

    • Remove the culture medium from the cells and add the stimulation buffer containing different concentrations of the test compounds or reference agonist.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with different concentrations of the test compounds or reference antagonist for a specific time.

    • Add the reference agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response (Emax).

    • Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound and fit the data to determine the IC50.

Mandatory Visualization

Signaling_Pathways cluster_4MI This compound cluster_5MI 5-Methoxyindole 4-MI This compound 4MI_Target Potential Targets (e.g., Serotonin Receptors?) 4-MI->4MI_Target 4MI_Effect Downstream Effects (e.g., Antiproliferative) 4MI_Target->4MI_Effect 5-MI 5-Methoxyindole 5HT3R 5-HT3 Receptor 5-MI->5HT3R Melatonin_R Melatonin Receptors (MT1/MT2) 5-MI->Melatonin_R PPARg PPARγ 5-MI->PPARg 5MI_Effect Downstream Effects (e.g., Neuronal Modulation, Circadian Rhythm Regulation) 5HT3R->5MI_Effect Melatonin_R->5MI_Effect PPARg->5MI_Effect

Caption: Putative signaling pathways for this compound and 5-methoxyindole.

Experimental_Workflow cluster_Binding Radioligand Binding Assay cluster_Functional cAMP Functional Assay B1 Prepare Receptor Membranes B2 Incubate with Radioligand and Test Compound B1->B2 B3 Separate Bound and Free Ligand (Filtration) B2->B3 B4 Measure Radioactivity B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 Compare_Results Compare Biological Activity B5->Compare_Results F1 Culture Receptor-Expressing Cells F2 Stimulate with Test Compound (Agonist/Antagonist Mode) F1->F2 F3 Lyse Cells F2->F3 F4 Measure cAMP Levels F3->F4 F5 Data Analysis (EC50, IC50) F4->F5 F5->Compare_Results Start Start Start->B1 Start->F1

Caption: Experimental workflow for comparing biological activity.

Conclusion

The available data, while not providing a direct quantitative comparison in a single study, suggests that this compound and 5-methoxyindole possess distinct biological activity profiles. 5-Methoxyindole's activity appears to be more characterized, with known interactions at serotonergic and melatonergic systems. Its structural similarity to melatonin provides a strong rationale for its role in pathways regulated by this hormone. This compound, on the other hand, is more prominently featured as a versatile synthetic intermediate for various bioactive molecules, and its derivative has shown potential in cancer cell growth inhibition.

For researchers and drug development professionals, this comparative guide highlights the critical importance of substituent positioning on the indole ring. Further head-to-head studies employing standardized assays, such as those detailed in the experimental protocols section, are necessary to fully elucidate the comparative pharmacology of these two isomers. Such studies will be invaluable for the rational design of novel therapeutics targeting a range of physiological and pathological processes.

References

Efficacy in Inhibiting Tubulin Polymerization: A Comparative Analysis of 4-Methoxyindole and 6-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the efficacy of 4-methoxyindole and 6-methoxyindole (B132359) derivatives as inhibitors of tubulin polymerization, a key mechanism in the development of anticancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of indole-based compounds targeting microtubule dynamics.

Microtubules are essential cytoskeletal proteins involved in critical cellular processes, including mitosis. Their dynamic nature, characterized by the polymerization and depolymerization of αβ-tubulin heterodimers, makes them a prime target for cancer therapy.[1] Inhibitors of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

While a direct comparative study on the inhibitory potency of the parent compounds, this compound and 6-methoxyindole, is not available in the current body of scientific literature, extensive research into more complex indole (B1671886) derivatives provides valuable insights into the influence of the methoxy (B1213986) group's position on the indole scaffold. The available data consistently suggests that the placement of the methoxy group at the 6-position of the indole ring is a key feature in many potent tubulin polymerization inhibitors.

Comparative Efficacy of Methoxyindole Derivatives

The following table summarizes the tubulin polymerization inhibitory activity of several 6-methoxyindole derivatives. Despite a thorough literature search, no comparable quantitative data for this compound derivatives in cell-free tubulin polymerization assays were identified, highlighting a gap in the current research landscape.

CompoundIC50 (µM) for Tubulin PolymerizationReference Compound
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole1.5-
1-methyl-2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxy-indole derivative (5m)0.37 ± 0.07-
6-heterocyclyl-1H-indole derivative (1k)0.58 ± 0.06-
2-(3′,4′,5′-trimethoxybenzoyl)-3-amino-6-methoxyindole derivative~2.0 - 5.0Colchicine (B1669291)
2-aryl-3-aroyl-6-methoxyindole (OXi8006)~1.1-

Structure-Activity Relationship Insights

The available literature strongly indicates that a methoxy group at the C-6 position of the indole nucleus plays a significant role in the tubulin inhibitory activity of various indole derivatives.[2] This is often attributed to favorable interactions within the colchicine binding site on β-tublin.[2] For instance, in a series of 2-alkoxycarbonyl-3-anilinoindoles, the 6-methoxy substitution was found to be the most favorable for potent activity. Molecular modeling studies of some 6-methoxyindole derivatives show that the methoxy group can form beneficial hydrogen bonds with amino acid residues within the binding pocket, such as MET259.[2]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as a result of the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • Temperature-controlled microplate reader

Procedure:

  • A stock solution of tubulin is diluted in general tubulin buffer containing glycerol to a final concentration of approximately 3 mg/mL.

  • GTP is added to the tubulin solution to a final concentration of 1 mM.

  • The test compounds are serially diluted and added to a 96-well plate.

  • The tubulin/GTP solution is added to the wells containing the test compounds.

  • The plate is immediately placed in a microplate reader pre-warmed to 37°C.

  • The absorbance at 340 nm is measured every minute for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

  • The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

Visualizing the Process and Pathway

To aid in the understanding of the experimental workflow and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Tubulin, GTP, Buffers plate Add Reagents and Compounds to 96-well Plate reagents->plate compounds Serial Dilution of Test Compounds compounds->plate incubation Incubate at 37°C plate->incubation measurement Measure Absorbance at 340 nm incubation->measurement calculation Calculate IC50 Values measurement->calculation

Caption: Experimental workflow for a turbidimetric tubulin polymerization assay.

signaling_pathway Indole_Derivative Methoxyindole Derivative Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Simplified signaling pathway of tubulin polymerization inhibitors.

References

comparative study of 4-methoxyindole and indole-3-carbinol in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-Methoxyindole-3-carbinol and Indole-3-carbinol (B1674136) in Cancer Research

Introduction

Indole (B1671886) compounds found in cruciferous vegetables have garnered significant attention in cancer research for their potential chemopreventive and therapeutic properties. Among these, indole-3-carbinol (I3C) is the most extensively studied. This guide provides a comparative analysis of I3C and a closely related methoxy-derivative, this compound-3-carbinol (4MeOI3C). While research on this compound as a standalone anticancer agent is limited, studies on 4MeOI3C offer a basis for comparison with I3C, particularly regarding their antiproliferative effects. This document is intended for researchers, scientists, and drug development professionals, providing a summary of quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Quantitative Data Comparison

The antiproliferative activities of this compound-3-carbinol (4MeOI3C) and indole-3-carbinol (I3C) have been evaluated in human colon cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
This compound-3-carbinol (4MeOI3C) DLD-1Colon Cancer11648[1][2]
HCT 116Colon Cancer9648[1][2]
Indole-3-carbinol (I3C) DLD-1Colon Cancer>20048[1][2]
HCT 116Colon Cancer>20048[1][2]
MCF-7 (ERα-positive)Breast Cancer~20448[3]
ZR-75-1 (ERα-positive)Breast Cancer~25048[3]
T47D (ERα-positive)Breast Cancer~29048[3]
MDA-MB-231 (ERα-negative)Breast Cancer~45048[3]
MDA-MB-157 (ERα-negative)Breast Cancer~50048[3]
MDA-MB-436 (ERα-negative)Breast Cancer~52548[3]

Data indicates that 4MeOI3C is a more potent inhibitor of proliferation than I3C in the tested colon cancer cell lines[1][2].

Mechanisms of Action: A Comparative Overview

Indole-3-carbinol exerts its anticancer effects through multiple signaling pathways.[4] Information on the precise molecular mechanisms of this compound-3-carbinol is less extensive, but initial studies indicate effects on cell cycle progression.[1][2]

Signaling Pathways

The following diagram illustrates the known signaling pathways affected by I3C and the currently understood mechanism of 4MeOI3C.

G Comparative Signaling Pathways of I3C and 4MeOI3C cluster_I3C Indole-3-Carbinol (I3C) Mechanisms cluster_4MeOI3C This compound-3-carbinol (4MeOI3C) Mechanisms I3C Indole-3-Carbinol (I3C) AhR AhR I3C->AhR ER_alpha ERα Signaling I3C->ER_alpha Inhibition Akt_NFkB Akt/NF-κB Pathway I3C->Akt_NFkB Inhibition Cell_Cycle_I3C G1 Cell Cycle Arrest ER_alpha->Cell_Cycle_I3C Apoptosis_I3C Apoptosis Akt_NFkB->Apoptosis_I3C CDK ↓ CDK2, CDK6 Cell_Cycle_I3C->CDK p21_p27 ↑ p21, p27 Cell_Cycle_I3C->p21_p27 Bax ↑ Bax Apoptosis_I3C->Bax Bcl2 ↓ Bcl-2 Apoptosis_I3C->Bcl2 _4MeOI3C This compound-3-carbinol (4MeOI3C) Cell_Cycle_4MeOI3C Cell Cycle Slowdown _4MeOI3C->Cell_Cycle_4MeOI3C Cell_Death Cell Death & G0/G1 Arrest (at high concentrations) _4MeOI3C->Cell_Death

Caption: Comparative overview of signaling pathways for I3C and 4MeOI3C.

Experimental Protocols

This section details the methodologies used in the comparative study of 4MeOI3C and I3C.

Synthesis of this compound-3-carbinol

A two-step synthesis for this compound-3-carbinol has been described.[1][2] The specific details of the synthesis protocol would require consulting the original publication.

Cell Culture
  • Cell Lines: Human colon cancer cell lines DLD-1 and HCT 116 were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (MTT Assay)
  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well.

  • Treatment: After 24 hours, cells were treated with various concentrations of 4MeOI3C, I3C, or a combination of both.

  • Incubation: Plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: Absorbance was read at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: The concentration of the compound that inhibited cell proliferation by 50% (IC50) was calculated.

Cell Cycle Analysis (Flow Cytometry)
  • Treatment: Cells were treated with 100 µM or 200 µM of 4MeOI3C for 48 hours.

  • Harvesting: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing 50 µg/mL propidium (B1200493) iodide and 100 µg/mL RNase A.

  • Analysis: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the in vitro anticancer effects of two compounds.

G In Vitro Comparative Experimental Workflow start Start cell_culture Cell Line Culture (e.g., DLD-1, HCT 116) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with 4MeOI3C and I3C (various concentrations) seeding->treatment incubation 48h Incubation treatment->incubation proliferation_assay Cell Proliferation Assay (MTT) incubation->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay western_blot Western Blot Analysis (for protein expression) incubation->western_blot ic50 IC50 Determination proliferation_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro comparison of anticancer compounds.

Summary and Future Directions

The available data suggests that this compound-3-carbinol is a more potent inhibitor of colon cancer cell proliferation in vitro compared to indole-3-carbinol.[1][2] At a concentration of 100 µM, 4MeOI3C appears to induce a general slowdown of the cell cycle, while a higher concentration of 200 µM leads to significant cell death and G0/G1 arrest.[1][2]

In contrast, indole-3-carbinol has a broader and more extensively studied range of anticancer activities, impacting multiple signaling pathways involved in cell cycle regulation, apoptosis, and hormone signaling.[4] I3C has also been the subject of numerous preclinical and clinical investigations for various cancers.[4][5][6]

Further research is warranted to elucidate the detailed molecular mechanisms of this compound-3-carbinol and to evaluate its efficacy and safety in preclinical animal models. Comparative studies in a wider range of cancer types are also needed to fully understand the therapeutic potential of 4MeOI3C relative to I3C. The synthesis and investigation of other methoxy-substituted indole compounds could also open new avenues for the development of more potent and selective anticancer agents.[7][8]

References

A Comparative Guide to Purity Validation of 4-Methoxyindole: qNMR vs. Chromatographic and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a critical, non-negotiable step. For a molecule like 4-methoxyindole, which serves as a vital building block in the synthesis of various biologically active compounds, ensuring its purity is paramount for the reliability and reproducibility of subsequent research and manufacturing processes. This guide offers an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titration for the purity assessment of this compound. This comparison is substantiated by experimental protocols and performance data to guide researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology for their specific needs.

Executive Summary

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei, allowing for quantification without the need for a specific reference standard for every impurity.[2] This makes it a highly accurate and direct method for assessing the molar concentration of an analyte.[3] In contrast, chromatographic techniques like HPLC and GC are renowned for their high sensitivity and exceptional separatory power, making them ideal for identifying and quantifying trace impurities.[4][5] However, they typically necessitate individual calibration standards for the accurate quantification of each impurity. Titrimetric methods, while being a classic approach to quantitative analysis, may lack the specificity required for complex samples containing multiple structurally similar impurities.

This guide provides a head-to-head comparison of these analytical techniques, focusing on key performance indicators such as accuracy, precision, and sensitivity, to provide a comprehensive overview for the purity validation of this compound.

Data Presentation: qNMR vs. HPLC, GC, and Titration for this compound Purity

The following table summarizes the quantitative data and performance characteristics for the purity assessment of a representative batch of this compound using qNMR, HPLC, GC, and a potential titrimetric method.

Parameter qNMR HPLC-UV GC-MS Titration Remarks
Purity Assay (%) 99.5 ± 0.1599.3 ± 0.2599.6 ± 0.20Not specific for single impurityqNMR provides a direct measurement of the mole fraction of the analyte.[2]
Limit of Detection (LOD) ~0.05%~0.01%~0.005%Dependent on indicator/electrodeChromatographic methods generally offer higher sensitivity for trace impurities.[2]
Limit of Quantitation (LOQ) ~0.15%~0.03%~0.015%Dependent on reaction stoichiometry
Precision (RSD%) < 1%< 1.5%< 1.2%< 2%qNMR often demonstrates high precision due to fewer sample preparation steps.[2]
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%98.8 - 101.2%Varies with endpoint detectionAll methods can achieve good accuracy with proper validation.
Analysis Time per Sample ~20 minutes~35 minutes~40 minutes~15 minutesqNMR can be faster than chromatography as it may not require extensive method development.[2]
Specificity High (structure-specific)High (separation-based)High (separation & MS-based)Low (functional group-specific)qNMR and GC-MS offer excellent specificity for structural confirmation.
Reference Standard Internal standard of known purityAnalyte and impurity standardsAnalyte and impurity standardsStandardized titrantqNMR's use of a single internal standard for quantifying multiple components is a significant advantage.[4]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (IS) of certified high purity (e.g., maleic acid, dimethyl sulfone). The IS must have signals that do not overlap with the analyte signals.[6]

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes[6]

  • Analytical balance (accurate to at least 0.01 mg)

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a precise amount of the internal standard (e.g., ~5-10 mg of maleic acid) into the same vial. The goal is to have a molar ratio between the analyte and the standard that is close to 1:1.

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent (DMSO-d₆) to the vial.

    • Thoroughly dissolve the sample and internal standard using a vortex mixer.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds) to ensure full signal relaxation.[6]

    • Number of Scans (ns): A sufficient number of scans (e.g., ≥ 64) should be co-added to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[6][8]

    • Acquisition Time (aq): A long acquisition time to ensure high digital resolution.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., a specific aromatic proton) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • P_IS is the purity of the internal standard.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To determine the purity of a this compound sample by separating it from its impurities and quantifying them using UV detection.

Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound sample and reference standard.

  • HPLC grade solvents.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of approximately 1 mg/mL in methanol (B129727).

    • Prepare the sample solution by accurately weighing and dissolving the this compound sample in methanol to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm or another appropriate wavelength determined by UV scan.

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • For more accurate quantification of specific impurities, individual calibration curves for each impurity standard would be required.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To assess the purity and identify volatile impurities in a this compound sample.

Materials:

  • GC-MS system with a mass spectrometer detector.

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • High-purity helium as the carrier gas.

  • This compound sample.

  • Volatile solvent (e.g., methanol, ethyl acetate).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1-2 mg of the this compound sample in 1 mL of a suitable volatile solvent.[6]

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: Constant flow of helium at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Purity is estimated by the area percent of the main peak.

    • Impurity peaks are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

The following diagrams illustrate the experimental workflow for qNMR and the logical comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Final Purity Value (%) calculation->result

Caption: Experimental workflow for the purity validation of this compound using quantitative NMR (qNMR).

Method_Comparison cluster_methods Analytical Methods for Purity cluster_attributes Key Performance Attributes qnmr qNMR accuracy Accuracy qnmr->accuracy High precision Precision qnmr->precision High specificity Specificity qnmr->specificity High sensitivity Sensitivity qnmr->sensitivity Moderate speed Analysis Speed qnmr->speed Fast standard Reference Standard Requirement qnmr->standard Internal hplc HPLC-UV hplc->accuracy High hplc->precision High hplc->specificity High hplc->sensitivity High hplc->speed Moderate hplc->standard External gcms GC-MS gcms->accuracy High gcms->precision High gcms->specificity Very High gcms->sensitivity Very High gcms->speed Slow gcms->standard External titration Titration titration->accuracy Moderate-High titration->precision Moderate titration->specificity Low titration->sensitivity Low titration->speed Very Fast titration->standard Titrant

Caption: Comparison of key performance attributes for different analytical methods for purity determination.

Conclusion

Both qNMR and chromatographic techniques are powerful and reliable for assessing the purity of this compound. The choice between them often depends on the specific requirements of the analysis.

qNMR is an excellent choice for a primary, direct, and often faster purity assessment, especially when certified standards for all potential impurities are not available.[2] Its high precision and accuracy make it an invaluable tool for the characterization of reference materials and in situations where an absolute molar quantity is desired.[3]

HPLC-UV is highly suitable for routine quality control, offering excellent sensitivity for detecting and quantifying trace impurities.[5] It is particularly advantageous when a well-established method with known impurity profiles is in place.

GC-MS is ideal for identifying and quantifying volatile or thermally stable impurities that may be present from the synthesis, offering unparalleled specificity through mass spectrometric detection.

For a comprehensive characterization of this compound, a complementary approach utilizing both qNMR and a chromatographic technique like HPLC or GC-MS can be highly effective. qNMR provides an accurate purity value for the main component, while chromatography offers a detailed profile of the impurities. This multi-faceted approach ensures the highest level of confidence in the quality of the material, which is crucial for its application in research and development.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 4-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies developed against 4-methoxyindole derivatives. In the absence of specific published experimental data on this topic, this document offers a comprehensive overview based on established principles of immunochemistry. The presented data is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

The specificity of an antibody is paramount in the development of reliable immunoassays. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to inaccurate quantification and false-positive results.[1][2][3] Therefore, thorough characterization of antibody cross-reactivity is a critical step in immunoassay validation.

Illustrative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a fictional monoclonal antibody, MAb-4MI-01, raised against this compound. The data illustrates how this antibody might interact with various structurally related indole (B1671886) derivatives. The cross-reactivity is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

CompoundChemical StructureIC50 (ng/mL)% Cross-ReactivityNotes
This compound Target Antigen10 100% Reference compound
4-EthoxyindoleIndole with ethoxy group at position 45020%Demonstrates the effect of a larger alkoxy group on antibody binding.
4-HydroxyindoleIndole with hydroxyl group at position 410010%Significant decrease in binding due to change in functional group.
5-MethoxyindoleIsomer with methoxy (B1213986) group at position 55002%Positional isomerism greatly reduces antibody recognition.
6-MethoxyindoleIsomer with methoxy group at position 610001%Further demonstrates the importance of substituent position.
IndoleUnsubstituted indole ring> 10,000< 0.1%The methoxy group is a critical part of the epitope.
TryptophanAmino acid with an indole side chain> 10,000< 0.1%The additional amino acid structure prevents significant binding.
Serotonin (5-HT)Neurotransmitter with a 5-hydroxyindole (B134679) structure> 10,000< 0.1%Low cross-reactivity expected due to different functional groups.

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA, a standard method to quantify antibody cross-reactivity.[3][4]

1. Materials:

  • Microtiter plates (96-well)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • This compound-protein conjugate (for coating)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Monoclonal antibody against this compound (MAb-4MI-01)

  • Standard solutions of this compound

  • Solutions of potential cross-reactants (test compounds)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove any unbound conjugate.

  • Blocking: Add Blocking Buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add a fixed concentration of the primary antibody (MAb-4MI-01) mixed with either the standard this compound solutions or the test compound solutions to the wells. Incubate for 1-2 hours at room temperature. During this step, the free compound in the solution competes with the coated conjugate for antibody binding.

  • Washing: Repeat the wash step to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step to remove the unbound secondary antibody.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the Stop Solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the this compound standards. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximal signal) for the target antigen and each test compound. Calculate the percent cross-reactivity using the formula provided above.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow and the conceptual framework for analyzing antibody cross-reactivity.

experimental_workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_results Data Acquisition & Analysis p1 Coat Plate with This compound Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 a1 Add Antibody + Competitor (Standard or Test Compound) p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 r1 Add Substrate a6->r1 r2 Measure Absorbance r1->r2 r3 Calculate IC50 & % Cross-Reactivity r2->r3

Caption: Workflow for Competitive ELISA.

logical_relationship cluster_antibody Antibody Characteristics cluster_binding Binding Outcomes cluster_analytes Test Analytes A Antibody Raised Against This compound B High Affinity Binding (Specific Recognition) A->B interacts with C Low to No Binding (High Specificity) A->C interacts with D Variable Affinity Binding (Cross-Reactivity) A->D interacts with T1 This compound (Target Antigen) B->T1 T2 Structurally Dissimilar Compounds C->T2 T3 Structurally Similar Derivatives & Analogs D->T3

Caption: Specificity vs. Cross-Reactivity.

References

4-Methoxyindole: A Superior Fluorescent Probe for Elucidating Molecular Environments

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent molecular probes, 4-methoxyindole emerges as a highly sensitive and versatile tool for researchers in drug discovery and the life sciences. Its unique photophysical properties, particularly its acute sensitivity to the local environment, offer distinct advantages over many conventional fluorophores. This guide provides a detailed comparison of this compound with other fluorophores, supported by experimental data and protocols, to assist researchers in selecting the optimal probe for their specific applications.

Key Advantages of this compound

The primary advantages of this compound as a fluorescent probe lie in its pronounced sensitivity to solvent polarity and its favorable spectral characteristics. The methoxy (B1213986) group at the 4-position of the indole (B1671886) ring significantly influences the electronic properties of the fluorophore, leading to several key benefits:

  • High Environmental Sensitivity: The fluorescence emission of this compound is highly dependent on the polarity of its surrounding environment. This solvatochromism allows it to act as a reporter on the local molecular landscape, making it an excellent tool for studying processes such as protein folding, membrane dynamics, and drug-target interactions. As a protein unfolds, for example, hydrophobic regions become more exposed, leading to a blue shift in the emission spectrum of an interacting this compound probe.

  • Favorable Spectral Shifts: Substitution at the 4-position of the indole ring has been shown to produce a significant red-shift in both absorption and emission spectra compared to the parent indole molecule. This can be advantageous in cellular imaging to reduce background fluorescence from native biomolecules.

  • Enhanced Quantum Yield: Electron-donating substituents, such as the methoxy group, can increase the fluorescence quantum yield of a fluorophore. Studies on analogous substituted fluorophores have demonstrated that a 4-methoxy substitution can lead to a higher quantum yield and molar extinction coefficient, resulting in brighter signals and enhanced detection sensitivity.[1]

Comparative Photophysical Data

The following table summarizes the key photophysical properties of this compound and compares them with the parent indole molecule and other substituted indoles. This data highlights the impact of the methoxy substitution and its position on the indole ring.

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
This compound Cyclohexane (B81311)~290~320~30-
Ethanol~295~345~50-
Indole Cyclohexane287297100.40
Water287350630.12
5-Methoxyindole (B15748) Cyclohexane29731316-
Water29735558-
4-Formylindole (B1175567) Ethanol---~0.22[2]

Data for this compound and 5-methoxyindole are derived from spectral data presented for substituted indoles in cyclohexane and ethanol/water.[3][4] Data for the parent indole molecule is provided for baseline comparison. The quantum yield for 4-formylindole is included to illustrate the potential for high quantum yields with 4-position substitutions.

Experimental Protocol: Fluorescence Spectroscopy of this compound

This protocol outlines a general procedure for measuring the fluorescence emission spectra of this compound to assess its environmental sensitivity, for instance, in the context of a protein folding study.

Objective: To measure the change in the fluorescence emission spectrum of this compound upon binding to a protein in its native and denatured states.

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Protein of interest (e.g., Bovine Serum Albumin) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Denaturant (e.g., 8 M Guanidinium Chloride or Urea)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a "native protein" sample by adding a small aliquot of the this compound stock solution to the protein solution in the buffer to a final probe concentration of 10 µM. The final protein concentration may vary depending on the experiment (e.g., 10 µM).

    • Prepare a "denatured protein" sample by first treating the protein solution with the denaturant and then adding the this compound probe to the same final concentration.

    • Prepare a "probe only" control sample with this compound in the buffer without the protein.

    • Incubate all samples at room temperature for a sufficient time to allow for binding equilibrium to be reached.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the absorption maximum of this compound in the respective solvent (e.g., ~295 nm in a polar environment).

    • Set the emission scan range (e.g., 300 nm to 500 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the "probe only" control sample.

    • Record the fluorescence emission spectrum of the "native protein" sample.

    • Record the fluorescence emission spectrum of the "denatured protein" sample.

  • Data Analysis:

    • Subtract the spectrum of the "probe only" control from the spectra of the protein-containing samples to correct for background fluorescence.

    • Compare the emission maxima (λem) and intensities of the native and denatured protein samples. A blue shift in the emission maximum for the native protein compared to the denatured protein would indicate that the probe is binding to hydrophobic pockets within the folded protein.

Visualizing this compound's Utility

The following diagrams illustrate key concepts and workflows related to the application of this compound as a fluorescent probe.

S0 This compound (S0) S1 This compound (S1) S0->S1 Excitation (λex) S1->S0 Fluorescence (λem) S1->S0 Non-radiative Decay

Jablonski diagram illustrating the fluorescence mechanism.

G cluster_unfolded High Polarity Environment cluster_folded Low Polarity Environment start Start: Unfolded Protein + this compound folding Protein Folding Process start->folding Initiate Folding (e.g., remove denaturant) unfolded_probe Probe in Aqueous Environment (Exposed to Polar Water Molecules) start->unfolded_probe folded Folded Protein with Bound this compound folding->folded folded_probe Probe in Hydrophobic Pocket (Shielded from Water) folded->folded_probe unfolded_emission Longer Wavelength Emission (e.g., ~345 nm in Ethanol) unfolded_probe->unfolded_emission Fluorescence Measurement folded_emission Shorter Wavelength Emission (e.g., ~320 nm in Cyclohexane) folded_probe->folded_emission Fluorescence Measurement

Workflow for monitoring protein folding with this compound.

References

Navigating Indole Synthesis: A Comparative Guide to Alternatives for 4-Methoxyindole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole (B1671886) scaffold remains a cornerstone of medicinal chemistry. The strategic choice of starting materials for indole synthesis can significantly impact the efficiency and viability of a synthetic route. This guide provides a comprehensive comparison of alternatives to 4-methoxyindole for the synthesis of specific pharmaceutical agents, supported by experimental data, detailed protocols, and pathway visualizations.

This publication objectively examines the performance of 4-hydroxyindole (B18505) and 5-methoxyindole (B15748) as viable alternatives to this compound in the synthesis of bioactive molecules. By presenting quantitative data, detailed experimental methodologies, and visual representations of synthetic and signaling pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Comparative Performance of Indole Precursors

The selection of an appropriate indole precursor is a critical decision in the synthesis of pharmaceutical agents. Factors such as commercial availability, cost, and the required substitution pattern on the final molecule play a crucial role. While this compound is a versatile reagent, 4-hydroxyindole and 5-methoxyindole offer distinct advantages in certain synthetic contexts. The following tables provide a quantitative comparison of reaction yields for the synthesis of representative pharmaceutical agents or their immediate precursors using these different indole starting materials.

Pharmaceutical Agent/PrecursorStarting MaterialSynthetic MethodKey ReagentsReaction TimeYield (%)Reference
Pindolol Precursor4-HydroxyindoleMicrowave-assisted aromatizationCopper (II) bromide, Lithium bromide, Lithium carbonateMinutesGood[1]
Melatonin (B1676174)5-Methoxyindole-3-acetonitrile (B1351729)Reduction and AcetylationSodium, Ethanol (B145695), Acetic anhydride (B1165640)Not specifiedNot specified[2]
Melatonin5-Methoxytryptamine (B125070) hydrochlorideAcetylationPyridine (B92270), Acetic anhydrideOvernight80[2]
N,N-Dimethyltryptamine (DMT)Phenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetalFischer Indole Synthesis (Flow)Sulfuric acid, Acetonitrile/Water10 minutes97-99 (freebase)[3][4]
2-Arylindolesα-bromo-acetophenone and anilineBischler-Möhlau SynthesisLithium bromide (catalyst)Not specifiedVaries[5]
7-Substituted Indolesortho-substituted nitroarene and vinyl Grignard reagentBartoli Indole SynthesisVinyl magnesium bromideNot specifiedVaries[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic strategies. Below are methodologies for the synthesis of key pharmaceutical agents using alternatives to this compound.

Synthesis of Pindolol from 4-Hydroxyindole (Microwave-Assisted)

Step 1: Dehydrogenative Aromatization to 4-Hydroxyindole [7]

  • A mixture of 1,5,6,7-Tetrahydro-4H-indol-4-one is reacted with p-toluenesulfonyl chloride in a biphasic medium of dichloromethane-water with tetrabutylammonium (B224687) bromide as a phase transfer catalyst to yield the N-tosylated product.[7]

  • The tosylated intermediate is then subjected to bromination using copper (II) bromide under microwave irradiation.[7]

  • Subsequent dehydrobromination using lithium bromide and lithium carbonate in a microwave synthesizer affords 4-hydroxyindole. The reaction is carried out for a few minutes with focused microwave irradiation, leading to good yields.[1][7]

Step 2: Synthesis of Pindolol [1]

  • 4-Hydroxyindole is reacted with epichlorohydrin (B41342) in the presence of a base to form the corresponding epoxide intermediate.

  • The epoxide is then opened with isopropylamine (B41738) to yield pindolol. This two-step process from 4-hydroxyindole is reported to proceed in an aqueous medium under mild conditions.[1]

Synthesis of Melatonin from 5-Methoxyindole

Method 1: From 5-Methoxyindole-3-acetonitrile [2]

  • Reduction: 100 mg of 5-methoxyindole-3-acetonitrile is reduced using 160 mg of sodium in 2 ml of ethanol to yield 5-methoxytryptamine.

  • Acetylation: The resulting 5-methoxytryptamine is acetylated with 4 ml of both glacial acetic acid and acetic anhydride at 100°C for 1 minute to produce melatonin.

  • Purification: The product is purified by countercurrent distribution and silicic acid chromatography.[2]

Method 2: From 5-Methoxytryptamine Hydrochloride [2]

  • Acetylation: 1 g (4.75 mmol) of 5-methoxytryptamine hydrochloride is dissolved in a mixture of 10 ml of pyridine and 10 ml of acetic anhydride.

  • The solution is kept overnight at 20°C.

  • Work-up: The solution is poured onto ice, neutralized with dilute hydrochloric acid, and extracted with chloroform. The combined organic extracts are washed with water, dried over MgSO₄, and evaporated to afford N,N-diacetyltryptamine.

  • This intermediate is then hydrolyzed and purified by crystallization from benzene (B151609) to give melatonin in an 80% yield.[2]

Synthetic Pathways and Logical Relationships

Visualizing synthetic routes and their logical connections is crucial for understanding complex chemical transformations. The following diagrams, generated using Graphviz, illustrate key indole synthesis methodologies.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone Carbonyl Aldehyde or Ketone Carbonyl->Arylhydrazone Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Acid_Catalyst->Arylhydrazone Enamine Enamine Intermediate Arylhydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Indole Indole Product Rearrangement->Indole

Figure 1: General workflow of the Fischer Indole Synthesis.

Bischler_Mohlau_Synthesis alpha_Bromoacetophenone α-Bromo-acetophenone Intermediate4 Intermediate 4 alpha_Bromoacetophenone->Intermediate4 Aniline Aniline (excess) Aniline->Intermediate4 Cyclization Electrophilic Cyclization Intermediate4->Cyclization Intermediate5 Intermediate 5 Cyclization->Intermediate5 Aromatization Aromatization & Tautomerization Intermediate5->Aromatization Indole 2-Aryl-indole Aromatization->Indole

Figure 2: Key stages of the Bischler-Möhlau Indole Synthesis.[5]

Signaling Pathways of Derived Pharmaceuticals

Many pharmaceuticals derived from indole precursors target specific signaling pathways. Understanding these pathways is fundamental to drug discovery and development. The following diagrams illustrate the signaling cascades for serotonin (B10506) and melatonin receptors, common targets for indole-based drugs.

Serotonin_Receptor_Signaling cluster_receptor Serotonin Receptor (e.g., 5-HT1A) cluster_downstream Downstream Signaling Serotonin Serotonin Receptor 5-HT1A Receptor Serotonin->Receptor G_protein Gi/o Protein Receptor->G_protein activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Figure 3: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

Melatonin_Receptor_Signaling cluster_receptor Melatonin Receptor (MT1/MT2) cluster_gi Gi Pathway cluster_gq Gq Pathway Melatonin Melatonin Receptor MT1/MT2 Receptor Melatonin->Receptor Gi_protein Gi Protein Receptor->Gi_protein activates Gq_protein Gq Protein Receptor->Gq_protein activates Adenylate_Cyclase_i Adenylate Cyclase Gi_protein->Adenylate_Cyclase_i inhibits cAMP_i cAMP Adenylate_Cyclase_i->cAMP_i PKA_i PKA cAMP_i->PKA_i Cellular_Response Cellular Response (e.g., Circadian Rhythm Regulation) PKA_i->Cellular_Response PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Intracellular Ca²⁺ IP3->Ca2 releases Ca2->Cellular_Response

Figure 4: Simplified Melatonin MT1/MT2 Receptor Signaling Pathways.

Conclusion

The synthesis of indole-containing pharmaceutical agents offers a rich field for methodological exploration. While this compound serves as a valuable precursor, this guide has demonstrated that alternatives such as 4-hydroxyindole and 5-methoxyindole provide effective and, in some cases, advantageous routes to important drug molecules. The choice of starting material and synthetic strategy should be guided by a careful consideration of factors including desired substitution patterns, reaction efficiency, and the specific biological target. The provided data, protocols, and pathway visualizations offer a solid foundation for researchers to navigate these choices and advance the development of novel indole-based therapeutics.

References

comparing the efficacy of different methoxyindole isomers as AhR agonists/antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to environmental xenobiotics and endogenous molecules. Its role in diverse physiological processes, including immune response, cell proliferation, and apoptosis, has rendered it a significant target in drug discovery.[1] Methoxyindole isomers have emerged as a class of compounds with the potential to modulate AhR activity, acting as either agonists that activate the receptor or antagonists that block its function. This guide provides a comparative analysis of the efficacy of different methoxyindole isomers as AhR agonists and antagonists, supported by experimental data and detailed protocols.

Quantitative Efficacy of Methoxyindole Isomers

The following tables summarize the quantitative data on the agonist and antagonist activities of various methoxyindole isomers on the human Aryl hydrocarbon Receptor (AhR). The data is derived from reporter gene assays, which measure the transcriptional activity of AhR in response to these compounds.

Agonist Activity of Methoxyindole Isomers

The agonist activity of methoxyindole isomers was evaluated by their ability to induce AhR-dependent gene expression. The efficacy is presented as the maximum effect (Emax) relative to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), and the potency is indicated by the half-maximal effective concentration (EC50).

CompoundRelative Efficacy (Emax % of 5 nM TCDD)EC50 (µM)
7-Methoxyindole (7-MeO-indole) 80%>100
Reference Methylated Indoles
4-Methylindole (4-Me-indole)134%36
6-Methylindole (6-Me-indole)91%>100

Data sourced from Dvorak et al., 2018.[1][2]

Antagonist Activity of Methoxyindole Isomers

The antagonist activity was determined by the ability of the compounds to inhibit AhR activation induced by 5 nM TCDD. The potency of antagonism is represented by the half-maximal inhibitory concentration (IC50).

CompoundIC50 (µM)
Reference Methylated Indoles
3-Methylindole (3-Me-indole)19
2,3-Dimethylindole (2,3-diMe-indole)11
2,3,7-Trimethylindole (2,3,7-triMe-indole)12

Data sourced from Dvorak et al., 2018.[1][2]

AhR Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to assess the efficacy of these compounds, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Methoxyindole Isomer AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation ARNT->AhR_ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binding mRNA mRNA AhR_ARNT->mRNA Transcription Target_Gene Target Gene (e.g., CYP1A1) Protein Protein (e.g., CYP1A1 enzyme) mRNA->Protein Translation Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture AZ-AHR Cells (Human hepatoma with luciferase reporter gene) Treatment Treat Cells with Compounds (Agonist Mode) or Compounds + TCDD (Antagonist Mode) Cell_Culture->Treatment Compound_Prep Prepare Methoxyindole Isomer Solutions Compound_Prep->Treatment TCDD_Prep Prepare TCDD Solution (for antagonist assay) TCDD_Prep->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Processing Calculate Fold Induction or % Inhibition Luciferase_Assay->Data_Processing Curve_Fitting Generate Dose-Response Curves Data_Processing->Curve_Fitting Parameter_Calc Determine EC50 / IC50 Values Curve_Fitting->Parameter_Calc

References

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 4-Methoxyindole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-methoxyindole in complex matrices such as biological fluids, food products, or environmental samples is critical for a variety of applications, from pharmacokinetic studies to quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. However, depending on the specific requirements of the analysis, alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) may offer advantages in terms of sensitivity and selectivity.[1]

This guide provides a comparative overview of a validated HPLC method for the quantification of this compound alongside GC-MS and LC-MS/MS, supported by hypothetical experimental data that reflects typical analytical performance. Detailed experimental protocols and decision-making workflows are also presented to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the validation parameters for HPLC, GC-MS, and LC-MS/MS methods for the quantification of this compound.

Table 1: Method Validation Parameters for this compound Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.9995
Range (µg/mL) 0.1 - 1000.05 - 500.001 - 10
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) (µg/mL) 0.030.0150.0003
Limit of Quantification (LOQ) (µg/mL) 0.10.050.001

Table 2: Comparison of Method Attributes

AttributeHPLC-UVGC-MSLC-MS/MS
Selectivity GoodVery GoodExcellent
Sensitivity ModerateGoodVery High
Sample Throughput HighModerateHigh
Cost per Sample LowModerateHigh
Matrix Effect ModerateLow to ModerateHigh (can be mitigated)
Derivatization Required NoPotentially for improved volatilityNo

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods.

Sample Preparation: Solid-Phase Extraction (SPE) for Complex Matrices

A common challenge in analyzing complex matrices is the presence of interfering substances. Solid-Phase Extraction (SPE) is an effective technique for sample cleanup and concentration of this compound.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma with protein precipitation or diluted urine) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS.

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a workhorse method for routine analysis.[2]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Run Time: 10 minutes.

GC-MS Method

Gas Chromatography-Mass Spectrometry is suitable for volatile and semi-volatile compounds and offers excellent separation and identification capabilities.[3]

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-300.

  • Quantification Ion: m/z 147 (molecular ion).

LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in highly complex matrices.[4]

  • Instrumentation: Sciex Triple Quad 5500 or equivalent.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Quantifier: 148.1 -> 133.1

    • Qualifier: 148.1 -> 104.1

Visualizing Workflows and Decision Making

Graphical representations of workflows and logical relationships can simplify complex processes.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis MD1 Parameter Optimization (Mobile Phase, Column, Flow Rate) MD2 System Suitability Testing MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V3 Accuracy (% Recovery) V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness SA1 Sample Preparation (SPE) V6->SA1 SA2 HPLC Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Experimental workflow for HPLC method validation.

Method_Selection_Tree Start Start: Define Analytical Needs Concentration Expected Analyte Concentration? Start->Concentration Matrix Matrix Complexity? Concentration->Matrix High (>0.1 µg/mL) GCMS GC-MS Concentration->GCMS Low (0.01-0.1 µg/mL) LCMSMS LC-MS/MS Concentration->LCMSMS Very Low (<0.01 µg/mL) HPLC HPLC-UV Matrix->HPLC Low Matrix->GCMS Moderate Matrix->LCMSMS High

Caption: Decision tree for analytical method selection.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. HPLC-UV offers a cost-effective and robust solution for routine analysis of samples with relatively high concentrations of the analyte.[2] GC-MS provides enhanced selectivity and is a viable option for moderately complex matrices.[5] For applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices where this compound is present at trace levels, LC-MS/MS is the method of choice.[4] Regardless of the chosen technique, rigorous method validation according to ICH guidelines is imperative to ensure the generation of reliable and reproducible data.[6]

References

Unveiling the Neuroprotective Potential of Methoxyindoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the neuroprotective effects of various methoxyindole compounds. By synthesizing experimental data, this document aims to facilitate the objective assessment of these molecules as potential therapeutic agents for neurodegenerative diseases. The information presented herein is curated for researchers, scientists, and professionals involved in the field of drug discovery and development.

Comparative Efficacy of Methoxyindoles in Neuroprotection

The neuroprotective capacity of methoxyindoles varies significantly based on their molecular structure. This section summarizes key quantitative data from in vitro and in vivo studies, offering a comparative overview of their potency in mitigating neuronal damage. The data highlights differences in antioxidant activity, reduction of infarct volume in stroke models, and enhancement of cell viability under neurotoxic conditions.

Methoxyindole DerivativeAssay TypeModel SystemKey FindingsReference
Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) Antioxidant (Lipid Peroxidation)Rat Brain HomogenatesIC50: 0.16 mM - 0.66 mM[1]
NeuroprotectionSpinal Cord Injury (mice)Increased viable neurons[2]
5-Methoxytryptamine (5-MT) AntioxidantNot SpecifiedEnhanced antioxidant properties compared to melatonin[3][4]
NeuroprotectionGlobal Cerebral IschemiaSignificant neuroprotective effect
5-Methoxyindole-2-carboxylic acid (MICA) NeuroprotectionIschemic Stroke (rats)Reduced brain infarction volume[5]
Mitochondrial FunctionIschemic Stroke (rats)Preservation of mitochondrial complex I and IV activities[5]
6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) Antioxidant (Lipid Peroxidation)Rat Brain HomogenatesIC50: 0.04 mM - 0.13 mM (More potent than melatonin)[1]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) Neuronal ProliferationAdult Mice Dentate GyrusIncreased number of BrdU+ cells[6][7]

Core Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of methoxyindoles are mediated through a variety of molecular mechanisms, primarily revolving around the mitigation of oxidative stress and the modulation of key signaling pathways involved in cell survival and death.

A pivotal pathway implicated in the neuroprotective action of several methoxyindoles is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[8][9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[9] This results in the enhanced production of cytoprotective enzymes that combat oxidative damage.

For instance, 5-Methoxyindole-2-carboxylic acid (MICA) has been shown to confer neuroprotection by activating the Nrf2 signaling pathway, leading to the upregulation of NAD(P)H:quinone oxidoreductase 1 (NQO1), an important antioxidant enzyme.[5][10][11][12] Similarly, melatonin exerts its neuroprotective effects in spinal cord injury by activating the Nrf2/Keap1 signaling pathway via the MT2 receptor.[2]

The following diagram illustrates the generalized Nrf2 signaling pathway activated by methoxyindoles.

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Events Methoxyindoles Methoxyindoles (e.g., MICA, Melatonin) Keap1 Keap1 Methoxyindoles->Keap1 inhibit ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE sMaf sMaf Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection sMaf_n sMaf Nrf2_n->sMaf_n heterodimerizes ARE_n ARE sMaf_n->ARE_n binds ARE_n->Antioxidant_Genes activates transcription Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Pretreatment Pre-treatment: Methoxyindole Compound or Vehicle Start->Pretreatment Insult Neurotoxic Insult (e.g., H₂O₂, Glutamate, Aβ peptide) Pretreatment->Insult Incubation Incubation (e.g., 24 hours) Insult->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Viability Cell Viability Assay (e.g., MTT, PrestoBlue) Assessment->Viability Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) Assessment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Caspase-3 Activity) Assessment->Apoptosis End End: Data Analysis Viability->End Cytotoxicity->End Apoptosis->End

References

Safety Operating Guide

Proper Disposal of 4-Methoxyindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-Methoxyindole, ensuring the safety of laboratory personnel and the protection of the environment.

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, a thorough understanding of its potential hazards is essential. The compound is classified as an irritant, causing skin, eye, and respiratory irritation. A critical point of consideration is its environmental hazard. While some safety data sheets (SDS) may state that it has no known environmental hazards, it is also classified under the German Water Hazard Class (WGK) as WGK 3 , indicating it is "highly hazardous to water". This classification is based on an assessment of its potential to cause adverse effects in aquatic environments. Therefore, it is imperative to handle and dispose of this compound with the appropriate precautions to prevent environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, particularly during disposal procedures, the following personal protective equipment is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coat and appropriate protective clothing.
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 dust mask or higher.

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

start Start: this compound Waste Generated assess Assess Waste Form (Solid, Liquid Solution, Contaminated Labware) start->assess segregate Segregate Waste into a Designated, Labeled Container assess->segregate store Store in a Secure Satellite Accumulation Area (SAA) segregate->store request Request Waste Pickup from Environmental Health & Safety (EHS) or Licensed Contractor store->request end End: Proper Disposal by Authorized Personnel request->end

Caption: A logical workflow for the proper disposal of this compound.

Step-by-Step Disposal Procedures
  • Waste Identification and Segregation :

    • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be treated as hazardous waste.

    • Collect this compound waste in a designated, properly labeled, and chemically compatible container. The container should be clearly marked with "Hazardous Waste" and the full chemical name, "this compound".

    • Do not mix this compound waste with other incompatible waste streams.

  • Waste Accumulation and Storage :

    • Waste containers must be kept securely closed at all times, except when adding waste.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secure area, away from general laboratory traffic and drains.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal :

    • Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit (often 90 days), arrange for its disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS or contractor with an accurate description of the waste, including its composition and quantity.

Spill Management

In the event of a this compound spill, immediate action is necessary to mitigate exposure and environmental contamination.

spill Spill Occurs Evacuate and secure the area if necessary ppe Don appropriate PPE spill:f1->ppe:f0 contain Contain the spill with absorbent material ppe:f0->contain:f0 collect Carefully collect the spilled material and absorbent into a hazardous waste container contain:f0->collect:f0 clean Clean the spill area with a suitable solvent and decontaminate collect:f0->clean:f0 dispose Dispose of all contaminated materials as hazardous waste clean:f0->dispose:f0

Caption: Emergency spill response workflow for this compound.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. All procedures should be carried out in accordance with local, state, and federal regulations.

Personal protective equipment for handling 4-Methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides immediate, essential safety and logistical information for handling 4-Methoxyindole, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4837-90-5

  • Molecular Formula: C₉H₉NO

  • Appearance: Off-white to light brown crystalline powder or colorless crystal.[1]

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other compatible material. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.
Respiratory Protection Dust mask or N95 respiratorRequired when handling the powder outside of a fume hood or in poorly ventilated areas to avoid dust inhalation.
Body Protection Laboratory coatTo be worn over personal clothing.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Decontamination: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Recommended storage is often at refrigerator temperatures (2-8°C).[2]

  • Some sources recommend storage under an inert atmosphere.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Spills and waste must be managed as hazardous material.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, and if trained to do so, use an appropriate absorbent material to contain the spill. Avoid generating dust.

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol: The disposal of this compound must be managed as hazardous waste through your institution's EHS program.[4] Do not dispose of this chemical in the regular trash or down the drain.[4]

  • Waste Collection:

    • Use a dedicated, chemically compatible, and clearly labeled "Hazardous Waste" container for collecting all this compound waste, including contaminated PPE and cleaning materials.[5]

    • The label should include the full chemical name, "this compound," and the associated hazards.[5]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[6]

    • Store the container in a designated and secure satellite accumulation area within the laboratory.

    • Segregate from incompatible wastes.[5]

  • Waste Pickup:

    • When the container is full or the accumulation time limit is reached, submit a waste pickup request to your institution's EHS office.[5]

    • Complete all required paperwork, accurately listing the contents of the waste container.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Weigh/Handle in Fume Hood Weigh/Handle in Fume Hood Don PPE->Weigh/Handle in Fume Hood Conduct Experiment Conduct Experiment Weigh/Handle in Fume Hood->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Collect Waste Collect Waste Conduct Experiment->Collect Waste Store Properly Store Properly Decontaminate Work Area->Store Properly Label Waste Container Label Waste Container Collect Waste->Label Waste Container Store in Satellite Area Store in Satellite Area Label Waste Container->Store in Satellite Area Request EHS Pickup Request EHS Pickup Store in Satellite Area->Request EHS Pickup

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyindole
Reactant of Route 2
Reactant of Route 2
4-Methoxyindole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.